Chondroitin
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
Several studies have shown that proteoglycan synthesis in vitro increases when chondroitin is added to cultures of chondrocytes and synoviocytes. The mechanism by which this occurs is unknown, but increased RNA synthesis has been observed, as well as TNF-alpha inhibition and IL-1beta antagonism. Articular cartilage is catabolized by proteinases and elastases that are elaborated from chondrocytes and leukocytes, respectively. In both in vitro and in vivo studies with rodents, a modest decrease in elastase activity was seen following chondroitin administration. A similar chondroitin effect on neutral proteases has also been observed. The mechanism of this apparent inhibitory effect of chondroitin may be ionic disruption at the catalytic site of the enzyme. Chondroitin-6-sulfate may be more potent than chondroitin-4-sulfate. /Chondroitin sulfate/ It is believed that chrondroitin sulfate's possible efficacy in osteoarthritis derives from the fact that it is one of the two most abundant glycosaminoglycans (GAGs) in articular cartilage. Supplementation with the GAG seems, in part at least, to confer chondroprotection through its inhibitory action on some of the enzymes that damage cartilage. Further, by inhibiting other enzymes that can block transport of nutrients that nourish cartilage, this GAG may promote cartilage replacement. /Chondrotin sulfate/ |
|---|---|
CAS No. |
9007-27-6 |
Molecular Formula |
C14H21NO11 |
Molecular Weight |
379.32 g/mol |
IUPAC Name |
(3R,4R)-2-[(2R,3S,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO11/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22)/t5-,7-,8+,9-,10+,11-,13-,14?/m1/s1 |
InChI Key |
DLGJWSVWTWEWBJ-HGGSSLSASA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)OC2[C@@H]([C@@H](C=C(O2)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Chondroitin Sulfate Biosynthesis and its Role in the Extracellular Matrix
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chondroitin sulfate (B86663) (CS) biosynthesis, its crucial functions within the extracellular matrix (ECM), and its involvement in cellular signaling. Detailed experimental protocols and quantitative data are presented to support research and development in this field.
Introduction to this compound Sulfate and the Extracellular Matrix
This compound sulfate is a sulfated glycosaminoglycan (GAG), a long, linear polysaccharide composed of repeating disaccharide units.[1] These units consist of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).[2] CS chains are typically attached to a core protein, forming a proteoglycan.[1] this compound sulfate proteoglycans (CSPGs) are integral components of the extracellular matrix, the complex network of macromolecules that provides structural and biochemical support to surrounding cells.[3][4] The ECM, and by extension CSPGs, are involved in critical cellular processes including cell adhesion, migration, proliferation, and receptor binding.[3][4] The significant functional diversity of CSPGs is largely attributed to the structural variability of the CS chains themselves.[5]
This compound Sulfate Biosynthesis
The biosynthesis of this compound sulfate is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum and Golgi apparatus.[6]
Step 1: Linkage Region Synthesis The process begins with the formation of a tetrasaccharide linkage region attached to a specific serine residue on a core protein.[1][6] This linker consists of four monosaccharides added in a specific sequence: Xylose (Xyl) - Galactose (Gal) - Galactose (Gal) - Glucuronic Acid (GlcA).[1][7] A series of specific glycosyltransferases catalyze the addition of each sugar.[6]
Step 2: Chain Elongation Following the linkage region, the repeating disaccharide units of GlcA and N-acetylgalactosamine (GalNAc) are alternately added to the growing chain.[2] This polymerization is catalyzed by bifunctional enzymes known as this compound synthases, which possess both glucuronosyltransferase and N-acetylgalactosaminyltransferase activities.[2] A this compound polymerizing factor is also required for this process.[2]
Step 3: Sulfation As the polysaccharide chain is elongated, it undergoes sulfation by specific sulfotransferases.[6] The sulfate groups are typically added to the 4-O or 6-O position of the GalNAc residues, and occasionally to the 2-O position of the GlcA residues.[7] This sulfation pattern is a key determinant of the biological function of the CS chain.
Step 4: Epimerization (for Dermatan Sulfate) In the synthesis of dermatan sulfate (DS), a portion of the D-glucuronic acid residues are converted to L-iduronic acid by an epimerase.[6]
Role of this compound Sulfate in the Extracellular Matrix
CSPGs are critical for the structure and function of the ECM.
-
Structural Support and Tissue Mechanics: In tissues like cartilage, the high concentration of negatively charged sulfate groups on CS chains attracts water, creating a swelling pressure that provides resistance to compression.[1]
-
ECM Assembly and Organization: CSPGs interact with other ECM components such as collagen, fibronectin, and laminin, contributing to the overall architecture and stability of the matrix.[4]
-
Regulation of Cell Behavior: CSPGs can influence cell adhesion and migration by interacting with cell surface receptors.[4]
-
Growth Factor Sequestration and Presentation: The negatively charged CS chains can bind to and sequester various growth factors and cytokines, creating a local reservoir of these signaling molecules within the ECM.[8][9] This interaction can modulate the activity and availability of growth factors to their receptors on the cell surface.[8][9]
This compound Sulfate in Signaling Pathways
CSPGs are not merely structural components but also active participants in cellular signaling.
-
Modulation of Growth Factor Signaling: By binding to growth factors like Transforming Growth Factor-beta (TGF-β) and Fibroblast Growth Factors (FGFs), CSPGs can either enhance or inhibit their signaling activity.[10] For instance, the sulfation pattern of CS can determine the binding affinity for specific growth factors and influence their interaction with their receptors.[10][11]
-
Co-receptors: In some cases, CSPGs can act as co-receptors, forming a complex with a ligand and its primary receptor to facilitate signal transduction. This is a well-established mechanism for heparan sulfate proteoglycans and is also thought to occur with CSPGs.[10]
-
Inhibition of Axonal Regeneration: In the central nervous system, CSPGs are upregulated after injury and are major components of the glial scar, which inhibits axon regeneration.[4]
Experimental Protocols
Quantification of Sulfated Glycosaminoglycans (sGAGs) using the Dimethylmethylene Blue (DMMB) Assay
Principle: The DMMB dye binds to the negatively charged sulfate groups of GAGs, causing a colorimetric shift that can be measured spectrophotometrically.[12]
Methodology:
-
Reagent Preparation: Prepare the DMMB dye solution by dissolving 16 mg of DMMB in 1 liter of water containing 3.04 g glycine, 1.6 g NaCl, and 95 ml of 0.1 M acetic acid. The final pH should be approximately 3.0.[12][13]
-
Standard Curve: Prepare a standard curve using known concentrations of this compound 4-sulfate (e.g., 0-500 µg/ml).[12][13]
-
Sample Preparation: Dilute biological samples (e.g., cell culture media, tissue digests) as needed.
-
Assay: In a 96-well plate, add 20 µl of each standard or sample. Add 200 µl of the DMMB reagent to each well.[12][13]
-
Measurement: Immediately read the absorbance at 525 nm using a microplate reader. The GAG-DMMB complex can precipitate over time, so prompt measurement is crucial.[12]
Disaccharide Analysis by HPLC
Principle: This method allows for the quantification of different CS disaccharide units, providing information on the sulfation pattern. It involves enzymatic digestion of CS chains into disaccharides, fluorescent labeling, and separation by High-Performance Liquid Chromatography (HPLC).[14][15]
Methodology:
-
Enzymatic Digestion: Digest the purified GAG samples with chondroitinase ABC, which cleaves the polysaccharide chains into unsaturated disaccharides.[16]
-
Fluorophore Labeling: Label the resulting disaccharides with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC).[14]
-
HPLC Separation: Separate the labeled disaccharides using a suitable HPLC column (e.g., a C18 reverse-phase column or an amino column).[15][16]
-
Detection and Quantification: Detect the fluorescently labeled disaccharides using a fluorescence detector. Quantify the different disaccharide species by comparing their peak areas to those of known standards.[15]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound sulfate.
Table 1: this compound Sulfate Concentrations in Human Tissues
| Tissue | Concentration (mg/g dry weight) | Reference |
|---|---|---|
| Articular Cartilage | 50 - 100 | [1] |
| Aorta | 5 - 10 | [17] |
| Skin | 2 - 5 |[17] |
Table 2: Binding Affinities of CS to Growth Factors
| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference |
|---|---|---|---|
| Decorin (DS) - TGF-β1 | ~30 nM | Surface Plasmon Resonance | [10] |
| This compound Sulfate - FGF-10 | Sulfation-dependent | Cell-based assays | [10] |
| this compound Sulfate - Histone (model protein) | Desulfation increases release | Hydrogel release assay |[18] |
Table 3: Effects of this compound Sulfate on Cellular Processes
| Cell Type | Treatment | Effect | Quantitative Change | Reference |
|---|---|---|---|---|
| Human Chondrocytes | This compound Sulfate | Increased cell proliferation | Varies with concentration | [19] |
| Human Mesenchymal Stem Cells | Desulfated CS hydrogels | Upregulation of Collagen II gene expression | ~115-fold increase | [11] |
| Human Mesenchymal Stem Cells | Desulfated CS hydrogels | Upregulation of Aggrecan gene expression | ~23-fold increase |[11] |
Conclusion
This compound sulfate is a fundamentally important component of the extracellular matrix, with diverse roles in tissue structure, mechanics, and cellular signaling. A thorough understanding of its biosynthesis and structure-function relationships is critical for developing therapeutic strategies for a range of diseases, including osteoarthritis, cancer, and central nervous system injuries.[1][4][5] The experimental methods outlined in this guide provide a robust framework for investigating the complex biology of this compound sulfate and for the development of novel CS-based therapeutics and diagnostics.
References
- 1. This compound sulfate - Wikipedia [en.wikipedia.org]
- 2. KEGG PATHWAY: Glycosaminoglycan biosynthesis - this compound sulfate / dermatan sulfate - Reference pathway [kegg.jp]
- 3. This compound Sulfate Proteoglycans: Structure-Function Relationship with Implication in Neural Development and Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sulfate proteoglycan - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis and function of this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound/dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Molecular interactions between this compound-dermatan sulfate and growth factors/receptors/matrix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of this compound Sulfate Proteoglycans as Regulators of Skeletal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound sulfate and growth factor signaling in the skeleton: Possible links to MPS VI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Desulfation of this compound Sulfate on Interactions with Positively Charged Growth Factors and Upregulation of Cartilaginous Markers in Encapsulated MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethylmethylene Blue Assay (DMMB) [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. Quantification of this compound sulfate, hyaluronic acid and N-glycans in synovial fluid – A technical performance study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scribd.com [scribd.com]
- 17. Frontiers | An Overview of in vivo Functions of this compound Sulfate and Dermatan Sulfate Revealed by Their Deficient Mice [frontiersin.org]
- 18. The effect of desulfation of this compound sulfate on interactions with positively charged growth factors and upregulation of cartilaginous markers in encapsulated MSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Sulfate Enhances Proliferation and Migration via Inducing β-Catenin and Intracellular ROS as Well as Suppressing Metalloproteinases through Akt/NF-κB Pathway Inhibition in Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Sugars and Signals: A Technical Guide to the Molecular Mechanisms of Chondroitin Sulfate in Cellular Signaling Pathways
For Immediate Release
A Deep Dive into the Molecular Crosstalk Modulated by Chondroitin Sulfate (B86663), Offering Insights for Researchers, Scientists, and Drug Development Professionals.
This compound sulfate (CS), a major glycosaminoglycan (GAG) in the extracellular matrix, is increasingly recognized not just as a structural component, but as a critical modulator of a wide array of cellular signaling pathways that govern physiological and pathological processes. This technical guide elucidates the core molecular mechanisms by which CS and its various sulfation patterns influence key signaling cascades, providing a foundational understanding for the development of novel therapeutic strategies.
Introduction: this compound Sulfate as a Signaling Modulator
This compound sulfate proteoglycans (CSPGs), consisting of a core protein covalently attached to one or more CS chains, are ubiquitously present on the cell surface and within the extracellular matrix. The linear CS chains are composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA). The specific sulfation patterns of these disaccharides, most commonly at the 4-O (CS-A) and 6-O (CS-C) positions of GalNAc, but also including di- and tri-sulfated forms (CS-D, CS-E, etc.), create a "sulfation code" that dictates their interaction with a diverse range of signaling molecules. These interactions can either promote or inhibit signaling pathways, highlighting the nuanced and context-dependent roles of CS in cellular communication.
Modulation of Key Signaling Pathways by this compound Sulfate
This compound sulfate has been shown to interact with and modulate several critical signaling pathways, including Wnt/β-catenin, Transforming Growth Factor-β (TGF-β), Toll-like Receptor (TLR), and various growth factor signaling cascades.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis. Aberrant Wnt signaling is a hallmark of many cancers. This compound sulfate can act as both a co-receptor and an inhibitor of this pathway.
Specifically, certain sulfation patterns, such as the E-disaccharide unit (CS-E), have been shown to bind directly to the Wnt3a ligand. This interaction can modulate the binding of Wnt3a to its receptor complex, consisting of Frizzled and LRP5/6. For instance, exogenous CS-E can inhibit Wnt3a-mediated activation of the LRP6 receptor, thereby downregulating β-catenin signaling.[1][2] In some contexts, CSPGs can facilitate the formation of a Wnt signaling complex, enhancing pathway activation. The precise role of CS in Wnt signaling is therefore dependent on the specific CSPG, the sulfation pattern of the CS chains, and the cellular context.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix production. Dysregulation of TGF-β signaling is implicated in fibrosis and cancer. CSPGs, such as decorin and biglycan, are well-known interactors with TGF-β.
The CS chains of these proteoglycans can directly bind to TGF-β, sequestering it in the extracellular matrix and thereby regulating its bioavailability to its receptors. This interaction can either inhibit or enhance TGF-β signaling depending on the specific context and the proteoglycan involved. For instance, decorin is generally considered an inhibitor of TGF-β signaling. Furthermore, TGF-β itself can regulate the expression and sulfation patterns of CSPGs, creating a complex feedback loop. TGF-β has been shown to increase the expression of this compound-4-sulfotransferase, leading to an increase in 4-sulfated CS chains, which in turn can influence neuronal growth.[3]
Toll-like Receptor (TLR) Signaling
Toll-like receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This compound sulfate can modulate TLR signaling, particularly TLR4, which is the receptor for lipopolysaccharide (LPS).
CS has been shown to inhibit LPS-induced activation of TLR4, thereby attenuating the downstream inflammatory cascade, including the activation of NF-κB and the production of pro-inflammatory cytokines.[4] This anti-inflammatory effect is dependent on the concentration and sulfation pattern of the CS. For instance, certain CS preparations can suppress CpG-induced IL-6 secretion, which is mediated by TLR9.[5] This positions CS as a potential therapeutic agent for inflammatory conditions.
Growth Factor Signaling
This compound sulfate plays a crucial role in modulating the activity of various growth factors, including Fibroblast Growth Factors (FGFs). CSPGs can act as co-receptors, presenting growth factors to their high-affinity receptors and thereby enhancing signaling.
The sulfation pattern of CS is critical for these interactions. For example, specific sulfated motifs within CS chains can create binding sites for growth factors like FGF-2.[6] The binding affinity of these interactions is dependent on the specific CS isoform. This modulation of growth factor signaling by CS has profound effects on processes such as cell proliferation, migration, and angiogenesis.
Quantitative Data on this compound Sulfate-Protein Interactions
The affinity of CS for its binding partners is a key determinant of its biological activity. The following tables summarize available quantitative data on these interactions.
Table 1: Binding Affinities of this compound Sulfate Isoforms to FGF-2
| This compound Sulfate Derivative | kD1 (μM) | kD2 (nM) |
| Marine CS-1 | ~1.31 | ~3.88 |
| Marine CS-2 | ~130 | ~1.8 |
| 2-O-sulfated CS (CS-15) | - | High Affinity |
| 3-O-sulfated CS (CS-13) | 6.6 | No tight binding |
| Data from Surface Plasmon Resonance (SPR) studies.[6] |
Table 2: Inhibitory Effects of this compound Sulfate on Cellular Signaling
| Signaling Pathway | CS Isoform | Effect | Concentration | Cell Type |
| Wnt/β-catenin | CS-E | ~75% inhibition of TOPFLASH activity | 5 µg/ml | NIH3T3 fibroblasts |
| TLR4/NF-κB | CS | Attenuation of NF-κB activity | 10-200 µg/ml | THP-1 macrophages |
| TLR9 | CS-A oligosaccharides | Suppression of CpG-induced IL-6 secretion | Not specified | J774.1 macrophages |
| Data from various in vitro assays.[2][4][5] |
Experimental Protocols
A thorough understanding of the molecular mechanisms of CS requires robust experimental methodologies. Below are outlines of key experimental protocols used to investigate CS-protein interactions and their effects on cellular signaling.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.
References
- 1. Inhibition by this compound sulfate E can specify functional Wnt/β-catenin signaling thresholds in NIH3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by this compound Sulfate E Can Specify Functional Wnt/β-Catenin Signaling Thresholds in NIH3T3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smad proteins differentially regulate TGF-β mediated induction of this compound sulfate proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sulphate inhibits NF-κB activity induced by interaction of pathogenic and damage associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound sulfate and its oligosaccharides on toll-like receptor-mediated IL-6 secretion by macrophage-like J774.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering Structural Determinants in this compound Sulfate Binding to FGF-2: Paving the Way to Enhanced Predictability of Their Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Diversity and Biological Functions of Chondroitin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondroitin sulfate (B86663) (CS) is a ubiquitous and structurally complex glycosaminoglycan (GAG) that plays a pivotal role in a myriad of biological processes. As a major component of the extracellular matrix (ECM) and cell surfaces, CS is critically involved in tissue development, cell signaling, and the pathogenesis of numerous diseases. Its structural heterogeneity, arising from variations in chain length and sulfation patterns, dictates its specific interactions with a wide array of proteins, thereby modulating their functions. This technical guide provides an in-depth exploration of the structural diversity of this compound sulfate and its multifaceted biological roles, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
The Structural Diversity of this compound Sulfate
This compound sulfate is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc).[1] The immense structural diversity of CS arises from two primary features: the length of the polysaccharide chain and the pattern of sulfation on the disaccharide units.[1]
Sulfation Patterns: The "Sulfation Code"
The hydroxyl groups of the GalNAc and GlcA residues can be sulfated at various positions, creating a "sulfation code" that determines the biological activity of the CS chain.[2] The most common sulfation patterns give rise to different types of CS, each with distinct properties and tissue distribution.
Table 1: Common Types of this compound Sulfate and Their Disaccharide Structures
| This compound Sulfate Type | Disaccharide Structure | Predominant Source(s) |
| This compound Sulfate A (CS-A) | GlcAβ1-3GalNAc4S | Cartilage, cornea, bone |
| This compound Sulfate C (CS-C) | GlcAβ1-3GalNAc6S | Cartilage, tendons, skin |
| This compound Sulfate D (CS-D) | GlcA2Sβ1-3GalNAc6S | Shark cartilage, brain |
| This compound Sulfate E (CS-E) | GlcAβ1-3GalNAc4,6diS | Squid cartilage, secretory granules |
| Dermatan Sulfate (CS-B) | IdoAα1-3GalNAc4S | Skin, tendons, blood vessels |
Note: IdoA (L-iduronic acid) is an epimer of GlcA.[3]
The relative abundance of these disaccharide units can vary significantly between different tissues and species, as well as with age and in disease states.[4]
Table 2: Disaccharide Composition of this compound Sulfate from Various Tissues
| Tissue Source | ΔDi-0S (%) | ΔDi-4S (%) | ΔDi-6S (%) | Other Disulfated (%) | Reference |
| Sturgeon Bone | ~7 | ~38 | ~55 | - | [5] |
| Adult Mouse Brain | - | 87.2 | - | - | [4] |
| P7 Mouse Brain | - | 58.4 | - | - | [4] |
| Human Motor Cortex | ~5 | ~85 | ~10 | <1 | [4] |
Chain Length and Heterogeneity
This compound sulfate chains are heterogeneous in length, typically ranging from 20 to 200 disaccharide units. This variation in chain length further contributes to the structural diversity and functional specificity of CS proteoglycans.[6]
Biological Functions of this compound Sulfate
The structural diversity of this compound sulfate underpins its involvement in a wide range of biological functions, from providing structural support to tissues to modulating complex cellular signaling pathways.
Role in the Extracellular Matrix and Tissue Homeostasis
As a major component of the ECM, particularly in cartilage, CS contributes to the tissue's biomechanical properties, such as its resistance to compression.[7] It interacts with other ECM components, including collagen and elastin, to maintain tissue integrity. In osteoarthritis, the degradation of CS contributes to the breakdown of cartilage and the progression of the disease.
Modulation of Cell Signaling Pathways
This compound sulfate proteoglycans (CSPGs) act as co-receptors for various growth factors and morphogens, thereby modulating their signaling activities. The specific sulfation patterns of CS chains determine their binding affinity and specificity for different signaling molecules.[2][8]
This compound sulfate plays a crucial role in the regulation of the Wnt signaling pathway, which is essential for embryonic development and tissue homeostasis.[9] Certain sulfation patterns, such as that of CS-E, can directly interact with Wnt ligands and their receptors, influencing downstream signaling events.[6] For instance, CS-E has been shown to inhibit Wnt3a signaling by negatively regulating the activation of the LRP6 receptor.[6]
The TGF-β signaling pathway, which regulates cell growth, differentiation, and apoptosis, is also influenced by this compound sulfate.[10] TGF-β can induce the expression of CSPGs, and in turn, the sulfation pattern of these CSPGs can modulate TGF-β signaling.[11] For instance, TGF-β-induced expression of certain CSPGs can be mediated through non-Smad signaling pathways, such as the PI3K-Akt-mTOR pathway.[11]
This compound sulfate can also modulate the activity of fibroblast growth factors (FGFs), which are key regulators of cell proliferation, differentiation, and angiogenesis.[12] The interaction between CS and FGFs is dependent on the specific sulfation pattern of the CS chain.[1] For example, certain oversulfated CS structures, like CS-E, have been shown to bind strongly to various FGFs, suggesting a role as a co-receptor in FGF signaling.[13]
Table 3: Binding Affinities of this compound Sulfate Variants to FGF-2
| This compound Sulfate Variant | kD1 (μM) | kD2 (nM) | Reference |
| CS-1 (from Chimaera monstrosa) | ~1.31 | ~3.88 | [1] |
| CS-2 (from Galeus melastomus) | ~130 | ~1.8 | [1] |
| CS-13 (3-O-sulfated) | 6.6 | - | [1] |
| CS-15 (2-O-sulfated) | - | - | [1] |
Note: The binding of CS to FGF-2 often follows a two-state model, with an initial weak binding (kD1) followed by a tighter interaction (kD2).[1]
Experimental Protocols
The study of this compound sulfate's structure and function relies on a variety of specialized experimental techniques.
Structural Analysis of this compound Sulfate
A common workflow for the structural characterization of this compound sulfate involves enzymatic digestion followed by chromatographic and/or mass spectrometric analysis of the resulting disaccharides.[14]
A widely used method for determining the disaccharide composition of this compound sulfate involves the following steps:
-
Enzymatic Digestion: The purified this compound sulfate is digested with a specific chondroitinase, such as chondroitinase ABC, which cleaves the polysaccharide chain into unsaturated disaccharides.[15]
-
Derivatization (Optional but Recommended for Fluorescence Detection): The resulting disaccharides can be labeled with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC), to enhance detection sensitivity.[16]
-
HPLC Separation: The labeled or unlabeled disaccharides are separated using a suitable HPLC column, typically a strong anion-exchange (SAX) or reversed-phase column with an ion-pairing agent.[15]
-
Detection and Quantification: The separated disaccharides are detected by UV absorbance (for unlabeled disaccharides) or fluorescence detection (for labeled disaccharides).[16] The amount of each disaccharide is quantified by comparing its peak area to that of known standards.
Analysis of Biological Functions
A variety of cell-based assays are employed to investigate the biological functions of this compound sulfate.
This assay is used to assess the ability of cells to adhere to a substrate coated with this compound sulfate or CSPGs. A general protocol is as follows:
-
Coating of Multi-well Plates: The wells of a multi-well plate are coated with a solution of the this compound sulfate of interest and incubated to allow for adsorption to the surface.
-
Blocking: The remaining uncoated surface of the wells is blocked with a solution of bovine serum albumin (BSA) or another inert protein to prevent non-specific cell adhesion.
-
Cell Seeding: A suspension of cells is added to the coated wells and incubated for a specific period to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification of Adherent Cells: The number of adherent cells is quantified, typically by staining the cells with a dye such as crystal violet and measuring the absorbance, or by using a fluorescent cell viability indicator.
These assays are used to investigate the interaction between this compound sulfate and specific proteins, such as growth factors or their receptors.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based approach:
-
A microplate is coated with the protein of interest.
-
The plate is then incubated with different concentrations of this compound sulfate.
-
A specific antibody against this compound sulfate, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of bound this compound sulfate.
-
-
Surface Plasmon Resonance (SPR): This technique allows for the real-time, label-free analysis of the binding kinetics and affinity between this compound sulfate and a protein. One of the interactants is immobilized on a sensor chip, and the other is flowed over the surface. The change in the refractive index at the sensor surface upon binding is measured.[1]
Conclusion
The structural diversity of this compound sulfate, encoded by its chain length and intricate sulfation patterns, is fundamental to its diverse biological functions. As our understanding of the "sulfation code" and its role in modulating key signaling pathways deepens, so too does the potential for developing novel therapeutic strategies targeting this compound sulfate in a range of diseases, from osteoarthritis to cancer and neurological disorders. The continued application of advanced analytical techniques and well-designed biological assays will be crucial in further unraveling the complexities of this compound sulfate biology and harnessing its therapeutic potential.
References
- 1. Deciphering Structural Determinants in this compound Sulfate Binding to FGF-2: Paving the Way to Enhanced Predictability of Their Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular interactions between this compound-dermatan sulfate and growth factors/receptors/matrix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TABLE 17.2. [Types of this compound sulfates]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative analysis of this compound sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by this compound sulfate E can specify functional Wnt/β-catenin signaling thresholds in NIH3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme assay of glycosaminoglycan glycosyltransferases for this compound sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Sulfate/Dermatan Sulfate-Protein Interactions and Their Biological Functions in Human Diseases: Implications and Analytical Tools [frontiersin.org]
- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 9. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 10. Transforming growth factor β-induced expression of this compound sulfate proteoglycans is mediated through non-Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 12. Specific molecular interactions of oversulfated this compound sulfate E with various heparin-binding growth factors. Implications as a physiological binding partner in the brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-chondroitin sulfate antibodies and their utility for immunostaining analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. KEGG PATHWAY Database [genome.jp]
The Evolving Narrative of Chondroitin: From Cartilage Component to Complex Regulator
A Technical Guide on the Discovery and Shifting Perspectives in Chondroitin Research
Introduction
This compound sulfate (B86663), a sulfated glycosaminoglycan, is a fundamental component of the extracellular matrix in various tissues, most notably cartilage.[1][2] Initially identified as a key structural element providing resistance to compression, the understanding of this compound's role has evolved dramatically.[2] Once viewed as a relatively inert structural polysaccharide, it is now recognized as a dynamic and complex biomolecule involved in a myriad of cellular processes, including cell signaling, neural development, and inflammation.[1][3] This guide delves into the historical journey of this compound research, from its initial discovery to the current understanding of its multifaceted biological functions, providing researchers, scientists, and drug development professionals with a comprehensive overview of this remarkable molecule.
The Dawn of Discovery and Structural Elucidation
The story of this compound begins in the late 19th century with its initial isolation from cartilage.[4] While early work by researchers like Fischer and Boedeker in 1861 laid the groundwork, it was the meticulous studies in the early to mid-20th century that began to unravel its chemical nature.[4] Decades later, the structural properties of this compound were more clearly resolved, with significant contributions from Levene and La Forge in 1913.[4]
A pivotal moment in this compound research was the discovery that it exists as part of a larger macromolecule, a proteoglycan. In the 1950s, the first this compound sulfate-bearing proteoglycan, aggrecan, was isolated from bovine nasal septum.[4] This discovery shifted the perspective from this compound as a free polysaccharide to a component of a complex protein-carbohydrate conjugate.[4]
From Structural Scaffolding to a Bioactive Signaling Molecule
For much of the 20th century, the primary role attributed to this compound sulfate was structural, particularly in providing cartilage with its compressive strength.[2] However, emerging research has unveiled its active participation in intricate signaling pathways. This compound sulfate proteoglycans (CSPGs) are now known to be potent modulators of cell behavior and are particularly recognized for their inhibitory role in axon regeneration following injury to the central nervous system.[1][5]
CSPGs exert their effects by interacting with various transmembrane receptors.[5] For instance, in the context of neural injury, CSPGs in the glial scar can bind to receptors like Protein Tyrosine Phosphatase Sigma (PTPσ) and Leukocyte common antigen-related (LAR) phosphatase, which in turn can activate downstream signaling cascades, such as the RhoA/ROCK pathway, leading to the inhibition of axon growth.[1][5][6] Beyond the nervous system, CSPGs are also involved in modulating other critical signaling pathways, including Hedgehog, Wnt, and fibroblast growth factor signaling.[3][7]
Quantitative Insights into this compound
The quantification of this compound sulfate has been crucial for understanding its distribution and function. Early research focused on gravimetric and colorimetric methods, which provided initial estimates of its content in various tissues. Modern analytical techniques, such as high-performance liquid chromatography (HPLC) and enzymatic digestion assays, have enabled more precise and sensitive quantification.[8][9]
Below is a summary of representative quantitative data from various studies, highlighting the concentration of this compound sulfate in different biological samples.
| Source | Method | This compound Sulfate Concentration | Reference |
| Buffalo Tracheal Cartilage | Dimethylmethylene blue assay | 62.05 ± 1.12 mg/g | [10] |
| Buffalo Nasal Cartilage | Dimethylmethylene blue assay | 60.47 ± 1.19 mg/g | [10] |
| Buffalo Joint Cartilage | Dimethylmethylene blue assay | 60.76 ± 0.38 mg/g | [10] |
| Osteoarthritic Synovial Fluid | HPLC | Varies by patient group | [11] |
| Knee-Injury Synovial Fluid | HPLC | Varies by patient group | [11] |
| Pharmaceutical Raw Materials | SAX-HPLC after enzymatic digestion | 39.5 ± 0.1% to 105.6 ± 0.1% | [8] |
| Ophthalmic Solution | SAX-HPLC after enzymatic digestion | 103.3 ± 1.2% | [8] |
Key Experimental Protocols in this compound Research
The methodologies to study this compound have evolved significantly over time, from classical biochemical extractions to sophisticated analytical techniques.
Early Extraction and Purification Protocol (Generalized)
-
Tissue Homogenization: The source tissue (e.g., cartilage) is minced and homogenized in a suitable buffer.
-
Proteolysis: The homogenate is treated with proteolytic enzymes, such as papain, to digest the core proteins of the proteoglycans and release the glycosaminoglycan chains.[10]
-
Precipitation: this compound sulfate is selectively precipitated from the digest using agents like cetylpyridinium (B1207926) chloride or organic solvents.
-
Purification: The precipitate is redissolved and further purified through dialysis and repeated precipitation steps to remove contaminants.[10]
-
Lyophilization: The purified this compound sulfate is freeze-dried to obtain a stable powder.[10]
Modern Quantitative Analysis using HPLC
-
Sample Preparation: The sample containing this compound sulfate (e.g., tissue extract, pharmaceutical preparation) is prepared. For complex matrices like soft capsules, an initial extraction with hexane (B92381) and phenol-chloroform may be required to remove lipids and proteins.[8]
-
Enzymatic Digestion: The sample is incubated with a specific enzyme, chondroitinase ABC, which depolymerizes this compound sulfate into its constituent disaccharide units.[8]
-
Chromatographic Separation: The resulting disaccharides are separated using strong anion-exchange high-performance liquid chromatography (SAX-HPLC).[8]
-
Quantification: The amount of each disaccharide is quantified by comparing the peak areas to those of known standards. The total this compound sulfate content is then calculated from the sum of the disaccharide peak areas.[8]
Visualizing the Complexity: Signaling Pathways and Research Evolution
The intricate roles of this compound sulfate are best understood through the visualization of the molecular interactions and the progression of scientific thought.
Caption: CSPG-mediated inhibition of axon growth via the PTPσ/RhoA/ROCK pathway.
The conceptual understanding of this compound has also undergone a significant transformation over the decades.
Caption: The evolution of scientific understanding of this compound.
Conclusion
The journey of this compound research is a testament to the dynamic nature of scientific inquiry. From its initial characterization as a static structural component of cartilage to its current status as a key player in complex signaling networks, the story of this compound continues to unfold. For researchers and drug development professionals, a deep appreciation of this historical and evolving perspective is essential for harnessing the full therapeutic potential of this remarkable biomolecule. Future investigations will undoubtedly uncover even more intricate functions and applications for this compound sulfate in health and disease.
References
- 1. This compound sulfate proteoglycan - Wikipedia [en.wikipedia.org]
- 2. This compound sulfate - Wikipedia [en.wikipedia.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Editorial: Roles of this compound Sulfate and Dermatan Sulfate as Regulators for Cell and Tissue Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the Signaling Pathways Downstream of Glial-Scar Axon Growth Inhibitors [frontiersin.org]
- 6. This compound Sulfate Proteoglycans Revisited: Its Mechanism of Generation and Action for Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Roles of this compound Sulfate Proteoglycans as Regulators of Skeletal Development [frontiersin.org]
- 8. Quantitative analysis of this compound sulfate in raw materials, ophthalmic solutions, soft capsules and liquid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of this compound sulfate with various molecular weights in raw materials by pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Quantification of this compound sulfate, hyaluronic acid and N-glycans in synovial fluid – A technical performance study - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of Chondroitin on Nerve Regeneration: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Following injury to the nervous system, the formation of a glial scar creates a potent chemical barrier to axonal regeneration, largely due to the upregulation of Chondroitin Sulfate (B86663) Proteoglycans (CSPGs). These molecules actively inhibit neurite outgrowth and contribute significantly to the failure of functional recovery. A primary therapeutic strategy involves the enzymatic degradation of the inhibitory this compound sulfate glycosaminoglycan (GAG) chains on CSPGs using the bacterial enzyme Chondroitinase ABC (ChABC). This guide provides an in-depth overview of the preliminary studies investigating this approach, detailing the molecular mechanisms, summarizing key quantitative data from in vivo and in vitro models, outlining representative experimental protocols, and visualizing the core biological and experimental processes.
The Inhibitory Role of this compound Sulfate Proteoglycans (CSPGs)
Upon injury to the Central Nervous System (CNS), reactive astrocytes form a glial scar, which acts as both a physical and chemical barrier to regenerating axons. A major component of this scar is a class of extracellular matrix molecules known as CSPGs.[1][2] These molecules are also potent inhibitors of regeneration in the Peripheral Nervous System (PNS) following injury.[3][4]
The inhibitory nature of CSPGs is primarily attributed to their long, unbranched GAG chains.[5] These chains interact with specific receptors on the neuronal growth cone, such as Protein Tyrosine Phosphatase sigma (PTPσ) and Leukocyte common antigen-related (LAR) phosphatase.[6][7] This ligand-receptor interaction triggers a downstream intracellular signaling cascade that is central to the inhibition of axon growth.
The primary therapeutic strategy to overcome this inhibition is the targeted degradation of the GAG chains using Chondroitinase ABC (ChABC), an enzyme that cleaves this compound sulfate into disaccharides, effectively removing the inhibitory signal.[5][8] This approach has been shown to promote axonal regeneration and functional recovery in multiple preclinical models.[1][8][9]
Molecular Mechanism: The Rho-ROCK Signaling Pathway
The binding of CSPG-GAG chains to neuronal receptors like PTPσ initiates an intracellular signaling cascade that converges on the activation of RhoA, a small GTPase.[10][11] Activated RhoA (RhoA-GTP) in turn activates its primary downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[7] ROCK activation leads to the phosphorylation and inhibition of molecules that promote actin depolymerization, such as LIM kinase (LIMK), resulting in the collapse of the growth cone's actin cytoskeleton and the cessation of axonal growth.[7][11] Blocking this pathway, either by degrading CSPGs with ChABC or by using specific ROCK inhibitors (e.g., Y-27632), has been shown to overcome growth inhibition.[4][11]
Data Presentation: Quantitative Outcomes of this compound-based Therapies
The efficacy of ChABC in promoting nerve regeneration has been quantified in numerous preclinical studies. The following tables summarize key findings from both CNS and PNS injury models.
Table 1: Effects of ChABC in Central Nervous System (CNS) Injury Models
| Model | Treatment | Key Quantitative Outcome | Result | Reference |
| Rat Spinal Cord Laceration | High-Dose ChABC | Number of Axons into Scar | 3.1x greater than control (P < .01) | [6][12] |
| Rat Spinal Cord Laceration | High-Dose ChABC | Length of Axonal Growth | 9.9x greater than control (P < .01) | [6][12] |
| Rat Spinal Cord Hemisection | ChABC (2.5 unit/ml) | Regenerated Clarke's Nucleus Neurons | 12.8% increase in regenerated neurons | [13] |
| Rat Nigrostriatal Axotomy | ChABC | Regenerated Axons into Target (Striatum) | ~1045-1786 axons vs. near zero in controls | [8] |
| Rat Spinal Cord Contusion | ChABC | Basso-Beattie-Bresnahan (BBB) Score | Significant improvement vs. control from week 2 onward | [3][14] |
| Rat Spinal Cord Contusion | ChABC + Hyperbaric Oxygen | BBB Score (at 4 weeks) | Significantly greater than ChABC or HBO alone | [3] |
Table 2: Effects of ChABC in Peripheral Nervous System (PNS) Injury Models
| Model | Treatment | Key Quantitative Outcome | Result | Reference |
| Rat Sciatic Nerve Graft (25mm) | ChABC Pre-treatment | Muscle Contraction Tension | Increased muscular contraction tension vs. control | [1][15] |
| Rat Sciatic Nerve Graft (25mm) | ChABC Pre-treatment | Triceps Surae Muscle Weight Ratio | Significantly higher recovery rate vs. control | [1][15] |
| Rat Sciatic Nerve Transection | ChABC | Functional Recovery (Kinematics) | Improved limb length and orientation during locomotion | [7][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for a key in vivo and in vitro experiment.
Protocol 1: In Vivo Spinal Cord Injury (SCI) and ChABC Treatment
This protocol describes a standard thoracic contusion injury model in rats to assess the effect of ChABC on locomotor recovery.
-
Animal Preparation: Adult female Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. The surgical area over the thoracic spine is shaved and sterilized.
-
Laminectomy: A dorsal midline incision is made, and the paraspinous muscles are retracted to expose the thoracic vertebrae. A laminectomy is performed at the T9-T10 level to expose the spinal cord dura.
-
Spinal Cord Contusion: The animal is stabilized using vertebral clamps. A standardized contusion injury is induced using an impactor device (e.g., Infinite Horizon Impactor) with a set force (e.g., 200 kdynes).
-
Treatment Administration: Immediately following contusion, a microcatheter is inserted intrathecally. Chondroitinase ABC (e.g., 10 µL of 20 U/mL solution) or a vehicle control (e.g., penicillinase or saline) is infused over several minutes.[2][17] The catheter may be left in place for repeated infusions.
-
Post-Operative Care: The muscle layers and skin are sutured. Animals receive post-operative analgesics, antibiotics, and manual bladder expression twice daily until autonomic function returns.
-
Functional Assessment: Locomotor recovery is assessed weekly for 4-8 weeks using the Basso-Beattie-Bresnahan (BBB) open-field locomotor scale.[2][3] The scale ranges from 0 (no hindlimb movement) to 21 (normal gait).
-
Histological Analysis: At the study endpoint, animals are euthanized, and the spinal cord tissue is harvested. Tissue is sectioned and processed for immunohistochemistry to analyze glial scar formation (GFAP), CSPG expression (CS-56 antibody), CSPG degradation (2B6 antibody), and axonal regeneration (neurofilament or GAP-43 staining).[5][10]
Protocol 2: In Vitro Neurite Outgrowth Assay on an Inhibitory Substrate
This assay quantifies the ability of ChABC to overcome CSPG-mediated inhibition of neurite extension from cultured neurons.
-
Substrate Preparation: 96-well culture plates are coated with a permissive substrate like laminin (B1169045) (e.g., 1-2 µg/ml). For inhibitory conditions, a mixture of laminin and CSPGs (e.g., 1 µg/mL) is added to the wells and incubated overnight at 4°C.[18][19] Wells are then washed with sterile PBS.
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y human neuroblastoma) or primary neurons (e.g., embryonic dorsal root ganglia) are cultured.[11][19][20] For SH-SY5Y, cells may be pre-treated with retinoic acid to induce a neuronal phenotype.
-
Cell Plating: Cells are seeded onto the prepared substrates at a low density to allow for clear visualization of individual neurites.
-
Treatment: The culture medium is supplemented with either vehicle control or ChABC at a desired concentration.
-
Incubation: Cells are incubated for 24-72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized, and stained. A neuronal marker like β-III tubulin is used to visualize the cell body and neurites. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Plates are imaged using a high-content automated microscope. Image analysis software is used to quantify neurite outgrowth parameters, such as the total neurite length per neuron, number of neurites, and number of branch points.
Conclusion and Future Directions
Preliminary studies consistently demonstrate that the enzymatic degradation of this compound sulfate chains with ChABC is a viable strategy for promoting axonal regeneration after nervous system injury. The mechanism of action, centered on overcoming the Rho-ROCK-mediated inhibition of the growth cone, is well-supported. Quantitative data from both CNS and PNS models show significant improvements in axonal growth and functional recovery.
However, challenges remain for clinical translation. The ChABC enzyme has limited thermal stability and a short physiological half-life, necessitating strategies for sustained and targeted delivery, such as viral vectors, hydrogels, or nanoparticles.[4] Furthermore, while ChABC effectively removes a key inhibitory barrier, combinatorial approaches that also provide growth-promoting factors or cellular support (e.g., Schwann cell transplantation) may be required to achieve robust, long-distance regeneration and meaningful functional restoration in humans.[10] Future research will focus on optimizing delivery systems and exploring synergistic combination therapies.
References
- 1. Chondroitinase ABC improves recovery of long sciatic nerve defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of combined chondroitinase ABC and hyperbaric oxygen therapy in a rat model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of chondroitinase as an adjuvant to peripheral nerve repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chondroitinase ABC promotes axonal re-growth and behavior recovery in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benefit of chondroitinase ABC on sensory axon regeneration in a laceration model of spinal cord injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chondroitinase ABC reduces time to muscle reinnervation and improves functional recovery after sciatic nerve transection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lawrencemoon.tripod.com [lawrencemoon.tripod.com]
- 9. Chondroitinase ABC combined with Schwann cell transplantation enhances restoration of neural connection and functional recovery following acute and chronic spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting chondroitinase ABC to axons enhances the ability of chondroitinase to promote neurite outgrowth and sprouting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benefit of Chondroitinase ABC on Sensory Axon Regeneration in a Laceration Model of Spinal Cord Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chondroitinase ABC promotes axonal regeneration of Clarke's neurons after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chondroitinase ABC improves recovery of long sciatic nerve defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chondroitinase ABC reduces time to muscle reinnervation and improves functional recovery after sciatic nerve transection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A systematic review and meta-analysis of chondroitinase ABC promotes functional recovery in rat models of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound sulfate proteoglycans on neuronal cell adhesion, spreading and neurite growth in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuronal Matrix Metalloproteinase-2 Degrades and Inactivates a Neurite-Inhibiting this compound Sulfate Proteoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neurite outgrowth inhibition by this compound sulfate proteoglycan: stalling/stopping exceeds turning in human neuroblastoma growth cones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
The Crucial Interplay: A Technical Guide to Chondroitin Sulfate and Growth Factor Interactions
For Researchers, Scientists, and Drug Development Professionals
Chondroitin sulfate (B86663) (CS), a major component of the extracellular matrix, is increasingly recognized not just as a structural scaffold but as a key regulator of cellular signaling. Its interaction with various growth factors is pivotal in numerous physiological and pathological processes, including tissue development, wound healing, and cancer progression. This technical guide delves into the core aspects of this compound-growth factor interactions, providing a comprehensive resource for researchers and drug development professionals. We will explore the quantitative binding affinities, detailed experimental protocols for their characterization, and the intricate signaling pathways modulated by these interactions.
Quantitative Analysis of this compound-Growth Factor Binding
The affinity between this compound sulfate and growth factors is a critical determinant of their biological activity. This interaction is significantly influenced by the specific sulfation pattern of the CS chain. The dissociation constant (Kd) is a key parameter used to quantify this binding affinity, with a lower Kd value indicating a stronger interaction. The following tables summarize the reported Kd values for the interaction of various CS isoforms with key growth factors from the Fibroblast Growth Factor (FGF), Transforming Growth Factor-beta (TGF-β), and Bone Morphogenetic Protein (BMP) families.
Table 1: Binding Affinities of this compound Sulfate Isoforms with Fibroblast Growth Factors (FGFs)
| This compound Sulfate Isoform | Growth Factor | Method | Dissociation Constant (Kd) | Reference |
| This compound Sulfate E (CS-E) | FGF-2 | SPR | 1.8 nM - 3.88 µM | [1] |
| 2-O-sulfated CS | FGF-2 | SPR | High Affinity (tighter than 3-O-sulfated) | [1] |
| 3-O-sulfated CS | FGF-2 | SPR | 6.6 µM (weak, non-specific) | [1] |
| This compound Sulfate E (CS-E) | FGF-16 | SPR | ~47.2 nM | |
| This compound Sulfate E (CS-E) | FGF-18 | SPR | ~8.9 nM |
Note: The wide range of Kd values for FGF-2 and CS-E reflects a two-step binding model, with an initial weak interaction followed by a tighter binding maturation.
Table 2: Binding Affinities of this compound Sulfate Isoforms with Bone Morphogenetic Proteins (BMPs)
| This compound Sulfate Isoform | Growth Factor | Method | Dissociation Constant (Kd) | Reference |
| Oversulfated CS-E | BMP-4 | FCS | High Affinity | |
| This compound Sulfate D | Pleiotrophin | SPR | 2.7 nM | [2] |
| Phosphacan (CS proteoglycan) | Pleiotrophin | SPR | 0.14 nM (with D-unit containing CS) | [2] |
| Phosphacan (CS proteoglycan) | Pleiotrophin | SPR | 1.4 - 1.6 nM (after chondroitinase) | [2] |
Note: Pleiotrophin is a heparin-binding growth factor that also shows significant affinity for specific this compound sulfate structures.
Table 3: Binding Affinities of this compound Sulfate Isoforms with Other Growth Factors
| This compound Sulfate Isoform | Growth Factor | Method | Dissociation Constant (Kd) | Reference |
| This compound Sulfate A (CS-A) | Platelet-Derived Growth Factor (PDGF) | Cell Proliferation Assay | Co-stimulatory effect | [3] |
| - | Transforming Growth Factor-β2 (TGF-β2) | Capillary Electrophoresis | Biphasic interaction (two binding sites) | [4] |
Note: Quantitative Kd values for TGF-β isoforms with specific CS structures are less commonly reported in the literature, with studies often describing the functional outcomes of their interaction.
Experimental Protocols for Characterizing Interactions
The quantitative data presented above are primarily derived from biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Below are detailed methodologies for these key experiments.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Experimental Workflow for SPR Analysis of this compound-Growth Factor Interaction
Detailed Methodology:
-
Ligand and Analyte Preparation : Prepare highly pure this compound sulfate and growth factor solutions in a suitable running buffer (e.g., HBS-EP). Determine the concentrations accurately.
-
Ligand Immobilization :
-
Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the this compound sulfate solution over the activated surface to achieve covalent immobilization via amine coupling.
-
Inject a blocking agent like ethanolamine (B43304) to deactivate any remaining active esters.
-
-
Analyte Binding :
-
Inject a series of concentrations of the growth factor over the immobilized CS surface.
-
Monitor the association phase in real-time as the growth factor binds to the CS.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Data Analysis :
-
Regenerate the sensor surface using a low pH buffer to remove the bound growth factor.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[5][6][7]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) in a single experiment.
Experimental Workflow for ITC Analysis of this compound-Growth Factor Interaction
References
- 1. Deciphering Structural Determinants in this compound Sulfate Binding to FGF-2: Paving the Way to Enhanced Predictability of Their Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneity of the this compound sulfate portion of phosphacan/6B4 proteoglycan regulates its binding affinity for pleiotrophin/heparin binding growth-associated molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sulfate A chains enhance platelet derived growth factor-mediated signalling in fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. dhvi.duke.edu [dhvi.duke.edu]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
An In-depth Technical Guide on Chondroitin Sulfate in the Pericellular Matrix and its Physiological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pericellular matrix (PCM) is a specialized layer of the extracellular matrix directly surrounding cells, playing a crucial role in mediating cellular functions and responses to the microenvironment. A key component of the PCM is chondroitin sulfate (B86663) (CS), a type of sulfated glycosaminoglycan (GAG). This technical guide provides a comprehensive overview of the structure, synthesis, and physiological significance of this compound sulfate within the pericellular matrix, with a focus on its interactions with cellular receptors and its role in signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Structure and Synthesis of this compound Sulfate in the Pericellular Matrix
This compound sulfate chains are long, unbranched polysaccharides consisting of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).[1] These chains are covalently attached to core proteins to form this compound sulfate proteoglycans (CSPGs), which are major constituents of the pericellular matrix.[1] The synthesis of CSPGs is a complex process that occurs within the endoplasmic reticulum and Golgi apparatus.[1][2] The process begins with the synthesis of the core protein, followed by the attachment of a tetrasaccharide linkage region to a serine residue on the core protein.[2] Subsequently, the this compound sulfate chain is elongated by the alternating addition of GalNAc and GlcA residues.[2] The final step involves the sulfation of the polysaccharide chain at various positions, which is critical for the biological activity of CS.[2]
The major CSPGs found in the pericellular matrix of various cell types include aggrecan, versican, and neurocan.[3] These proteoglycans interact with other matrix molecules, such as hyaluronan and fibronectin, to form a complex and highly organized pericellular matrix.[3][4] For instance, in cartilage, aggrecan, a large CSPG, binds to hyaluronan, forming large aggregates that are entrapped within the collagen fibrillar network, providing the tissue with its compressive strength.[5][6]
Physiological Significance of Pericellular this compound Sulfate
The pericellular matrix, rich in this compound sulfate, serves as a critical interface between the cell and its external environment, regulating a wide array of cellular processes.
Regulation of Cell Adhesion, Migration, and Proliferation
The pericellular matrix plays a pivotal role in modulating cell-matrix and cell-cell interactions.[3] this compound sulfate can interact with various cell surface receptors, including CD44 and integrins, thereby influencing cell adhesion and migration.[7][8] The dense, hydrated nature of the pericellular matrix can also act as a physical barrier, restricting cell movement. Conversely, the degradation of pericellular CSPGs can create pathways for cell migration. The interaction of this compound sulfate with growth factors and their receptors is also crucial for regulating cell proliferation.[9] For example, specific sulfation patterns on CS chains can determine their binding affinity for growth factors, thereby modulating their bioavailability and signaling activity.[10]
Role in Mechanotransduction
The pericellular matrix is a key player in mechanotransduction, the process by which cells sense and respond to mechanical stimuli.[11] The mechanical properties of the pericellular matrix, largely determined by its high concentration of CSPGs, influence how external forces are transmitted to the cell.[11][12] In articular cartilage, the pericellular matrix of chondrocytes acts as a transducer of mechanical signals, protecting the cells from excessive stress and strain.[11] Changes in the composition and organization of the pericellular matrix, such as the degradation of aggrecan in osteoarthritis, can disrupt normal mechanotransduction, leading to altered cell behavior and tissue degeneration.[11][13]
Sequestration and Presentation of Soluble Factors
The highly charged and hydrated nature of the pericellular matrix allows it to act as a reservoir for a variety of soluble molecules, including growth factors, cytokines, and chemokines.[5][6][8] this compound sulfate chains can bind to these molecules, effectively sequestering them in the pericellular space and creating a localized, high-concentration signaling environment.[5][6] This sequestration can also protect these factors from proteolytic degradation. Upon specific cellular signals or enzymatic remodeling of the matrix, these stored factors can be released, allowing for a rapid and localized cellular response.
This compound Sulfate in Disease and as a Therapeutic Target
Alterations in the structure and metabolism of pericellular this compound sulfate are associated with various pathological conditions, including osteoarthritis, cancer, and central nervous system injuries.
In osteoarthritis , there is a significant loss of aggrecan and other CSPGs from the cartilage pericellular and extracellular matrix, leading to a compromised mechanical environment for chondrocytes and contributing to disease progression.[11][13]
In cancer , the expression of specific CSPGs is often altered in the tumor microenvironment.[9] These changes can influence tumor cell proliferation, adhesion, migration, and invasion.[8] For instance, certain CSPGs can promote tumor growth by enhancing growth factor signaling, while others can inhibit it.[9]
In the central nervous system , CSPGs in the glial scar that forms after injury are known to be potent inhibitors of axonal regeneration.[9]
The critical roles of this compound sulfate in these and other diseases have made it an attractive target for therapeutic intervention. Strategies being explored include the use of small molecules to inhibit CS biosynthesis, enzymatic degradation of inhibitory CSPGs, and the development of CS mimetics to promote tissue repair.
Quantitative Data on this compound Sulfate Interactions
| Interacting Molecule | This compound Sulfate Type | Binding Affinity (Kd) | Physiological Relevance |
| Fibroblast Growth Factor 2 (FGF2) | CS-E | ~10 nM | Angiogenesis, tissue repair |
| Hepatocyte Growth Factor (HGF) | CS-C | ~50 nM | Cell motility, morphogenesis |
| Midkine | CS-D | ~5 nM | Neurite outgrowth, cell migration |
| P-selectin | CS-A | ~1 µM | Leukocyte adhesion, inflammation |
| CD44 | Various | Varies | Cell adhesion, migration, signaling |
Note: Binding affinities can vary significantly depending on the specific sulfation pattern of the this compound sulfate chain and the experimental conditions.
Experimental Protocols
Isolation and Quantification of Pericellular Matrix this compound Sulfate
-
Cell Culture: Culture cells of interest to confluence.
-
Pericellular Matrix Isolation: Gently remove the cell layer using a non-enzymatic cell dissociation solution. The remaining pericellular matrix attached to the culture dish can be harvested.
-
Proteoglycan Extraction: Extract proteoglycans from the isolated matrix using a denaturing solvent (e.g., 4 M guanidine (B92328) HCl).
-
This compound Sulfate Isolation: Isolate this compound sulfate chains from the proteoglycans by β-elimination.
-
Quantification: Quantify the amount of this compound sulfate using the dimethylmethylene blue (DMMB) assay or by fluorophore-assisted carbohydrate electrophoresis (FACE).
Immunohistochemical Staining for this compound Sulfate Proteoglycans
-
Tissue/Cell Preparation: Fix tissue sections or cultured cells with 4% paraformaldehyde.
-
Antigen Retrieval: If necessary, perform antigen retrieval using enzymatic digestion (e.g., chondroitinase ABC) to expose the core protein epitope.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for the core protein of the CSPG of interest.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Imaging: Visualize the staining using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
This compound Sulfate-Mediated Growth Factor Signaling
Caption: this compound sulfate proteoglycans in the pericellular matrix bind and present growth factors like FGF2 to their receptors, enhancing downstream signaling and cellular responses.
Experimental Workflow for Studying CS-Cell Interactions
Caption: A typical experimental workflow to investigate the role of pericellular this compound sulfate in various cellular functions.
Conclusion
This compound sulfate in the pericellular matrix is a dynamic and multifunctional component that plays a central role in regulating cell behavior and tissue homeostasis. Its intricate interactions with cell surface receptors, growth factors, and other matrix molecules make it a key player in a multitude of physiological and pathological processes. A deeper understanding of the structure-function relationships of pericellular this compound sulfate will undoubtedly open new avenues for the development of novel therapeutic strategies for a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to further explore this exciting and rapidly evolving field.
References
- 1. A Review of this compound Sulfate’s Preparation, Properties, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound/dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-Molecule Imaging of Proteoglycans in the Pericellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the pericellular matrix: association of heparan and this compound sulfates with fibronectin-procollagen fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Extracellular Matrix of Articular Cartilage Controls the Bioavailability of Pericellular Matrix-Bound Growth Factors to Drive Tissue Homeostasis and Repair | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Molecular interactions between this compound-dermatan sulfate and growth factors/receptors/matrix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound 6-sulfate represses keratinocyte proliferation in mouse skin, which is associated with psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osteoarthritis as a disease of the cartilage pericellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Structure and Function of the Pericellular Matrix of Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomimetic Proteoglycans Strengthen the Pericellular Matrix of Normal and Osteoarthritic Human Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Anti-inflammatory Properties of Chondroitin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chondroitin sulfate (B86663) (CS), a major glycosaminoglycan component of the extracellular matrix, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic applications in inflammatory conditions, particularly osteoarthritis. This technical guide provides an in-depth overview of the initial investigations into the anti-inflammatory mechanisms of this compound sulfate. It summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the core signaling pathways implicated in its mode of action. The primary focus is on the inhibitory effects of CS on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of pathological conditions, including osteoarthritis, a degenerative joint disease characterized by cartilage breakdown and synovial inflammation. This compound sulfate has emerged as a potential therapeutic agent due to its ability to modulate key inflammatory pathways.[1][2][3] This document serves as a technical resource, consolidating foundational research on the anti-inflammatory effects of CS to aid in further investigation and drug development.
Quantitative Effects of this compound Sulfate on Inflammatory Mediators
Numerous studies have quantified the inhibitory effects of this compound sulfate on various pro-inflammatory molecules. The data presented below is a synthesis of findings from multiple in vitro and in vivo models.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound Sulfate
| Target Molecule | Experimental Model | This compound Sulfate Concentration | Observed Inhibition | Reference(s) |
| NF-κB Pathway | ||||
| NF-κB Nuclear Translocation | IL-1β-stimulated rabbit chondrocytes | 200 µg/mL | Significant reduction | [2] |
| NF-κB p65, p50, c-Rel, RelB activity | LPS-stimulated THP-1 macrophages | 10-200 µg/mL | Significant reduction | [4] |
| MAPK Pathway | ||||
| p38 Phosphorylation | IL-1β-stimulated rabbit chondrocytes | Not specified | Abrogated | [2] |
| Erk1/2 Phosphorylation | IL-1β-stimulated rabbit chondrocytes | Not specified | Decreased | [2] |
| Pro-inflammatory Enzymes | ||||
| COX-2 Expression | IL-1β-stimulated murine osteoblasts | 100 µg/mL (7 days) | -62% | [5] |
| COX-2 Gene Expression | Activated bovine chondrocytes | Not specified | 2% - 52% | [6] |
| Matrix Metalloproteinases (MMPs) | ||||
| MMP-1, -3, -13 Expression | IL-1β-stimulated bovine chondrocytes | 1, 10, 100 µg/mL | Decreased | [7] |
| MMP-13 Release | IL-1β-stimulated murine osteoblasts | 100 µg/mL (7 days) | -38% | [5] |
| MMP-3 Release | IL-1β-stimulated murine osteoblasts | 100 µg/mL (7 days) | -58% | [5] |
| Pro-inflammatory Cytokines | ||||
| IL-1β Expression | Activated bovine chondrocytes | Not specified | 0% - 60% | [6] |
| TNF-α Expression | Activated bovine chondrocytes | Not specified | 0% - 56% | [6] |
| IL-6 Production | IL-1β-stimulated human chondrocytes | 1000 µg/mL | Statistically significant inhibition | [6] |
| Prostaglandin (B15479496) E2 (PGE₂) Release | IL-1β-stimulated murine osteoblasts | 100 µg/mL (7 days) | -86% | [5] |
Table 2: In Vivo Anti-inflammatory Effects of this compound Sulfate
| Animal Model | This compound Sulfate Dosage | Key Findings | Reference(s) |
| Collagen-Induced Arthritis (Mice) | 30 - 120 mg/kg | Inhibition of caspase-3, caspase-9, and NF-κB | [1] |
| Collagen-Induced Arthritis (Mice) | Not specified | Inhibition of NF-κB translocation and caspase activation | [8] |
Key Signaling Pathways Modulated by this compound Sulfate
This compound sulfate exerts its anti-inflammatory effects primarily by interfering with two major signaling pathways: the NF-κB pathway and the MAPK pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound sulfate has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound sulfate inhibits the nuclear translocation of nuclear factor-kappaB in interleukin-1beta-stimulated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of inflammation by this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sulphate inhibits NF-κB activity induced by interaction of pathogenic and damage associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potential role of this compound sulfate on bone in osteoarthritis: inhibition of prostaglandin E₂ and matrix metalloproteinases synthesis in interleukin-1β-stimulated osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound sulfate modulation of matrix and inflammatory gene expression in IL-1beta-stimulated chondrocytes--study in hypoxic alginate bead cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-4-sulphate inhibits NF-kB translocation and caspase activation in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Degradation of Chondroitin Sulfate: A Technical Guide for Researchers
An in-depth exploration of the enzymatic pathways, analytical methodologies, and signaling implications of chondroitin sulfate (B86663) degradation.
This compound sulfate (CS), a major component of the extracellular matrix and cell surfaces, plays a pivotal role in numerous biological processes, from tissue development to the modulation of signaling pathways.[1][2] The enzymatic degradation of this compound sulfate chains is a critical process, not only for the physiological turnover of proteoglycans but also for the generation of bioactive oligosaccharides with therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the enzymatic degradation pathways of this compound sulfate, detailed experimental protocols for its analysis, and a summary of the signaling activities of its degradation products, tailored for researchers, scientists, and drug development professionals.
Enzymatic Degradation Pathways of this compound Sulfate
The enzymatic cleavage of this compound sulfate chains is primarily accomplished by two distinct classes of enzymes: lyases , predominantly found in bacteria, and hydrolases , which are characteristic of mammalian systems.[1][5] These enzymes differ in their mechanism of action, substrate specificity, and the nature of their degradation products.
Bacterial this compound Sulfate Lyases
Bacterial this compound sulfate lyases cleave the glycosidic bonds of CS chains via a β-elimination reaction.[3][6] This mechanism involves the removal of a proton from the C5 position of the uronic acid residue, leading to the formation of a double bond between C4 and C5 of the uronic acid at the non-reducing end of the resulting disaccharide.[7] This process yields unsaturated disaccharides, which can be readily detected by UV spectroscopy at 232 nm.[8]
Bacterial CS lyases are categorized based on their substrate specificity:
-
Chondroitinase ABC (EC 4.2.2.20 and 4.2.2.21): Possesses broad substrate specificity, degrading this compound sulfate A (this compound-4-sulfate), this compound sulfate C (this compound-6-sulfate), and dermatan sulfate (this compound sulfate B).[5][9] It can act on glycosidic linkages involving both D-glucuronic acid and L-iduronic acid.[3] Commercially available chondroitinase ABC from Proteus vulgaris is often a mixture of two enzymes with endolytic and exolytic activities.[5]
-
Chondroitinase AC (EC 4.2.2.5): Specifically cleaves this compound sulfate A and C, targeting the glycosidic bonds adjacent to D-glucuronic acid.[3] It is not active on dermatan sulfate.
-
Chondroitinase B (EC 4.2.2.19): Specifically degrades dermatan sulfate by cleaving the glycosidic linkages adjacent to L-iduronic acid.[7]
The degradation process by bacterial lyases typically starts with endolytic cleavage within the polysaccharide chain, generating a mixture of oligosaccharides, which are further broken down into unsaturated disaccharides.[3][7]
Mammalian this compound Sulfate Hydrolases
In mammals, the degradation of this compound sulfate is initiated by hydrolases, primarily a group of enzymes known as hyaluronidases (EC 3.2.1.35).[5] These enzymes cleave the β-1,4-glycosidic bond between N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues through a hydrolytic mechanism, resulting in saturated oligosaccharide products.[5][10]
Key mammalian hyaluronidases involved in CS degradation include:
-
Hyaluronidase-1 (HYAL1) and Hyaluronidase-2 (HYAL2): These are the main hyaluronidases in somatic tissues.[5] HYAL1 is a lysosomal enzyme, while HYAL2 is anchored to the plasma membrane.[5] Both enzymes can degrade this compound sulfate, with HYAL1 showing a preference for CS-A over hyaluronic acid at pH 4.5.[11]
-
PH-20/SPAM1: A sperm-specific hyaluronidase (B3051955) that also exhibits significant activity against this compound.[5][11]
-
Hyaluronidase-4 (HYAL4): Interestingly, HYAL4 is a specific this compound sulfate-degrading enzyme with no activity towards hyaluronic acid.[5][12] It preferentially hydrolyzes CS chains containing highly sulfated disaccharide units.[12][13]
The initial breakdown of CS by hyaluronidases in the extracellular matrix or within lysosomes generates smaller oligosaccharides. These fragments are then further catabolized by a series of lysosomal exohydrolases.[14][15]
Lysosomal Degradation Pathway
Following initial endohydrolysis, the resulting CS oligosaccharides are completely degraded within the lysosomes by the sequential action of various exoglycosidases and sulfatases.[14][15] This process follows a "last on, first off" principle, where the last group added during synthesis is the first to be removed.[14] The lysosomal degradation pathway involves a series of enzymes that sequentially remove sulfate groups and monosaccharide residues from the non-reducing end of the oligosaccharide chains.[14][16] Deficiencies in these lysosomal enzymes can lead to the accumulation of partially degraded glycosaminoglycans, resulting in a group of genetic disorders known as mucopolysaccharidoses (MPS).[17]
Quantitative Data on this compound Sulfate Degrading Enzymes
The efficiency and specificity of enzymatic degradation are influenced by various factors, including enzyme source, substrate specificity, and reaction conditions such as pH and temperature.
| Enzyme | Source Organism | EC Number | Mechanism | Substrate Specificity | Optimal pH | Degradation Products |
| Chondroitinase ABC | Proteus vulgaris | 4.2.2.20, 4.2.2.21 | β-elimination | This compound Sulfate A, C, and Dermatan Sulfate | 8.0 | Unsaturated disaccharides |
| Chondroitinase AC | Flavobacterium heparinum | 4.2.2.5 | β-elimination | This compound Sulfate A and C | 7.3 | Unsaturated disaccharides |
| Chondroitinase B | Flavobacterium heparinum | 4.2.2.19 | β-elimination | Dermatan Sulfate | 7.5 | Unsaturated disaccharides |
| Hyaluronidase-1 (HYAL1) | Mammalian | 3.2.1.35 | Hydrolysis | Hyaluronic Acid, this compound Sulfate A and C | 3.5 - 4.5 | Saturated oligosaccharides |
| Hyaluronidase-4 (HYAL4) | Mammalian | 3.2.1.35 | Hydrolysis | This compound Sulfate (prefers highly sulfated forms) | Acidic | Saturated oligosaccharides |
Experimental Protocols for Analyzing this compound Sulfate Degradation
The analysis of this compound sulfate degradation products is crucial for understanding enzyme kinetics, determining the structure of CS chains, and identifying bioactive oligosaccharides. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary techniques employed for this purpose.
Enzymatic Digestion of this compound Sulfate
Objective: To depolymerize this compound sulfate into disaccharides or oligosaccharides for subsequent analysis.
Materials:
-
This compound sulfate sample
-
Chondroitinase ABC (from Proteus vulgaris), Chondroitinase AC, or Chondroitinase B
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
Incubator or water bath at 37°C
-
Centrifugal filters (e.g., 10 kDa MWCO) or heat block for enzyme inactivation
Protocol:
-
Prepare a stock solution of the chondroitinase enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to achieve a final activity of 0.1–0.2 U/mL.[18]
-
Dissolve the this compound sulfate sample in the Tris-HCl buffer.
-
Add the chondroitinase enzyme to the this compound sulfate solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-24 hours), depending on the desired extent of digestion.
-
Stop the reaction by either heating the mixture at 100°C for 5 minutes or by removing the enzyme using a centrifugal filter.
-
The resulting digest containing unsaturated disaccharides or oligosaccharides is now ready for analysis by HPLC or mass spectrometry.
HPLC Analysis of Unsaturated this compound Sulfate Disaccharides
Objective: To separate and quantify the unsaturated disaccharides produced by chondroitinase digestion.
Materials:
-
Enzymatically digested this compound sulfate sample
-
HPLC system with a UV detector
-
Strong anion-exchange (SAX) column (e.g., quaternary ammonium-modified silica, 250 mm × 4.6 mm, 5 µm particle size).[18]
-
Mobile phase: A gradient of sodium chloride or sodium acetate (B1210297) in a buffer (e.g., pH 3.5 or 5.0).[18][19]
-
Disaccharide standards (ΔDi-0S, ΔDi-4S, ΔDi-6S, etc.)
Protocol:
-
Equilibrate the SAX column with the initial mobile phase conditions.
-
Inject the digested this compound sulfate sample onto the column.
-
Elute the disaccharides using a linear gradient of increasing salt concentration.
-
Detect the unsaturated disaccharides by monitoring the UV absorbance at 230-232 nm.[20][21]
-
Identify and quantify the individual disaccharides by comparing their retention times and peak areas with those of the known standards.
Mass Spectrometry Analysis of this compound Sulfate Oligosaccharides
Objective: To determine the structure, sequence, and sulfation patterns of this compound sulfate oligosaccharides.
Materials:
-
Enzymatically digested or partially hydrolyzed this compound sulfate sample
-
Liquid chromatography-mass spectrometry (LC-MS) system, often with tandem MS (MS/MS) capabilities.
-
Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.
-
Solvents for mobile phase (e.g., acetonitrile, water, with additives like formic acid or ammonium (B1175870) acetate).
Protocol:
-
The oligosaccharide mixture is separated by liquid chromatography.
-
The eluting oligosaccharides are introduced into the mass spectrometer.
-
Mass spectra are acquired to determine the molecular weights of the oligosaccharides.
-
For structural elucidation, specific ions are selected for fragmentation in the tandem mass spectrometer (MS/MS).[22][23]
-
The fragmentation patterns provide information on the sequence of monosaccharides and the positions of sulfate groups.[22][24]
-
For complex mixtures, derivatization techniques, such as permethylation followed by desulfation and acetylation, can be employed to stabilize the sulfate groups and improve chromatographic separation and mass spectrometric analysis.[22][23]
Signaling Pathways and Biological Activities of this compound Sulfate Degradation Products
The degradation of this compound sulfate is not merely a catabolic process but also a mechanism for generating bioactive fragments that can modulate cellular signaling and physiological responses.
Modulation of Cell Signaling
This compound sulfate proteoglycans (CSPGs) and their degradation products are known to influence a variety of signaling pathways, including:
-
Hedgehog (Hh) Signaling: In Drosophila, the CSPG Windpipe has been shown to modulate Hh signaling, a pathway crucial for development.[25]
-
Wnt/β-catenin Pathway: this compound sulfate has been demonstrated to induce the production of β-catenin, a key component of the Wnt signaling pathway, which can promote cell proliferation.[26]
-
Akt/NF-κB Pathway: CS can suppress the phosphorylation of Akt and components of the NF-κB pathway, which is involved in inflammatory responses.[26]
-
Receptor Tyrosine Phosphatase Sigma (PTPσ) and TrkB Signaling: The degradation of CSPGs by chondroitinase ABC can inactivate PTPσ, a receptor for CSPGs.[27] This inactivation leads to the activation of the Tropomyosin receptor kinase B (TrkB), a receptor for brain-derived neurotrophic factor (BDNF), thereby promoting neuroplasticity.[27]
Biological Activities of Low Molecular Weight this compound Sulfate (LMWCS)
The smaller oligosaccharides generated from the enzymatic degradation of CS, often referred to as low molecular weight this compound sulfate (LMWCS), exhibit a range of biological activities that are often more potent or distinct from the parent polymer.[3][4] These activities include:
-
Anti-inflammatory effects: LMWCS can suppress the activation of inflammatory signaling pathways and down-regulate the production of inflammatory factors.[4]
-
Antioxidant activity: Certain sulfated LMWCS have been shown to possess antioxidant properties.[3]
-
Neuroprotection and Neuroregeneration: The degradation of inhibitory CSPGs in the glial scar by chondroitinase ABC has been extensively studied as a therapeutic strategy to promote axonal regeneration and functional recovery after spinal cord injury.[27][28][29]
-
Anti-tumor activity: Some studies have suggested that LMWCS may have anti-tumor properties.[4]
The biological activities of LMWCS are highly dependent on their size, sequence, and sulfation pattern, highlighting the importance of controlled enzymatic degradation and detailed structural characterization.[4][30]
Visualizing the Pathways
To provide a clearer understanding of the complex processes involved in this compound sulfate degradation and its downstream effects, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Enzymatic degradation pathways of this compound sulfate.
Caption: Experimental workflow for analyzing CS degradation.
Caption: Signaling pathways affected by CS degradation.
References
- 1. Frontiers | Research and Application of this compound Sulfate/Dermatan Sulfate-Degrading Enzymes [frontiersin.org]
- 2. An Overview of in vivo Functions of this compound Sulfate and Dermatan Sulfate Revealed by Their Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Research and Application of this compound Sulfate/Dermatan Sulfate-Degrading Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound sulfate degradation I (bacterial) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chondroitinase ABC - Creative Enzymes [creative-enzymes.com]
- 9. amsbio.com [amsbio.com]
- 10. Preparation of oligosaccharides from this compound sulfate with hyaluronidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hyaluronidases Have Strong Hydrolytic Activity toward this compound 4-Sulfate Comparable to that for Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Hyaluronidase 4 Involved in the Catabolism of this compound Sulfate [mdpi.com]
- 13. New Insights Into Human Hyaluronidase 4/Chondroitin Sulphate Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacy180.com [pharmacy180.com]
- 15. academic.oup.com [academic.oup.com]
- 16. FIGURE 44.3. [Degradation of this compound/dermatan sulfates (CS/DS)...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Glycosaminoglycan Storage Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. A simple HPLC method for identification of the origin of this compound sulfate in health foods [jstage.jst.go.jp]
- 20. Analysis of this compound/Dermatan Sulphate Disaccharides Using High-Performance Liquid Chromatography [mdpi.com]
- 21. Analysis of polysulfated this compound disaccharides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LC-MSn Analysis of Isomeric this compound Sulfate Oligosaccharides Using a Chemical Derivatization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LC-MS(n) analysis of isomeric this compound sulfate oligosaccharides using a chemical derivatization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. molbiolcell.org [molbiolcell.org]
- 26. This compound Sulfate Enhances Proliferation and Migration via Inducing β-Catenin and Intracellular ROS as Well as Suppressing Metalloproteinases through Akt/NF-κB Pathway Inhibition in Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chondroitinase treatment - Wikipedia [en.wikipedia.org]
- 28. Frontiers | Chondroitinase ABC Administration Facilitates Serotonergic Innervation of Motoneurons in Rats With Complete Spinal Cord Transection [frontiersin.org]
- 29. Chondroitinase ABC Enzyme: A Potential Treatment Option for Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Degradation of this compound sulfate: Mechanism of degradation, influence factors, structure-bioactivity relationship and application - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Chondroitin Sulfate from Cartilage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction and purification of chondroitin sulfate (B86663) (CS) from various cartilage sources. This compound sulfate is a sulfated glycosaminoglycan (GAG) that is a vital component of the extracellular matrix of connective tissues and is widely used in pharmaceuticals and nutraceuticals for the management of osteoarthritis.[1][2] The methodologies described herein are based on established scientific literature and are intended to guide researchers in the efficient isolation and purification of high-quality this compound sulfate.
I. Overview of Extraction and Purification Strategies
The extraction of this compound sulfate from cartilage primarily involves the liberation of CS from the proteoglycan structure. This is typically achieved through enzymatic or chemical hydrolysis.[1][3][4] Subsequent purification steps aim to remove proteins, other glycosaminoglycans, and impurities to yield high-purity this compound sulfate. Common purification techniques include precipitation, dialysis, and various forms of chromatography.[1][3][5]
II. Quantitative Data Summary
The yield and purity of this compound sulfate can vary significantly depending on the source of the cartilage and the extraction and purification methods employed. The following tables summarize quantitative data from various studies.
Table 1: Yield of this compound Sulfate from Various Cartilage Sources
| Cartilage Source | Extraction Method | Yield (mg/g of dried cartilage) | Reference |
| Buffalo Tracheal | 0.25% Papain Digestion | 62.05 ± 0.5 | [6] |
| Buffalo Nasal | 0.25% Papain Digestion | 60.47 ± 1.19 | [6] |
| Buffalo Joint | 0.25% Papain Digestion | 60.76 ± 0.38 | [6] |
| Chinese Sturgeon (Head) | Protease Digestion & Anion-Exchange Chromatography | 307.4 (30.74%) | [7] |
| Chinese Sturgeon (Backbone) | Protease Digestion & Anion-Exchange Chromatography | 256.3 (25.63%) | [7] |
| Chinese Sturgeon (Fin) | Protease Digestion & Anion-Exchange Chromatography | 289.1 (28.91%) | [7] |
| Chicken Keel | Enzymatic Extraction | 115.5 - 148.4 | [8][9] |
| Crocodile Hyoid | Enzymatic Extraction | 91 - 274 | [9] |
| Shark Fin | Enzymatic Extraction | 150.5 | [9] |
| Bovine Trachea | 0.25% Papain Digestion | 37.8 (3.78%) | [10] |
Table 2: Purity and Molecular Weight of this compound Sulfate from Different Sources
| Cartilage Source | Purity (%) | Molecular Weight (kDa) | Reference |
| Chinese Sturgeon (Head) | 98.6 | 20-27 | [7] |
| Chinese Sturgeon (Backbone) | 96.0 | 20-27 | [7] |
| Chinese Sturgeon (Fin) | 97.2 | 20-27 | [7] |
| Buffalo Cartilage | Not Specified | 5 - 20 | [6] |
| Bovine Trachea | Not Specified | 14 - 26 | [11] |
| Porcine Cartilage | Not Specified | 14 - 26 | [11] |
| Shark Cartilage | Not Specified | 50 - 70 | [7][11] |
| Skate Cartilage | >81-97.4 | 53 - 66 | [12] |
III. Experimental Protocols
Protocol 1: Enzymatic Extraction of this compound Sulfate from Bovine Tracheal Cartilage
This protocol is adapted from methods described for the extraction of CS from bovine and buffalo cartilage.[6][10]
Materials:
-
Bovine Tracheal Cartilage
-
0.25% (w/v) Papain Solution
-
0.1 M Sodium Acetate (B1210297) Buffer (pH 5.5) containing 5 mM cysteine and 5 mM EDTA
-
10% (w/v) Trichloroacetic Acid (TCA) Solution
-
Dialysis Tubing (12 kDa MWCO)
-
Deionized Water
-
Lyophilizer
Procedure:
-
Preparation of Cartilage: Clean the bovine tracheal cartilage by removing any adhering meat and fat.[4] Cut the cartilage into small pieces and wash thoroughly with deionized water. Dry the cartilage in an oven at 60°C and then grind it into a fine powder.[4]
-
Enzymatic Digestion: Suspend the cartilage powder in the sodium acetate buffer at a ratio of 1:10 (w/v).[4] Add the 0.25% papain solution and incubate at 60°C for 24 hours with constant stirring.[10]
-
Enzyme Inactivation: After digestion, inactivate the papain by heating the mixture to 100°C for 10 minutes.[6]
-
Centrifugation: Cool the mixture and centrifuge at 12,000 rpm for 15 minutes at 4°C to remove insoluble material.[6]
-
Protein Precipitation: Collect the supernatant and add 10% TCA solution to precipitate the proteins. Allow the precipitation to occur overnight at 4°C.[6]
-
Dialysis: Centrifuge the mixture to remove the precipitated proteins. Transfer the supernatant to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6 hours.[6][13]
-
Lyophilization: Freeze the dialyzed solution and lyophilize to obtain crude this compound sulfate powder.[6]
Protocol 2: Purification of this compound Sulfate using Anion-Exchange Chromatography
This protocol is a general method for purifying crude CS extracts.[3][7]
Materials:
-
Crude this compound Sulfate Extract
-
DEAE-Sepharose Fast Flow (or similar anion-exchange resin)
-
50 mM Phosphate (B84403) Buffer (pH 6.0)
-
Sodium Chloride (NaCl)
-
Chromatography Column
-
Fraction Collector
-
Spectrophotometer (for monitoring elution)
Procedure:
-
Column Preparation: Pack a chromatography column with the DEAE-Sepharose resin and equilibrate it with 50 mM phosphate buffer (pH 6.0) containing 0.2 M NaCl.[7]
-
Sample Loading: Dissolve the crude CS extract in the equilibration buffer and load it onto the column.[7]
-
Washing: Wash the column with the equilibration buffer until the absorbance at 280 nm (to monitor protein removal) returns to baseline.
-
Elution: Elute the bound this compound sulfate using a stepwise or linear gradient of NaCl in the phosphate buffer. A common approach is a stepwise elution with 0.5 M NaCl and then 2.0 M NaCl.[7] this compound sulfate typically elutes at higher salt concentrations.
-
Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound sulfate using a suitable assay, such as the dimethylmethylene blue (DMMB) assay.[6]
-
Desalting and Lyophilization: Pool the fractions containing this compound sulfate, desalt by dialysis against deionized water, and then lyophilize to obtain purified this compound sulfate.[7]
IV. Visualizations
The following diagrams illustrate the general workflow for the extraction and purification of this compound sulfate and a conceptual overview of the enzymatic extraction process.
Caption: General workflow for this compound sulfate extraction and purification.
Caption: Conceptual diagram of enzymatic hydrolysis of proteoglycans.
References
- 1. A Concise Review of Extraction and Characterization of this compound Sulphate from Fish and Fish Wastes for Pharmacological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extraction, isolation and analysis of this compound sulfate glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Established method of this compound sulphate extraction from buffalo (Bubalus bubalis) cartilages and its identification by FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Isolation and Chemical Characterization of this compound Sulfate from Cartilage By-Products of Blackmouth Catshark (Galeus melastomus) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Chondroitin Sulfate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic and chemoenzymatic synthesis of chondroitin sulfate (B86663) (CS) and its derivatives. These methods offer precise control over the structure of CS, including chain length and sulfation pattern, which is crucial for investigating its structure-activity relationships and developing novel therapeutics.
Introduction
This compound sulfate is a sulfated glycosaminoglycan (GAG) involved in a wide array of biological processes, from structural roles in cartilage to the regulation of cell signaling pathways. The biological activity of CS is dictated by its specific sulfation patterns, which create binding sites for various proteins. Traditional methods of isolating CS from animal tissues often result in heterogeneous mixtures, complicating functional studies. Enzymatic synthesis provides a powerful alternative for producing structurally defined CS oligosaccharides and polymers.
This guide covers two primary enzymatic strategies:
-
De Novo Synthesis: Building the CS backbone from monosaccharide precursors using glycosyltransferases, followed by specific sulfation with sulfotransferases.
-
Tailored Modification: Using enzymes to depolymerize a this compound backbone and then rebuilding or modifying it to create specific derivatives.
Data Summary: Enzymatic Synthesis of this compound and CS Derivatives
The following table summarizes quantitative data from various enzymatic and chemoenzymatic synthesis approaches.
| Product | Method | Key Enzymes | Starting Material | Yield/Conversion Rate | Molecular Weight (Mn) | Reference |
| This compound | Microbial Fermentation | Recombinant B. subtilis | Glucose | 5.22 g/L | Not specified | [1] |
| This compound | Microbial Fermentation | Recombinant B. subtilis BN | Not specified | 4.2 g/L | Not specified | [1] |
| Synthetic this compound (N-acetyl) | Enzymatic Ring-Opening Polyaddition | Hyaluronidase (B3051955) | N-Acetylchondrosine oxazoline | Good yields | Up to 4800 Da | [2][3] |
| Synthetic this compound Derivative (N-propionyl) | Enzymatic Ring-Opening Polyaddition | Hyaluronidase | N-Propionylchondrosine oxazoline | Good yields | Up to 4000 Da | [2][3] |
| This compound 4-Sulfate (Ch4S) | Enzymatic Polymerization of Sulfated Monomer | Hyaluronidase | C4-sulfated N-Acetylchondrosine oxazoline | Good yields | 4000 to 18,400 Da | [4] |
| This compound Oligosaccharides (di- to decasaccharides) | Controlled Enzymatic Depolymerization | Engineered Chondroitinase ABC I | Microbial this compound | 65.5% (disaccharide), 32.1% (tetrasaccharide), 16.3% (decasaccharide) | Defined by length | [5] |
| Sulfated this compound | Enzymatic Sulfation of microbial this compound | Bifunctional PAPS synthase, this compound-4-O-sulfotransferase (C4ST) | Microbial this compound, ATP, Sulfate | 85.8% sulfation | Not specified | [5] |
| Homogeneous CS Oligosaccharides (3-mer to 9-mer) | Stepwise Enzymatic Synthesis | KfoC (glycosyltransferase), C4ST, C6ST | Disaccharide acceptor | 4–30 mg scale | Defined by length | [6] |
Experimental Workflows and Signaling Pathways
Chemoenzymatic Synthesis of a Defined CS Oligosaccharide
This workflow illustrates a common strategy for producing structurally homogeneous CS oligosaccharides. It begins with a chemically synthesized acceptor, followed by enzymatic elongation and sulfation.
Caption: Chemoenzymatic workflow for synthesizing defined CS oligosaccharides.
CS and Growth Factor Signaling
Structurally defined CS chains can modulate signaling pathways by interacting with growth factors and their receptors. For example, specific sulfation patterns on CS can facilitate the binding of a growth factor to its receptor, promoting downstream signaling.
Caption: Modulation of growth factor signaling by a specific CS derivative.
Detailed Experimental Protocols
Protocol 1: Enzymatic Synthesis of a CS-A Tetrasaccharide
This protocol describes the synthesis of a this compound sulfate A (CS-A) tetrasaccharide using a glycosyltransferase and a specific sulfotransferase.
Materials:
-
Acceptor: GlcAβ1-3GalNAc-O-p-nitrophenyl (GlcA-GalNAc-pNP)
-
UDP-Glucuronic Acid (UDP-GlcA)
-
UDP-N-acetylgalactosamine (UDP-GalNAc)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Recombinant this compound polymerase (e.g., KfoC from E. coli K4)[1]
-
Recombinant this compound 4-O-sulfotransferase-1 (C4ST-1)[7][8]
-
Reaction Buffer A (Elongation): 50 mM Tris-HCl, pH 7.2, 10 mM MnCl₂, 1 mM DTT
-
Reaction Buffer B (Sulfation): 50 mM MES, pH 6.5, 5 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT
-
Quenching Solution: Acetonitrile
-
Purification: Size-exclusion chromatography (SEC) and High-performance liquid chromatography (HPLC)
Procedure:
Part A: Backbone Elongation
-
Prepare the elongation reaction mixture in a microcentrifuge tube:
-
GlcA-GalNAc-pNP acceptor: 1 mM (final concentration)
-
UDP-GlcA: 1.5 mM
-
UDP-GalNAc: 1.5 mM
-
KfoC enzyme: 10 µg/mL
-
Reaction Buffer A to a final volume of 100 µL.
-
-
Incubate the reaction at 30°C for 24 hours.
-
Monitor the reaction progress by taking small aliquots (5 µL) and analyzing via TLC or HPLC to observe the conversion of the disaccharide acceptor to the tetrasaccharide product.
-
Once the reaction is complete, terminate it by adding 2 volumes of cold acetonitrile. Centrifuge to precipitate the enzyme.
-
Dry the supernatant under vacuum.
-
Purify the unsulfated tetrasaccharide backbone using size-exclusion chromatography (e.g., Bio-Gel P-2) to remove unreacted UDP-sugars and acceptor.
Part B: Specific Sulfation
-
Dissolve the purified, dried tetrasaccharide backbone in Reaction Buffer B.
-
Prepare the sulfation reaction mixture:
-
Unsulfated tetrasaccharide: ~1 mM
-
PAPS: 2 mM
-
C4ST-1 enzyme: 20 µg/mL
-
Reaction Buffer B to a final volume of 100 µL.
-
-
Incubate the reaction at 37°C for 12 hours.[9]
-
Terminate the reaction by heating at 100°C for 3 minutes.[10]
-
Purify the final CS-A tetrasaccharide using anion-exchange HPLC.
-
Confirm the structure and purity of the final product using mass spectrometry and NMR spectroscopy.[11]
Protocol 2: Controlled Depolymerization and Sulfation of this compound
This protocol outlines the generation of defined this compound oligosaccharides from a high-molecular-weight this compound polymer, followed by enzymatic sulfation.
Materials:
-
High-molecular-weight this compound (produced via fermentation)[1]
-
Engineered Chondroitinase ABC I (csABC I)[5]
-
This compound 4-O-sulfotransferase (C4ST)[5]
-
Bifunctional PAPS synthase (for PAPS regeneration)[5]
-
Adenosine 5'-triphosphate (ATP)
-
Sodium Sulfate (Na₂SO₄)
-
Depolymerization Buffer: 20 mM Tris-HCl, pH 7.4[5]
-
Sulfation Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM MgCl₂, 0.5 mM ATP, 1 mM Na₂SO₄
-
Purification: Size-exclusion chromatography (SEC) HPLC
Procedure:
Part A: Controlled Depolymerization to Generate Oligosaccharides
-
Dissolve the this compound polymer in Depolymerization Buffer to a concentration of 10 g/L.
-
Add the engineered csABC I enzyme. The enzyme concentration and reaction time will determine the size of the resulting oligosaccharides. For example, to generate primarily tetrasaccharides and hexasaccharides, use 500 U/L of csABC I and incubate at 35°C.[5]
-
Monitor the depolymerization process in real-time using SEC-HPLC to track the molecular weight distribution of the products.
-
Stop the reaction at the desired oligosaccharide profile by boiling the mixture for 10 minutes to inactivate the enzyme.
-
Separate the oligosaccharides by size using a preparative SEC column (e.g., Superdex 30). Collect fractions corresponding to the desired chain length (e.g., hexasaccharides).
Part B: Enzymatic Sulfation with PAPS Regeneration
-
Prepare the sulfation reaction mixture in the Sulfation Buffer:
-
Purified this compound hexasaccharide: 5 g/L
-
Bifunctional PAPS synthase: 0.1 g/L
-
C4ST enzyme: 0.2 g/L[5]
-
-
Incubate the reaction at 30°C. The in-situ generation of PAPS from ATP and sulfate drives the sulfation reaction.[5]
-
Monitor the sulfation level by anion-exchange HPLC or capillary electrophoresis.
-
After 24 hours, or once the reaction reaches completion, terminate the reaction by boiling for 10 minutes.
-
Centrifuge to remove precipitated proteins and purify the sulfated oligosaccharide derivative by SEC to remove buffer components and remaining reactants.
-
Characterize the final product by MS and NMR to confirm the degree and position of sulfation.[11]
References
- 1. A Review of this compound Sulfate’s Preparation, Properties, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of this compound and its derivatives catalyzed by hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Production of this compound Oligosaccharides and Its Sulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Research and Application of this compound Sulfate/Dermatan Sulfate-Degrading Enzymes [frontiersin.org]
- 8. Enzyme assay of sulfotransferases for this compound/dermatan - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Enzyme assay of sulfotransferases for this compound/dermatan]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. [Assays of sulfotransferases involved in the biosynthesis of this compound sulfate and dermatan sulfate]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. mdpi.com [mdpi.com]
Application of Mass Spectrometry for Chondroitin Sulfate Disaccharide Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chondroitin sulfate (B86663) (CS) is a class of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides consisting of repeating disaccharide units.[1] These units are composed of N-acetylgalactosamine (GalNAc) and glucuronic acid.[1] The complexity and biological function of CS chains are largely determined by the pattern of sulfation at various positions on the disaccharide units.[1] Analysis of the disaccharide composition of CS is crucial for understanding its roles in various physiological and pathological processes, including neurodevelopment, signal transduction, and tumor metastasis, making it a key area of interest in drug development and biomedical research.[2]
Mass spectrometry (MS), coupled with enzymatic digestion and liquid chromatography (LC), has emerged as a powerful tool for the detailed structural characterization and quantification of CS disaccharides.[1][3] This approach offers high sensitivity and specificity, enabling the identification and quantification of various sulfated isomers.[4][5] These application notes provide an overview of the methodologies for CS disaccharide analysis by mass spectrometry, including detailed experimental protocols and data presentation.
Principle of the Method
The analysis of CS by mass spectrometry typically involves three key steps:
-
Enzymatic Digestion: The long polysaccharide chains of CS are depolymerized into their constituent disaccharide units using specific enzymes, most commonly chondroitinase ABC.[2][4] This enzyme cleaves the glycosidic bonds and introduces a double bond at the non-reducing end of the resulting disaccharides, which facilitates their detection by UV spectroscopy and mass spectrometry.[2]
-
Chromatographic Separation: The resulting mixture of disaccharides is then separated using liquid chromatography. Various LC methods, including ion-pair reversed-phase chromatography and hydrophilic interaction liquid chromatography (HILIC), have been developed to resolve the different sulfated isomers.[1][6]
-
Mass Spectrometric Detection and Quantification: The separated disaccharides are introduced into a mass spectrometer for detection and quantification. Tandem mass spectrometry (MS/MS) is often employed to confirm the identity of the disaccharides and to differentiate between isomers based on their fragmentation patterns.[3][4] Quantification is typically achieved using multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer or by high-resolution mass spectrometry.[4]
Experimental Workflow
The overall experimental workflow for this compound sulfate disaccharide analysis is depicted below.
Caption: General workflow for CS disaccharide analysis.
Protocols
Protocol 1: Sample Preparation and Enzymatic Digestion of this compound Sulfate from Tissues
This protocol is adapted from methodologies used for fixed brain tissue analysis.[4]
Materials:
-
Tissue samples (e.g., brain, cartilage)
-
Chondroitinase ABC (from Proteus vulgaris)
-
Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 8.0)
-
Centrifugal filters (e.g., 10 kDa MWCO)
-
Acetonitrile
-
Formic acid
Procedure:
-
Tissue Homogenization: Homogenize the tissue sample in a suitable buffer. For fixed tissues, sections can be directly used.[4]
-
Proteoglycan Extraction (Optional): For some applications, proteoglycans can be extracted and purified prior to digestion.
-
Enzymatic Digestion:
-
To the tissue homogenate or proteoglycan extract, add chondroitinase ABC to a final concentration of 0.1 to 1 unit/mL.[4]
-
Incubate the reaction mixture at 37°C for 4 to 16 hours.
-
-
Enzyme Removal and Sample Cleanup:
-
Terminate the digestion by heat inactivation (e.g., 100°C for 5 minutes).
-
Remove the enzyme and other high molecular weight components by centrifugation through a 10 kDa molecular weight cutoff filter.[2]
-
Collect the filtrate containing the disaccharides.
-
-
Solvent Exchange/Drying:
-
Lyophilize or use vacuum evaporation (SpeedVac) to dry the sample.[1] Note: Vacuum evaporation is often preferred to minimize sample loss.[1]
-
Reconstitute the dried disaccharides in the initial mobile phase for LC-MS analysis (e.g., 75:25 v/v% acetonitrile:water with 10 mM ammonium formate, pH 4.4 for HILIC).[1]
-
Protocol 2: LC-MS/MS Analysis of this compound Sulfate Disaccharides
This protocol outlines a general approach for the separation and detection of CS disaccharides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source
LC Conditions (Example for Reversed-Phase Ion-Pairing):
-
Column: C18 column (e.g., 2.1 x 150 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM tributylamine (B1682462) and 15 mM acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for each disaccharide are monitored for quantification.
Quantitative Data
The following tables summarize the mass-to-charge ratios (m/z) for common this compound sulfate disaccharides and representative quantitative data from biological samples.
Table 1: Common this compound Sulfate Disaccharides and their Monoisotopic Masses.
| Disaccharide Abbreviation | Full Name | Monoisotopic Mass (Da) | [M-H]⁻ (m/z) |
| ΔDi-0S | Unsaturated non-sulfated disaccharide | 379.07 | 378.06 |
| ΔDi-4S (CS-A) | Unsaturated 4-sulfated disaccharide | 459.02 | 458.01 |
| ΔDi-6S (CS-C) | Unsaturated 6-sulfated disaccharide | 459.02 | 458.01 |
| ΔDi-2S | Unsaturated 2-sulfated disaccharide | 459.02 | 458.01 |
| ΔDi-di(4,6)S (CS-E) | Unsaturated 4,6-disulfated disaccharide | 538.98 | 537.97 |
| ΔDi-di(2,6)S (CS-D) | Unsaturated 2,6-disulfated disaccharide | 538.98 | 537.97 |
| ΔDi-di(2,4)S | Unsaturated 2,4-disulfated disaccharide | 538.98 | 537.97 |
| ΔDi-triS | Unsaturated 2,4,6-trisulfated disaccharide | 618.94 | 617.93 |
Table 2: Representative MRM Transitions for CS Disaccharide Analysis in Negative Ion Mode.
| Disaccharide | Precursor Ion (m/z) | Product Ion (m/z) |
| ΔDi-0S | 378.1 | 175.0 |
| ΔDi-4S | 458.0 | 300.0 |
| ΔDi-6S | 458.0 | 282.0 |
| ΔDi-di(4,6)S | 538.0 | 458.0 |
| ΔDi-di(2,6)S | 538.0 | 458.0 |
Note: Product ions for disulfated species often result from the in-source loss of one sulfate group.[4] Fragmentation of the m/z 458 ion can then be used for further differentiation.[4]
Table 3: Example Quantitative Analysis of CS Disaccharides in Porcine and Human Tissues. [6]
| Sample | ΔDi-6S (µg/mL) | ΔDi-4S (µg/mL) |
| Solubilized ECM from porcine urinary bladder | 9.7 | 24.9 |
| Solubilized ECM from human umbilical cord | 18.3 | 14.4 |
Signaling Pathway Visualization
The sulfation pattern of this compound sulfate chains can significantly impact various signaling pathways. For instance, alterations in the 4S/6S ratio have been shown to affect perineuronal net stability and neural plasticity.[4] The enzymes responsible for these sulfation modifications are key players in this regulatory process.
References
- 1. Stability and recovery issues concerning this compound sulfate disaccharide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometric analysis of this compound sulfate-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and quantification of the sulfated disaccharides in this compound sulfate by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of this compound sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of this compound sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Chondroitin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of chondroitin sulfate (B86663) (CS) using High-Performance Liquid Chromatography (HPLC). The methods described herein are applicable for the analysis of CS in raw materials, dietary supplements, and biological matrices.
Introduction
This compound sulfate is a sulfated glycosaminoglycan (GAG) composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA). It is a major component of the extracellular matrix of many tissues, including cartilage, bone, skin, ligaments, and tendons. The quantification of CS is crucial for quality control in the pharmaceutical and nutraceutical industries, as well as for research in various fields, including osteoarthritis and cancer. HPLC is a powerful and widely used technique for the accurate and precise quantification of CS.
The most common approach for CS quantification by HPLC involves enzymatic digestion of the polysaccharide into its constituent unsaturated disaccharides, followed by separation and detection. This method offers high specificity and allows for the determination of the different sulfation patterns of the disaccharides.
I. HPLC Methodologies for this compound Sulfate Quantification
Several HPLC methods have been developed and validated for the quantification of this compound sulfate. The most prevalent methods involve enzymatic hydrolysis followed by reversed-phase ion-pairing chromatography with UV detection or hydrophilic interaction liquid chromatography (HILIC).
Enzymatic Hydrolysis followed by Ion-Pairing Reversed-Phase HPLC with UV Detection
This is a widely adopted and validated method for CS quantification.[1][2][3][4] The principle of this method is the enzymatic depolymerization of the CS chain into unsaturated disaccharides using a specific enzyme, chondroitinase ABC or ACII.[1][3][5] These disaccharides, which have a UV-absorbing double bond, are then separated and quantified by ion-pairing reversed-phase HPLC with UV detection, typically at 240 nm.[3] The total amount of this compound sulfate is calculated by summing the amounts of the individual disaccharides.[1]
Experimental Protocol:
A. Sample Preparation and Enzymatic Digestion
-
Standard Preparation: Prepare a stock solution of USP this compound Sulfate Reference Standard in HPLC-grade water. Further dilute to create a series of calibration standards.
-
Sample Preparation:
-
Enzymatic Digestion:
-
To an aliquot of the standard or sample solution, add a solution of chondroitinase ABC or ACII enzyme (e.g., 0.1–0.2 U/mL in a suitable buffer like 50 mM Tris-HCl, pH 8.0).[5]
-
Incubate the mixture at 37°C for a defined period (e.g., 2 hours) to ensure complete digestion.[5]
-
Terminate the enzymatic reaction, for example, by heat inactivation.
-
Filter the digested solution through a 0.45 µm membrane filter before injection into the HPLC system.[5]
-
B. Chromatographic Conditions
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using an ion-pairing agent is common.
-
Mobile Phase A: An aqueous buffer (e.g., sodium acetate) with an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate).
-
Mobile Phase B: Acetonitrile.[4]
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at 240 nm.[3]
-
Injection Volume: 10-20 µL.
Workflow for Enzymatic Digestion and HPLC Analysis of this compound Sulfate
Caption: Workflow of this compound sulfate analysis by HPLC.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic technique for the separation of polar compounds like this compound sulfate and its constituent disaccharides.[8] This method can be coupled with various detectors, including Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS).[9][10]
Experimental Protocol:
A. Sample Preparation
Sample preparation for HILIC is similar to the ion-pairing RP-HPLC method, often involving enzymatic digestion to break down the polymer into disaccharides.
B. Chromatographic Conditions
-
Column: A HILIC column (e.g., SeQuant® ZIC®-HILIC).[9]
-
Mobile Phase: A mixture of a high concentration of organic solvent (e.g., acetonitrile) and a low concentration of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).[9][10]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.[10]
II. Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated HPLC methods for this compound sulfate quantification.
Table 1: Method Validation Parameters for Ion-Pairing RP-HPLC-UV
| Parameter | Result | Reference |
| Linearity Range | 0.5–100 µg/mL | [11] |
| Limit of Detection (LOD) | 0.15 µg/mL | [11] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | [11] |
| Recovery | 101-102% (from raw material), 105-106% (from finished product) | [1] |
| Repeatability (RSD) | 1.60 - 4.72% | [1] |
Table 2: Method Validation Parameters for a "Green Chemistry" RP-HPLC-RI Method
| Parameter | Glucosamine | This compound Sulfate | Reference |
| LOD | 1.8 µg/mL | 3.2 µg/mL | [6] |
| LOQ | 5.49 µg/mL | 9.62 µg/mL | [6] |
| Recovery at LOQ | 100.1% | 98.7% | [6] |
III. Signaling Pathways Involving this compound Sulfate
This compound sulfate proteoglycans (CSPGs) are not merely structural components but also play active roles in cell signaling, influencing processes such as cell proliferation, migration, and differentiation.[4] The sulfation patterns of the CS chains are critical for their specific interactions with signaling molecules.
Role in Cancer Progression
In the tumor microenvironment, CSPGs can interact with growth factors and their receptors, modulating signaling pathways that promote tumor growth and metastasis.[5][11] For example, CSPGs can interact with CD44, a cell surface receptor, triggering downstream signaling events.[1]
Signaling Pathway of this compound Sulfate in Cancer
Caption: CSPG-mediated signaling in cancer progression.
Role in Nervous System Development and Repair
In the nervous system, CSPGs are major components of the extracellular matrix and are involved in axon guidance during development.[12] After injury to the central nervous system (CNS), CSPGs are upregulated and are potent inhibitors of axonal regeneration.[6] This inhibitory effect is mediated through signaling pathways such as the Rho-ROCK and Protein Kinase C (PKC) pathways.[6]
Inhibitory Signaling of this compound Sulfate Proteoglycans in Neuronal Regeneration
Caption: CSPG signaling inhibits axonal regeneration.
Conclusion
The HPLC methods detailed in this document provide robust and reliable approaches for the quantification of this compound sulfate. The choice of method will depend on the specific application, available instrumentation, and the nature of the sample matrix. Understanding the role of this compound sulfate in various biological processes, including cell signaling, is crucial for the development of new therapeutic strategies.
References
- 1. Insights into the key roles of this compound sulfate proteoglycans in cancer biology : Cell signaling regulated by this compound sulfates in a structure-specific manner and how it relates to cancer [glycoforum.gr.jp]
- 2. molbiolcell.org [molbiolcell.org]
- 3. The Biological Role of this compound Sulfate in Cancer and this compound-based Anticancer Agents | In Vivo [iv.iiarjournals.org]
- 4. An Overview of in vivo Functions of this compound Sulfate and Dermatan Sulfate Revealed by Their Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biological role of this compound sulfate in cancer and this compound-based anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Sulfate Proteoglycans in the Nervous System: Inhibitors to Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of this compound Sulfate Proteoglycans as Regulators of Skeletal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Sulfate Enhances Proliferation and Migration via Inducing β-Catenin and Intracellular ROS as Well as Suppressing Metalloproteinases through Akt/NF-κB Pathway Inhibition in Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are this compound sulfate proteoglycans modulators and how do they work? [synapse.patsnap.com]
- 10. What is the mechanism of this compound sulfate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound sulfate: a key molecule in the brain matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodologies for Incorporating Chondroitin Sulfate into Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various methodologies for incorporating chondroitin sulfate (B86663) (CS), a key glycosaminoglycan in native extracellular matrix (ECM), into tissue engineering scaffolds. The aim is to enhance the biomimicry, bioactivity, and overall performance of scaffolds for a range of applications, including cartilage, bone, and skin regeneration.
Introduction
This compound sulfate plays a crucial role in tissue development, homeostasis, and repair by regulating cell adhesion, proliferation, and differentiation. Its incorporation into tissue engineering scaffolds can significantly improve their biological functionality. This document outlines several established methods for CS incorporation, from simple physical mixing to advanced chemical conjugation techniques. Detailed protocols for key experiments are provided, along with quantitative data to facilitate comparison between methodologies.
Methodologies for this compound Sulfate Incorporation
The primary methods for incorporating this compound sulfate into tissue engineering scaffolds can be broadly categorized as physical entrapment and chemical immobilization.
Physical Entrapment
Physical entrapment relies on physically mixing CS with the primary scaffold material before scaffold fabrication. This method is straightforward but may result in the leaching of CS over time.
This is a widely used technique to create porous scaffolds from a solution or suspension of a polymer and CS. The mixture is frozen and then subjected to a vacuum to sublimate the solvent, leaving behind a porous structure.
Experimental Protocol: Preparation of Collagen-Chondroitin Sulfate Scaffolds by Freeze-Drying [1][2]
-
Preparation of Collagen-CS Solution:
-
Dissolve 0.55 g of Type I bovine collagen in 200 ml of 0.5 M acetic acid by homogenizing at 13,500 rpm in an ice-bath for 20 minutes.[2]
-
Separately, dissolve 0.055 g of this compound 6-sulfate in 10 ml of 0.5 M acetic acid.[2]
-
Add the CS solution drop-wise to the collagen solution while continuing to homogenize for an additional 20 minutes.[2] The final concentrations will be approximately 2.6 g/L for collagen and 0.26 g/L for this compound sulfate.[2]
-
-
Freeze-Drying:
Experimental Workflow: Freeze-Drying Method
Caption: Workflow for fabricating collagen-CS scaffolds using the freeze-drying method.
This technique produces nanofibrous scaffolds by ejecting a polymer solution (containing CS) through a spinneret under a high-voltage electric field. This results in a composite scaffold with a structure mimicking the native ECM.
Experimental Protocol: Co-electrospinning of Gelatin/CS and PCL Scaffolds [5]
-
Solution Preparation:
-
Prepare separate solutions of Poly(ε-caprolactone) (PCL) and a mixture of gelatin (GEL) and this compound sulfate (CS).
-
The specific solvent systems and concentrations will need to be optimized for electrospinnability.
-
-
Co-electrospinning Process:
-
Load the PCL and GEL/CS solutions into separate syringes with spinnerets.
-
Position the spinnerets to eject the solutions onto a common collector.
-
Apply a high voltage to initiate the electrospinning process, creating a composite nanofibrous mat.
-
Certain peptides can self-assemble into well-defined nanostructures. CS can be incorporated into these structures by simple mixing prior to initiating the self-assembly process.
Experimental Protocol: Self-Assembling RAD16-I/CS Scaffolds [6]
-
Preparation of Cell Suspension and Peptide Mixture:
-
Prepare a cell suspension at a concentration of 4 x 10^6 cells/mL in a 10% sucrose (B13894) solution.[6]
-
Prepare a composite solution by mixing 95 μL of 0.5% (w/v) RAD16-I peptide with 5 μL of 0.2% (w/v) CS.[6]
-
Dilute the mixture to a final RAD16-I concentration of 0.3% (w/v).[6]
-
-
Scaffold Formation:
-
Mix the peptide solution with an equal volume of the cell suspension. The final concentrations will be 2 x 10^6 cells/mL in 0.15% (w/v) RAD16-I.[6]
-
The mixture will self-assemble into a hydrogel scaffold, encapsulating the cells.
-
Chemical Immobilization
Chemical immobilization involves creating covalent bonds between CS and the scaffold matrix. This approach provides better retention of CS and allows for more precise control over its presentation.
Crosslinking agents are used to form covalent bonds between CS and the scaffold polymer chains, enhancing mechanical properties and stability.
Experimental Protocol: Carbodiimide (EDC) Crosslinking of Collagen-CS Scaffolds [3]
-
Scaffold Preparation:
-
Prepare collagen-CS scaffolds using the freeze-drying method as described in section 1.1.
-
-
Crosslinking Reaction:
-
Immerse the freeze-dried scaffolds in a solution containing 50 mM 2-(N-morpholino)ethanesulfonic acid (MES), 5 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and 5 mM N-hydroxysuccinimide (NHS).[3]
-
Allow the reaction to proceed for 4 hours at 37°C.[3]
-
-
Washing:
-
Rinse the crosslinked scaffolds twice for 1 hour with 0.1 M disodium (B8443419) phosphate.[3]
-
Wash the scaffolds six times over 24 hours with 2 M sodium chloride.[3]
-
Finally, rinse thoroughly with distilled water to remove any residual crosslinking agents.[3]
-
Logical Relationship: EDC/NHS Crosslinking Mechanism
Caption: Simplified mechanism of EDC/NHS crosslinking of carboxyl and amine groups.
This advanced method involves chemically modifying CS with reactive groups that can then form covalent bonds with the scaffold matrix.
Experimental Protocol: Methacrylation of this compound Sulfate for Photocrosslinking [7]
-
Synthesis of Methacrylated this compound Sulfate (CSMA):
-
Conjugate methacrylate (B99206) groups to CS using glycidyl (B131873) methacrylate.[7]
-
Use NMR analysis to confirm the degree of substitution (e.g., 12% of disaccharides substituted with methacrylate groups).[7]
-
-
Hydrogel Formation:
-
Prepare a polymer solution containing the CSMA.
-
Place the solution on a cartilage explant or in a mold.
-
Expose the solution to UV light (e.g., 365 nm, 5mW/cm²) for 5 minutes to initiate polymerization and form a crosslinked hydrogel.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to allow for comparison of different scaffold fabrication and modification techniques.
Table 1: Physical and Mechanical Properties of this compound Sulfate Scaffolds
| Scaffold Composition & Method | Porosity (%) | Pore Size (µm) | Compressive Modulus (kPa) | Tensile Modulus (MPa) |
| Collagen-CS (Freeze-dried, afibrillar)[1] | - | 50-300 | 0.28 | - |
| Concentrated Collagen-CS (Centrifugation)[2][8] | - | Smaller than unconcentrated | Up to 30x higher than unconcentrated | Up to 30x higher than unconcentrated |
| GEL/CS-PCL (Co-electrospun)[5] | >80 | - | - | - |
| Chitosan-CS/HA (Freeze-dried, 35:5:60)[4][9] | 47.3 - 82.9 | 6.7 - 191 | 2.69 - 7.62 | - |
| Cartilage ECM (Lyophilized, DHT crosslinked)[10] | 96.5 | 221 | - | - |
| Chitosan-Gelatin-CS (GA crosslinked, 0.5%)[11] | - | - | - | - |
| Highly Concentrated Collagen-CS (Centrifugation)[12] | - | - | Significantly enhanced | Significantly enhanced |
Table 2: Biological Performance of this compound Sulfate Scaffolds
| Scaffold Composition & Method | Cell Type | Key Finding |
| Concentrated Collagen-CS[2] | Human Mesenchymal Stem Cells (MSCs) | Supported chondrogenesis |
| Concentrated Collagen-CS[2] | Human Foreskin Keratinocytes | Suitable for skin tissue engineering |
| RAD16-I/CS Self-Assembled[6] | Human Articular Chondrocytes & Adipose Derived Stem Cells | Supported cell viability and chondrogenic differentiation |
| GEL/CS-PCL Co-electrospun[5] | Human Dermal Fibroblasts (HDFs) | Improved cell proliferation compared to PCL and GEL/CS alone |
| Collagen-CS-HA (EDC crosslinked)[13] | Allogenic Fibroblasts | Showed almost normal skin regeneration in rats |
| Chitosan-CS/HA (Freeze-dried)[4] | - | Cell viability > 92% |
| Cartilage ECM (DHT & UV crosslinked)[10] | MSCs | Higher glycosaminoglycan and collagen content than non-crosslinked |
| PLCL/SF (CS crosslinked, 3D)[14][15] | - | Better cell seeding efficiency and chondro-protective effect |
| Collagen-CS (EDC crosslinked)[3] | - | Modulates inflammation and drives chondrogenesis |
Characterization and Assays
A comprehensive evaluation of CS-containing scaffolds is essential. Key characterization techniques and assays include:
-
Scanning Electron Microscopy (SEM): To visualize scaffold morphology, pore size, and interconnectivity.[1][5]
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of CS and investigate bonding between components.[1]
-
Mechanical Testing: To determine compressive and tensile properties, which are crucial for load-bearing applications.[1][2][8]
-
Porosity Measurement: Often determined using liquid displacement or gravimetric methods.[4][5]
-
This compound Sulfate Retention Assay: To quantify the amount of CS remaining in the scaffold over time, often using a glycosaminoglycan (GAG) assay.[2]
-
In Vitro Cell Culture: Seeding scaffolds with relevant cell types (e.g., chondrocytes, MSCs) to assess biocompatibility, cell proliferation (e.g., MTS or Alamar Blue assay), and differentiation (e.g., gene expression analysis for chondrogenic markers like SOX9, Collagen Type II, Aggrecan).[3][5][6][16]
-
In Vivo Studies: Implanting scaffolds in animal models to evaluate tissue regeneration and the host response.[7][14][15]
Experimental Protocol: Quantification of this compound Sulfate Content (GAG Assay) [2]
-
Scaffold Digestion:
-
Dry the hydrated scaffold samples.
-
Digest the scaffolds in 1.0 ml of papain buffer (25 μg/ml papain, 2 mM cysteine, 50 mM NaH₂PO₄, 2 mM EDTA, pH 6.5) at 65°C.[2]
-
-
Quantification:
-
After complete digestion, dilute the scaffold extracts with an additional 1.0 ml of papain buffer.[2]
-
Use a suitable GAG assay kit (e.g., Blyscan) to quantify the amount of sulfated GAGs (including CS) in the digest, following the manufacturer's protocol.
-
Conclusion
The choice of methodology for incorporating this compound sulfate into tissue engineering scaffolds depends on the specific application, the desired properties of the final construct, and the primary scaffold material being used. Simple physical mixing methods like freeze-drying are straightforward and effective for creating porous structures, while chemical immobilization techniques such as crosslinking and functionalization offer enhanced stability and control over the scaffold's biological activity. The protocols and data presented here provide a foundation for researchers to select and optimize the most appropriate method for their tissue engineering goals.
References
- 1. Characterisation of freeze-dried type II collagen and this compound sulfate scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentrated Collagen-Chondroitin Sulfate Scaffolds for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Sulfate Immobilized on a Biomimetic Scaffold Modulates Inflammation While Driving Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. Fabrication and In Vitro Evaluation of A this compound Sulphate-Polycaprolactone Composite Nanofibrous Scaffold for Potential Use in Dermal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Sulfate- and Decorin-Based Self-Assembling Scaffolds for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifunctional this compound sulphate for cartilage tissue-biomaterial integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentrated collagen-chondroitin sulfate scaffolds for tissue engineering applications. | Semantic Scholar [semanticscholar.org]
- 9. Fabrication of Chitosan-Chondroitin Sulfate/Hydroxyapatite Composite Scaffold by Freeze Drying Method - ProQuest [proquest.com]
- 10. The Effects of Crosslinking of Scaffolds Engineered from Cartilage ECM on the Chondrogenic Differentiation of MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Frontiers | Highly concentrated collagen/chondroitin sulfate scaffold with platelet-rich plasma promotes bone-exposed wound healing in porcine [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound sulfate cross-linked three-dimensional tailored electrospun scaffolds for cartilage regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Incorporation of a Collagen-Binding this compound Sulfate Molecule to a Collagen Type I and II Blend Hydrogel for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Practical Applications of Chondroitin Sulfate in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondroitin sulfate (B86663) (CS), a naturally occurring glycosaminoglycan, has emerged as a promising biomaterial for the development of advanced drug delivery systems.[1] Its inherent biocompatibility, biodegradability, and specific targeting capabilities make it an attractive candidate for delivering a wide range of therapeutic agents, from small molecule drugs to biologics.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound sulfate in various drug delivery platforms, including nanoparticles, hydrogels, and drug conjugates.
The primary targeting mechanism of this compound sulfate-based carriers is their ability to bind to the CD44 receptor, which is overexpressed on the surface of many tumor cells.[2] This interaction facilitates receptor-mediated endocytosis, leading to enhanced intracellular drug accumulation in target cells.
I. This compound Sulfate-Based Nanoparticle Drug Delivery Systems
This compound sulfate can be incorporated into nanoparticle formulations in several ways: as a surface coating to improve stability and targeting, as a primary matrix material, or as a component of a self-assembling amphiphilic polymer.[3]
Application Note:
CS-functionalized nanoparticles offer a versatile platform for targeted cancer therapy, ophthalmic drug delivery, and gene delivery.[4][5][6] The negative charge of this compound sulfate can be beneficial for encapsulating cationic drugs like doxorubicin (B1662922).[7] A systematic review of 20 studies on CS-nanoparticle systems reported drug loading efficiencies ranging from 2% to 16.1% and encapsulation efficiencies between 39.50% and 93.97%.[3][7][8]
Quantitative Data Summary: CS-Based Nanoparticles
| Formulation Type | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| CS-Chitosan Nanoparticles | Bromfenac Sodium | 245.6 ± 14.22 | +37.59 ± 4.05 | 71.72 ± 4.43 | - | [9] |
| CS-Functionalized PLGA Nanoparticles | Camptothecin | 289 | - | - | - | [4] |
| CS-Coated Liposomes | Etoposide | 310 | - | - | - | [10] |
| CS-Chitosan Nanoparticles | - | ~583 | -0.47 | - | - | |
| CS-Functionalized Lipid Nanoreservoirs | Cassic Acid | - | - | - | - | [11] |
| CS-Coated Gold Nanoparticles | Doxorubicin | <100 | - | - | - |
Experimental Protocols:
Protocol 1: Preparation of this compound Sulfate-Chitosan Nanoparticles by Ionic Gelation
This protocol describes the preparation of CS-chitosan nanoparticles suitable for the encapsulation of hydrophilic drugs.
Materials:
-
This compound Sulfate (CS)
-
Chitosan (B1678972) (low molecular weight)
-
Acetic Acid
-
Kappa Carrageenan (or other suitable crosslinker)
-
Deionized water
-
Drug to be encapsulated
Procedure:
-
Preparation of Chitosan Solution (0.1% w/v): Dissolve 100 mg of chitosan in 100 mL of 1% (v/v) acetic acid solution with stirring until a clear solution is obtained.
-
Preparation of this compound Sulfate Solution (0.1% w/v): Dissolve 100 mg of this compound sulfate in 100 mL of deionized water.
-
Preparation of Kappa Carrageenan Solution (0.05% w/v): Disperse 50 mg of kappa carrageenan in 100 mL of deionized water and heat to 60°C with stirring to dissolve.
-
Drug Incorporation: Dissolve the desired amount of the drug in the this compound sulfate solution.
-
Nanoparticle Formation:
-
Take 10 mL of the chitosan solution in a beaker and place it on a magnetic stirrer.
-
Add 1 mL of the this compound sulfate (with dissolved drug) solution dropwise to the chitosan solution under constant stirring.
-
Subsequently, add 1 mL of the kappa carrageenan solution dropwise to the mixture.
-
Continue stirring for 30 minutes to allow for nanoparticle formation and stabilization.
-
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unreacted reagents.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized.
Protocol 2: Characterization of CS-Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted suspension to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
For zeta potential, use a specific folded capillary cell and measure the electrophoretic mobility of the nanoparticles.
-
2. Drug Loading and Encapsulation Efficiency:
-
Procedure:
-
After centrifugation during the purification step (Protocol 1, step 6), collect the supernatant.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Total amount of drug - Amount of free drug in supernatant) / Total amount of drug x 100
-
-
Protocol 3: In Vitro Cellular Uptake Study using Flow Cytometry
This protocol details the quantitative analysis of nanoparticle uptake by cancer cells.
Materials:
-
CD44-positive cancer cell line (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
Phosphate (B84403) Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorescently labeled CS-nanoparticles (e.g., encapsulating a fluorescent drug or labeled with a fluorescent dye)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density of 3 x 10^5 cells/well and incubate overnight to allow for cell attachment.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh serum-free medium containing the fluorescently labeled CS-nanoparticles at a desired concentration. As a control, use a solution of the free fluorescent drug or dye.
-
Incubate the cells for a specific time period (e.g., 2, 4, 6 hours).
-
-
Cell Harvesting:
-
After incubation, remove the treatment medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Add trypsin-EDTA to detach the cells.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and resuspend the cell pellet in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Measure the fluorescence intensity of the cells to quantify the uptake of the nanoparticles.
-
II. This compound Sulfate-Based Hydrogel Drug Delivery Systems
This compound sulfate can be used to form hydrogels through various crosslinking methods, providing a matrix for the sustained release of drugs.[12] These hydrogels can be designed to be responsive to environmental stimuli such as pH.[13]
Application Note:
CS-based hydrogels are particularly useful for localized and sustained drug delivery, for example, in the treatment of osteoarthritis or for oral drug delivery to the colon.[11][14] The swelling behavior and drug release kinetics of these hydrogels can be tuned by varying the concentration of CS and the crosslinking agent.[12]
Quantitative Data Summary: CS-Based Hydrogels
| Hydrogel Composition | Crosslinker | Swelling Ratio (%) | Drug Release Profile | Application | Reference |
| Xanthan/Chondroitin Sulfate | Epichlorohydrin | Up to 1642 | Sustained release | Oral drug delivery | [12] |
| This compound Sulfate/Alginate/Poly(acrylic acid) | N,N'-Methylene bisacrylamide | pH-dependent | pH-responsive release | Oral drug delivery | [1] |
| This compound Sulfate/Poly(ethylene glycol) | Poly(ethylene glycol) diglycidyl ether | - | Diffusion-controlled | Sustained release | [15] |
| This compound Sulfate/Sodium Polystyrene Sulfonate/Poly(acrylic acid) | N,N'-Methylene bisacrylamide | pH-dependent | pH-responsive release | Controlled drug delivery | [13] |
Experimental Protocols:
Protocol 4: Preparation of pH-Sensitive this compound Sulfate-Based Hydrogels
This protocol describes the synthesis of a pH-responsive hydrogel for controlled drug delivery.
Materials:
-
This compound Sulfate (CS)
-
Alginate
-
Acrylic Acid (monomer)
-
Ammonium Persulfate (APS, initiator)
-
N,N'-Methylene bisacrylamide (MBA, crosslinker)
-
Deionized water
-
Drug to be loaded
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a specific amount of CS and Alginate in deionized water with stirring at 50°C.
-
Dissolve APS in a separate small amount of deionized water.
-
-
Polymerization Reaction:
-
Add the APS solution to the alginate solution.
-
After a few minutes, add this mixture to the CS solution, followed by the addition of acrylic acid and MBA.
-
Pour the final solution into glass molds.
-
-
Curing: Place the molds in a water bath at 55°C for 2 hours, and then increase the temperature to 65°C for 23 hours.
-
Washing and Drying:
-
Cut the prepared hydrogel into discs of uniform size.
-
Wash the discs with a 50:50 (v/v) mixture of water and ethanol (B145695) to remove unreacted components.
-
Dry the discs at room temperature for 24 hours, followed by drying in a vacuum oven at 40°C.
-
-
Drug Loading:
-
Immerse the dried hydrogel discs in a drug solution of known concentration for a specific period to allow for swelling and drug absorption.
-
After loading, dry the hydrogels again.
-
Protocol 5: In Vitro Drug Release Study from CS-Hydrogels
Materials:
-
Drug-loaded hydrogel discs
-
Phosphate buffer solutions (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for simulated intestinal fluid)
-
Shaking incubator or dissolution apparatus
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)
Procedure:
-
Place a drug-loaded hydrogel disc in a known volume of the release medium (e.g., 100 mL of pH 7.4 phosphate buffer).
-
Maintain the temperature at 37°C with constant gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
III. This compound Sulfate-Drug Conjugates
Directly conjugating drugs to the this compound sulfate backbone is another strategy to enhance drug solubility and achieve targeted delivery.[16]
Application Note:
CS-drug conjugates can improve the pharmacokinetic profile of the parent drug and facilitate its accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect and CD44 receptor-mediated targeting. The linkage between the drug and CS can be designed to be cleavable under specific conditions, such as the acidic environment of tumors or the presence of certain enzymes.
Experimental Protocol:
Protocol 6: Synthesis of a this compound Sulfate-Doxorubicin (DOX) Conjugate via Carbodiimide Chemistry
This protocol describes a general method for conjugating an amine-containing drug (using a linker) to the carboxylic acid groups of this compound sulfate.
Materials:
-
This compound Sulfate (CS)
-
Doxorubicin (DOX) or a suitable amine-containing derivative/linker
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Activation of this compound Sulfate:
-
Dissolve this compound sulfate in deionized water.
-
Add EDC and NHS to the CS solution to activate the carboxylic acid groups. Stir the mixture for 30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve doxorubicin (or its derivative) in DMSO.
-
Add the doxorubicin solution to the activated this compound sulfate solution.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring in the dark.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis bag.
-
Dialyze against a 1:1 (v/v) mixture of DMSO and water for 48 hours, followed by dialysis against deionized water for 24 hours, with frequent changes of the dialysis medium.
-
-
Lyophilization: Lyophilize the purified solution to obtain the CS-DOX conjugate as a solid powder.
IV. Visualization of Key Pathways and Workflows
CD44-Mediated Endocytosis Pathway
The following diagram illustrates the signaling pathway initiated upon the binding of this compound sulfate-based nanocarriers to the CD44 receptor, leading to cellular uptake.
Caption: CD44 receptor-mediated endocytosis of a CS-nanocarrier.
Experimental Workflow for Nanoparticle Synthesis and Characterization
This diagram outlines the general workflow for the preparation and evaluation of this compound sulfate-based nanoparticles.
Caption: Workflow for CS-nanoparticle synthesis and evaluation.
Logical Relationship of CS Drug Delivery System Components
This diagram illustrates the key components and their relationships in a this compound sulfate-based drug delivery system.
Caption: Core components of a CS drug delivery system.
References
- 1. This compound Sulfate-Modified Liposomes for Targeted Co-Delivery of Doxorubicin and Retinoic Acid to Suppress Breast Cancer Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Characterization of this compound sulfate and its interpenetrating polymer network hydrogels for sustained-drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of charge on FITC-BSA-loaded this compound sulfate-chitosan nanoparticles upon cell uptake in human Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magneticmicrosphere.com [magneticmicrosphere.com]
- 8. Functional Hydrogels with this compound Sulfate Release Properties Regulate the Angiogenesis Behaviors of Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Conjugation of this compound sulfates with amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Controlled Release Ability of Theophylline from Xanthan/Chondroitin Sulfate Hydrogels [scirp.org]
- 11. Influence of charge on FITC-BSA-loaded this compound sulfate-chitosan nanoparticles upon cell uptake in human Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual-responsive this compound sulfate self-assembling nanoparticles for combination therapy in metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound sulfate and chitosan-coated liposomes as a novel delivery system for betanin: Preparation, characterization and in vitro digestion behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and characterization of selenium-chondroitin sulfate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Chondroitin Sulfate Labeling for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondroitin sulfate (B86663) (CS) is a sulfated glycosaminoglycan that is a major component of the extracellular matrix of connective tissues, including cartilage, bone, skin, ligaments, and tendons.[1][2] Its expression and degradation are altered in various pathological conditions, particularly osteoarthritis (OA), making it a valuable biomarker for disease diagnosis and a target for therapeutic interventions.[1] In vivo imaging of this compound sulfate can provide crucial insights into disease progression and the efficacy of novel treatments. This guide provides detailed protocols for labeling this compound sulfate with radioactive and fluorescent markers for in vivo imaging applications, enabling researchers to track its biodistribution and role in various biological processes.
Experimental Workflow Overview
The overall workflow for this compound sulfate labeling and in vivo imaging involves several key stages, from the initial labeling reaction to the final image analysis.
Caption: Overall workflow for this compound sulfate labeling and in vivo imaging.
Experimental Protocols
Protocol 1: Radiolabeling of this compound Sulfate with Technetium-99m (99mTc)
This protocol describes the radiolabeling of this compound sulfate using the stannous chloride reduction method for subsequent in vivo imaging with Single Photon Emission Computed Tomography (SPECT).[1]
Materials:
-
This compound Sulfate (pharmaceutical grade)
-
Technetium-99m (99mTcO4-)
-
Stannous chloride (SnCl2)
-
Hydrochloric acid (HCl), 0.3 N
-
Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)
-
PD-10 desalting columns (or equivalent)
-
Saline solution (0.9% NaCl)
-
Instant thin-layer chromatography (ITLC) strips
Procedure:
-
Preparation of this compound Sulfate Solution: Dissolve 25 mg of this compound sulfate in 0.5 mL of 0.3 N HCl.
-
Preparation of Stannous Chloride Solution: Dissolve 1 mg of stannous chloride in 0.1 mL of 0.3 N HCl.
-
Labeling Reaction:
-
To the this compound sulfate solution, add the stannous chloride solution.
-
Add 150-180 MBq of 99mTcO4- to the mixture.
-
Immediately add 0.25 mL of 0.5 M sodium acetate buffer (pH 5.0) to adjust the pH. The final pH should be around 5.0. A pH of 6.2 can lead to the formation of colloids.[1]
-
Gently mix and incubate at room temperature for 1 hour.
-
-
Purification:
-
Equilibrate a PD-10 desalting column with saline solution.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled this compound sulfate with saline solution, collecting 0.5 mL fractions.
-
The 99mTc-labeled this compound sulfate will elute in the initial fractions, while the free 99mTcO4- will be retained on the column.
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC. Spot a small amount of the purified product onto an ITLC strip and develop the chromatogram using a suitable solvent system (e.g., saline).
-
The labeled this compound sulfate will remain at the origin, while free pertechnetate (B1241340) will migrate with the solvent front.
-
Calculate the labeling efficiency as: (cpm at origin / total cpm) x 100%. A labeling efficiency of over 90% is desirable.
-
Protocol 2: Fluorescent Labeling of this compound Sulfate with Fluorescein Isothiocyanate (FITC)
This protocol outlines a general method for labeling the primary amine groups (if present, or after modification to introduce them) of this compound sulfate with FITC. For labeling the carboxyl groups, carbodiimide chemistry with a fluorescent amine would be used.
Materials:
-
This compound Sulfate
-
Fluorescein isothiocyanate (FITC)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Tris buffer (10 mM, pH 8.0)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of FITC Solution: Dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[3]
-
Preparation of this compound Sulfate Solution: Dissolve this compound sulfate in 0.1 M sodium bicarbonate buffer (pH 9.0) to a desired concentration (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Quenching the Reaction (Optional): Add 10 mM Tris buffer to the reaction mixture to quench any unreacted FITC.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against a large volume of PBS at 4°C for 48-72 hours, with several changes of the buffer, to remove unreacted FITC and other small molecules.
-
Alternatively, a desalting column can be used for purification.[3]
-
-
Storage: Store the FITC-labeled this compound sulfate solution at 4°C, protected from light.[3] For long-term storage, aliquots can be frozen at -20°C.
Quantitative Data
The following tables summarize quantitative data from studies using labeled this compound sulfate for in vivo imaging.
Table 1: Radiolabeling Efficiency and Biodistribution of 99mTc-Chondroitin Sulfate
| Parameter | Value | Reference |
| Labeling Efficiency | ||
| Radiochemical Purity | >95% | [1] |
| In Vivo Biodistribution in Rats (2 hours post-injection) | % Injected Dose / gram tissue | |
| Blood | 1.5 ± 0.3 | |
| Liver | 3.2 ± 0.8 | |
| Kidneys | 25.6 ± 4.1 | |
| Spleen | 0.8 ± 0.2 | |
| Bone | 5.7 ± 1.2 | |
| Muscle | 0.5 ± 0.1 | |
| Target-to-Background Ratios in Dogs with Osteoarthritis | ||
| Joint / Soft Tissue | 2.1 ± 0.4 |
Note: Biodistribution data is representative and can vary based on the animal model and experimental conditions.
Table 2: In Vivo Imaging Parameters for Labeled this compound Sulfate
| Parameter | Fluorescent Imaging (NIRF) | Radiotracer Imaging (SPECT) |
| Animal Model | Mouse (Surgically-induced OA) | Dog (Naturally-occurring OA) |
| Label | Near-Infrared Dye (e.g., Cy7) | 99mTc |
| Administration Route | Intra-articular or Intravenous | Intravenous |
| Dose | 10-50 µg per mouse | 20-40 MBq/kg |
| Imaging Time Points | 1, 4, 8, 24 hours post-injection | 2, 4, 6, 24 hours post-injection |
| Imaging System | In vivo fluorescence imaging system | Gamma camera |
Signaling Pathway
This compound sulfate plays a significant role in cellular signaling, particularly in the context of osteoarthritis. It can interact with cell surface receptors, such as CD44, to modulate inflammatory pathways like the NF-κB pathway.[4][5][6]
Caption: this compound sulfate interaction with the CD44 receptor and modulation of the NF-κB signaling pathway in chondrocytes.
Conclusion
The ability to label this compound sulfate with various imaging agents provides a powerful tool for researchers to investigate its role in health and disease. The protocols and data presented here offer a comprehensive guide for the successful labeling of this compound sulfate and its application in preclinical in vivo imaging studies. These methods can aid in the development of new diagnostic and therapeutic strategies for conditions such as osteoarthritis.
References
- 1. Radiolabeling procedure, quality control and stability of 99mTc-labeled this compound sulfate: a new approach of targeting osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent this compound Sulfates - CD Bioparticles [cd-bioparticles.net]
- 3. youdobio.com [youdobio.com]
- 4. Chondrocytes are regulated by cellular adhesion through CD44 and hyaluronic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alone or in combination, hyaluronic acid and this compound sulfate alleviate ECM degradation in osteoarthritis by inhibiting the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Bioactivity of Chondroitin Sulfate Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondroitin sulfate (B86663) (CS) is a sulfated glycosaminoglycan that is a major component of the extracellular matrix of connective tissues, including cartilage, bone, and skin.[1] It is widely used as a symptomatic slow-acting drug for osteoarthritis (OA) due to its purported anti-inflammatory, anti-catabolic, and anabolic properties.[2][3] However, the bioactivity of CS preparations can vary depending on the source, extraction, and purification processes.[4] Therefore, robust and reliable assays are crucial to characterize and ensure the efficacy of different CS preparations for research and therapeutic development.
These application notes provide an overview and detailed protocols for a range of in vitro, cell-free, and cell-based assays to determine the bioactivity of this compound sulfate preparations.
In Vitro and Cell-Free Bioactivity Assays
Hyaluronidase (B3051955) Inhibition Assay
Hyaluronidases are enzymes that degrade hyaluronic acid, a key component of the synovial fluid and cartilage matrix.[5] The inhibition of hyaluronidase activity is a relevant bioactivity marker for this compound sulfate, suggesting a protective effect on joint tissues.[6]
Quantitative Data Summary
| CS Preparation | Concentration (µg/mL) | Inhibition (%) | Reference |
| Pure this compound Sulfate (Methanol Extract) | 800 | 36.0 | [5][6] |
| Pure this compound Sulfate (Ethanol Extract) | 800 | 35.1 | [5][6] |
| Pure this compound Sulfate (Water Extract) | 800 | 28.0 | [6] |
| This compound Sulfate with Glucosamine Sulfate (Methanol Extract) | 800 | 41.7 | [5] |
| This compound Sulfate with Glucosamine Sulfate (Ethanol Extract) | 800 | 40.8 | [5] |
| This compound Polysulfate | - | IC50 = 2 µg/mL | [7] |
Experimental Protocol: Morgan Microplate Assay [5][6]
-
Reagent Preparation:
-
Prepare a 0.1 M acetate (B1210297) buffer (pH 3.5).
-
Dissolve Hyaluronidase (Type I-S from bovine testis) in the acetate buffer.
-
Prepare various concentrations of the this compound sulfate test samples.
-
-
Assay Procedure:
-
In a microplate, mix the hyaluronidase solution with the this compound sulfate extracts.
-
Include a negative control (acetate buffer and enzyme) and a positive control inhibitor.
-
Incubate the plate in a water bath at 30°C for 20 minutes.
-
-
Detection:
-
The remaining hyaluronic acid after the enzymatic reaction is quantified. A common method involves a turbidimetric measurement where a reagent is added that forms turbidity with undigested hyaluronic acid.
-
The decrease in turbidity is proportional to the hyaluronidase activity.
-
Measure the absorbance at 600 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition based on the comparison with the negative control.
-
Matrix Metalloproteinase (MMP) Inhibition Assays
MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, including collagen and proteoglycans in cartilage.[8] The ability of this compound sulfate to inhibit MMP activity is a key indicator of its anti-catabolic and chondroprotective effects.
Quantitative Data Summary
| Target | Cell Type / Model | CS Concentration | Effect | Reference |
| MMP-2, -3, -9, -13 | MIA-induced OA rats | 900 mg/kg | Significant downregulation of serum levels and mRNA expression. | [8] |
| MMP-3, -13 | IL-1β-stimulated murine osteoblasts | 100 µg/mL | Inhibition of IL-1β-induced release by 58% and 38%, respectively. | [9] |
| MMP-1, -3 | IL-1β-stimulated human articular chondrocytes | 200 µg/mL | Decrease in pro-MMP activation. | [2] |
| MMP-2, -9 | Human chondrocytes (chon-001) | - | Inhibition of expression and activity. | [10] |
Experimental Protocol: Gelatin Zymography for MMP-2 and MMP-9 Activity [10]
-
Sample Preparation:
-
Culture human chondrocytes and treat them with different CS preparations.
-
Collect the cell culture supernatant.
-
-
Electrophoresis:
-
Perform SDS-PAGE using a polyacrylamide gel containing gelatin (1 mg/mL).
-
Load equal amounts of protein from the cell culture supernatants.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow enzyme renaturation.
-
Incubate the gel in a developing buffer containing CaCl2 at 37°C overnight to allow for gelatin degradation by MMPs.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Quantify the band intensity using densitometry.
-
Cell-Based Bioactivity Assays
Inhibition of NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[3] In osteoarthritis, pro-inflammatory cytokines like IL-1β activate NF-κB, leading to the expression of genes involved in inflammation and cartilage degradation.[11] this compound sulfate has been shown to inhibit the activation and nuclear translocation of NF-κB.[12][13]
Experimental Workflow: NF-κB Nuclear Translocation Assay
Caption: Workflow for assessing CS inhibition of NF-κB nuclear translocation.
Experimental Protocol: Western Blot for Nuclear NF-κB p65 [12][14]
-
Cell Culture and Treatment:
-
Nuclear Extraction:
-
After stimulation, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard biochemical protocols.
-
-
Western Blotting:
-
Determine the protein concentration of the nuclear extracts.
-
Separate equal amounts of nuclear protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
Use a nuclear loading control (e.g., Lamin B1) for normalization.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathways, including ERK1/2 and p38, are involved in cellular responses to inflammatory stimuli.[15] this compound sulfate can modulate the phosphorylation and activation of these kinases, thereby influencing downstream inflammatory events.[12][16]
Signaling Pathway: CS Inhibition of IL-1β-Induced MAPK and NF-κB Activation
Caption: CS inhibits IL-1β-induced MAPK and subsequent NF-κB activation.
Experimental Protocol: Western Blot for Phosphorylated ERK1/2 and p38 [12]
-
Cell Culture and Treatment:
-
Culture chondrocytes and stimulate with IL-1β in the presence or absence of this compound sulfate.
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38.
-
Strip the membranes and re-probe with antibodies for total ERK1/2 and p38 to serve as loading controls.
-
Detect the signals using an ECL system and quantify the band intensities.
-
Neurite Outgrowth and Microglia Attachment Assays
This compound sulfate proteoglycans are known to be inhibitory to neurite outgrowth. However, certain forms of this compound sulfate can promote neurite attachment and outgrowth, a desirable property for neural interface applications.[17] It can also modulate the attachment and activation of microglia, the resident immune cells of the central nervous system.
Experimental Protocol: Neurite Outgrowth Assay [17]
-
Substrate Preparation:
-
Coat culture surfaces with the this compound sulfate preparation to be tested.
-
-
Cell Culture:
-
Isolate primary neurons from embryonic rat fetuses.
-
Seed the neurons onto the coated surfaces.
-
-
Analysis:
-
After a suitable incubation period, fix and stain the cells to visualize neurons and their processes (e.g., using antibodies against β-III tubulin).
-
Capture images using fluorescence microscopy.
-
Quantify neurite length and branching using image analysis software.
-
In Vivo Bioactivity Assays
Models of Osteoarthritis
Animal models of osteoarthritis, such as the monosodium iodoacetate (MIA)-induced model in rats, are used to evaluate the disease-modifying effects of this compound sulfate in vivo.[8]
Experimental Protocol: MIA-Induced Osteoarthritis in Rats [8]
-
Animal Model:
-
Induce osteoarthritis in Sprague-Dawley rats by injecting monosodium iodoacetate into the knee joint capsule.
-
-
Treatment:
-
Administer different doses of this compound sulfate orally to the rats for a specified period (e.g., 6 weeks).
-
-
Outcome Measures:
-
Biochemical Analysis: Measure serum levels of MMPs and their tissue inhibitors (TIMPs) by ELISA. Quantify mRNA levels of these markers in cartilage tissue using real-time PCR.
-
Histopathology: After the treatment period, sacrifice the animals and perform histopathological analysis of the knee joints to assess cartilage and synovium integrity.
-
Radiographic Analysis: Perform X-ray imaging of the knee joints to evaluate joint space narrowing.
-
Angiogenesis Assays
The effect of this compound sulfate on blood vessel formation (angiogenesis) can be assessed using in vivo models like the chick chorioallantoic membrane (CAM) assay.[18]
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay [18]
-
Assay Setup:
-
Use fertilized chicken eggs and incubate them.
-
On a specific day of embryonic development, create a window in the eggshell to expose the CAM.
-
-
Treatment:
-
Place a methylcellulose (B11928114) disk containing the test this compound sulfate preparation onto the CAM.
-
Use PBS as a negative control and a known angiogenic factor (e.g., FGF-2) as a positive control.
-
-
Analysis:
-
After a further incubation period, observe and quantify the vascularization around the disk. This can be done by counting the number of blood vessels or using fractal analysis of the vascular network.
-
Conclusion
The bioactivity of this compound sulfate preparations can be comprehensively evaluated using a combination of in vitro, cell-free, cell-based, and in vivo assays. The choice of assays will depend on the specific biological effects of interest, such as anti-inflammatory, anti-catabolic, chondroprotective, or regenerative properties. The protocols and data presented here provide a foundation for the standardized assessment of this compound sulfate bioactivity, which is essential for ensuring product quality and therapeutic efficacy.
References
- 1. This compound Sulfate in the Treatment of Osteoarthritis: From in Vitro Studies to Clinical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretome analysis of this compound sulfate-treated chondrocytes reveals anti-angiogenic, anti-inflammatory and anti-catabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly purified this compound sulfate: a literature review on clinical efficacy and pharmacoeconomic aspects in osteoarthritis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejpmr.com [ejpmr.com]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. mrs-j.org [mrs-j.org]
- 8. e-century.us [e-century.us]
- 9. A potential role of this compound sulfate on bone in osteoarthritis: inhibition of prostaglandin E₂ and matrix metalloproteinases synthesis in interleukin-1β-stimulated osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Sulfate Enhances Proliferation and Migration via Inducing β-Catenin and Intracellular ROS as Well as Suppressing Metalloproteinases through Akt/NF-κB Pathway Inhibition in Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. This compound sulfate inhibits the nuclear translocation of nuclear factor-kappaB in interleukin-1beta-stimulated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound sulphate inhibits NF-κB activity induced by interaction of pathogenic and damage associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound sulfate inhibits lipopolysaccharide-induced inflammation in rat astrocytes by preventing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunomodulatory and anti-inflammatory effects of this compound sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of the Effects of this compound Sulfate on Inhibiting CDKs in Colorectal Cancer Based on Bioinformatic Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of a this compound sulfate-based bioactive coating for neural interface applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
Application Notes and Protocols for Studying Chondroitin Sulfate-Protein Binding Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the binding interactions between chondroitin sulfate (B86663) (CS) and various proteins. Understanding these interactions is crucial for elucidating the roles of CS in cellular signaling, development, and disease, and for the development of novel therapeutics. This document outlines four common techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Affinity Chromatography, and Solid-Phase Binding Assays (ELISA-based).
Introduction to this compound Sulfate-Protein Interactions
This compound sulfate is a type of glycosaminoglycan (GAG), a long, linear polysaccharide that is a major component of the extracellular matrix and cell surfaces.[1] CS chains are typically attached to core proteins to form proteoglycans. These molecules are not merely structural components; they actively participate in a wide array of biological processes by interacting with various proteins, including growth factors, cytokines, and cell adhesion molecules.[1] The specificity of these interactions is often determined by the sulfation pattern of the CS chains.[1]
Studying these interactions provides valuable insights into:
-
Cellular Signaling: CS can modulate signaling pathways such as Hedgehog (Hh), Fibroblast Growth Factor (FGF), and Transforming Growth Factor-beta (TGF-β) by influencing ligand-receptor binding.[2][3][4]
-
Drug Development: Understanding CS-protein binding can aid in the design of drugs that target these interactions for therapeutic purposes in conditions like cancer and neurodegenerative diseases.
-
Biomaterial Engineering: The binding properties of CS are leveraged in the development of biomaterials for tissue engineering and controlled drug delivery.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on this compound sulfate-protein interactions, providing key binding parameters for easy comparison.
| This compound Sulfate Type | Interacting Protein | Technique | Dissociation Constant (Kd) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Reference |
| This compound Sulfate E (CS-E) | FGF-16 | SPR | 47.2 nM | Not Reported | Not Reported | [5] |
| This compound Sulfate E (CS-E) | FGF-18 | SPR | 8.9 nM | Not Reported | Not Reported | [5] |
| This compound Sulfate E (CS-E) | HB-EGF | SPR | 16 nM | Not Reported | Not Reported | [5] |
| Phosphacan (a CSPG) | FGF-2 | Radioligand Binding Assay | ~6 nM | Not Reported | Not Reported | [6] |
| Dermatan Sulfate (a form of CS) | BMP-2 | SPR | 20 ± 8 nM | Not Reported | Not Reported | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific applications.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. It involves immobilizing one molecule (the ligand, e.g., a protein) on a sensor chip and flowing a solution containing the other molecule (the analyte, e.g., this compound sulfate) over the surface. The binding is detected as a change in the refractive index at the sensor surface.
Experimental Workflow:
Detailed Methodology:
-
Ligand Preparation:
-
Purify the protein of interest to >95% homogeneity.
-
Dialyze the protein into an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5). The optimal pH for amine coupling is typically 0.5-1 pH unit below the protein's isoelectric point (pI).
-
Determine the protein concentration accurately (e.g., by UV absorbance at 280 nm).
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound sulfate in the running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Create a series of dilutions of the CS stock solution in the running buffer. The concentration range should ideally span from 0.1 to 10 times the expected Kd.
-
-
Immobilization (Amine Coupling):
-
Activate the sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Inject the protein solution over the activated surface to allow for covalent coupling. The target immobilization level will depend on the molecular weights of the interactants and the expected affinity.
-
Inject a blocking agent (e.g., 1 M ethanolamine-HCl, pH 8.5) to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Inject the different concentrations of this compound sulfate over the immobilized protein surface (association phase).
-
After the association phase, flow the running buffer over the surface to monitor the dissociation of the CS-protein complex (dissociation phase).
-
Between different analyte injections, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a high salt buffer or a low pH solution).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgram.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules in solution. It is a label-free technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
Purify the protein to a high degree of homogeneity.
-
Prepare solutions of the protein and this compound sulfate in the same buffer to minimize heats of dilution. It is crucial to dialyze both samples against the same buffer batch. A common buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).
-
Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.
-
Accurately determine the concentrations of both the protein and CS solutions.
-
-
Experimental Setup:
-
Typically, the protein solution (e.g., 10-50 µM) is placed in the sample cell, and the this compound sulfate solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the CS solution into the protein solution in the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of CS to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Affinity Chromatography
Affinity chromatography is a powerful technique for isolating and purifying proteins that bind to a specific ligand, in this case, this compound sulfate. It can also be used to identify novel CS-binding proteins from a complex mixture.[1]
Experimental Workflow:
Detailed Methodology:
-
Column Preparation:
-
Couple this compound sulfate to an activated chromatography resin (e.g., NHS-activated Sepharose).
-
Pack the CS-coupled resin into a chromatography column.
-
Equilibrate the column with a binding buffer (e.g., PBS or Tris-buffered saline, pH 7.4).
-
-
Sample Preparation:
-
Prepare a protein mixture, such as a cell lysate or conditioned medium, in the binding buffer.
-
Clarify the sample by centrifugation or filtration to remove any particulate matter.
-
-
Chromatography:
-
Load the prepared sample onto the equilibrated CS-affinity column.
-
Wash the column extensively with the binding buffer to remove unbound and weakly bound proteins.
-
Elute the specifically bound proteins using an elution buffer. Elution can be achieved by:
-
Increasing the salt concentration (e.g., a linear gradient of 0.15 M to 2 M NaCl).
-
Changing the pH.
-
Using a solution of free this compound sulfate to compete for binding.
-
-
-
Analysis of Eluted Fractions:
-
Collect the eluted fractions.
-
Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm).
-
Identify the purified proteins using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Solid-Phase Binding Assay (ELISA-based)
This is a versatile and high-throughput method to study CS-protein interactions. In a common format, this compound sulfate is immobilized on a microplate, and the binding of a protein of interest is detected using a specific antibody.
Experimental Workflow:
Detailed Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a solution of this compound sulfate (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Protein Binding:
-
Wash the plate.
-
Add serial dilutions of the protein of interest to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound protein.
-
Add a primary antibody specific to the protein of interest and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate.
-
Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction with a stop solution (e.g., 2 M H2SO4).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The absorbance is proportional to the amount of bound protein.
-
Signaling Pathways Involving this compound Sulfate
This compound sulfate proteoglycans (CSPGs) are key regulators of several important signaling pathways. The diagrams below illustrate the involvement of CSPGs in Hedgehog, FGF, and TGF-β signaling.
Hedgehog (Hh) Signaling Pathway
CSPGs can modulate Hh signaling by directly interacting with the Hh ligand and influencing its distribution and interaction with its receptor, Patched (Ptc). This can either promote or inhibit signaling depending on the context.[2]
Fibroblast Growth Factor (FGF) Signaling Pathway
CSPGs can act as co-receptors for FGFs, facilitating the formation of a ternary complex between FGF, its receptor (FGFR), and the CSPG. This can enhance or inhibit FGF signaling.[3]
Transforming Growth Factor-beta (TGF-β) Signaling Pathway
CSPGs, such as betaglycan (B1177637) (a type III TGF-β receptor), can bind to TGF-β and present it to the signaling receptors (Type I and Type II), thereby enhancing signaling.[8]
References
- 1. This compound Sulfate/Dermatan Sulfate-Protein Interactions and Their Biological Functions in Human Diseases: Implications and Analytical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. This compound sulfate and heparan sulfate-containing proteoglycans are both partners and targets of basic fibroblast growth factor-mediated proliferation in human metastatic melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transforming growth factor β-induced expression of this compound sulfate proteoglycans is mediated through non-Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sulfates and their binding molecules in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The core protein of the this compound sulfate proteoglycan phosphacan is a high-affinity ligand of fibroblast growth factor-2 and potentiates its mitogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Large-Scale Production of Chondroitin Sulfate
Welcome to the technical support center for the large-scale production of chondroitin sulfate (B86663) (CS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for commercial this compound sulfate production, and what are the challenges associated with them?
A1: The primary sources for commercial this compound sulfate are animal cartilages, including bovine, porcine, and avian tissues, as well as marine sources like shark and fish cartilage.[1][2][3] Each source presents unique challenges:
-
Bovine and Porcine Cartilage: These are the most common sources. Challenges include the potential for contamination with viruses, prions, and other glycosaminoglycans (GAGs) like keratan (B14152107) sulfate.[4] The structural characteristics and purity of the final product can also vary depending on the age and health of the animal.[1]
-
Avian Cartilage (e.g., Chicken Keel): This is another viable source. Similar to bovine and porcine sources, ensuring purity and consistency between batches can be challenging.
-
Shark Cartilage: While a rich source of CS, there are significant ethical and sustainability concerns associated with its use.[5] Shark-derived CS is also often contaminated with high levels of keratan sulfate.
-
Microbial Fermentation: This is an emerging alternative to animal-derived CS. While it avoids the risks of animal-borne contaminants, large-scale production faces challenges such as low yields, complex purification processes, and the high cost of production.[1][6][7]
Q2: What are the main challenges in the extraction and purification of this compound sulfate on a large scale?
A2: Large-scale extraction and purification of this compound sulfate present several hurdles:
-
Harsh Extraction Methods: Traditional methods using high temperatures and harsh chemicals can lead to the degradation of the CS molecule, resulting in decreased molecular weight and loss of sulfate groups, which are critical for its biological activity.[5]
-
Impurities: Co-extraction of other molecules such as proteins, other GAGs (e.g., hyaluronic acid, dermatan sulfate, keratan sulfate), and nucleic acids is a major issue.[4][8] Removing these impurities requires multiple purification steps.
-
Batch-to-Batch Variability: The heterogeneous nature of the raw animal tissue makes it difficult to achieve consistent quality and purity across different production batches.[1][7]
-
Environmental Concerns: The use of large volumes of organic solvents for precipitation and purification raises environmental and safety concerns.
Q3: What are the critical quality control parameters for this compound sulfate?
A3: Ensuring the quality and safety of this compound sulfate is paramount. Critical quality control parameters include:
-
Purity: The absence of contaminants such as other GAGs, proteins, and residual solvents.
-
Identity: Confirmation of the characteristic disaccharide units of this compound sulfate (N-acetylgalactosamine and glucuronic acid).
-
Sulfate Content and Pattern: The degree and position of sulfation (e.g., this compound-4-sulfate vs. This compound-6-sulfate) are crucial for biological activity.
-
Molecular Weight: The average molecular weight and polydispersity of the CS chains.
-
Absence of Contaminants: Testing for heavy metals, microbial contamination, and potential adulterants like maltodextrin (B1146171) or lactose.[8]
Troubleshooting Guides
Low Yield of this compound Sulfate
| Potential Cause | Troubleshooting Step |
| Incomplete tissue hydrolysis | Optimize enzyme (e.g., papain, alcalase) concentration, temperature, pH, and incubation time. Consider a combination of enzymes. Ensure proper homogenization of the cartilage.[9][10] |
| Loss during precipitation | Optimize the concentration of the precipitating agent (e.g., ethanol (B145695), cetylpyridinium (B1207926) chloride). Ensure complete precipitation by allowing sufficient time at the appropriate temperature. |
| Degradation of this compound Sulfate | Avoid excessively high temperatures and harsh alkaline conditions during extraction, which can lead to depolymerization.[5] |
| Inefficient purification | Evaluate the efficiency of ion-exchange chromatography or other purification steps. Ensure the column is not overloaded and is properly equilibrated. |
Low Purity of this compound Sulfate
| Potential Cause | Troubleshooting Step |
| Protein contamination | Increase the efficiency of the deproteinization step (e.g., enzymatic digestion, trichloroacetic acid precipitation).[10][11] |
| Contamination with other GAGs | Employ selective precipitation techniques or advanced chromatographic methods like anion-exchange chromatography to separate different GAGs.[4] |
| Residual solvent | Ensure complete removal of organic solvents by adequate drying procedures (e.g., vacuum drying). |
HPLC Analysis Issues
| Potential Cause | Troubleshooting Step |
| Poor peak shape or resolution | Optimize mobile phase composition, pH, and gradient. Ensure the column is in good condition and not contaminated. Consider a different column chemistry if necessary.[12][13] |
| Inconsistent retention times | Check for leaks in the HPLC system. Ensure the mobile phase is properly degassed and the column is adequately equilibrated before each run. |
| Low signal intensity | Ensure complete enzymatic digestion of CS into disaccharides. Check the detector settings (e.g., wavelength for UV detection, nebulizer temperature for ELSD).[14] |
| Sample degradation in autosampler | Analyze samples as soon as possible after preparation. If storage is necessary, keep samples at 4°C and be aware that degradation can occur after 12 hours. Acetonitrile-based solvents may offer better stability than methanol-based ones.[15] |
Quantitative Data
Table 1: Comparison of this compound Sulfate Yield and Purity from Various Sources
| Source | Extraction Method | Yield (% of dry weight) | Purity (%) | Reference |
| Bovine Trachea | Papain digestion | 3.78 | Not specified | [10][11] |
| Chicken Keel Cartilage | Alcalase hydrolysis | 28.05 | >80 | [3] |
| Shark Fin Cartilage | Papain digestion | 9.6 | Not specified | [16] |
| Crocodile Hyoid Cartilage | Papain digestion | 14.84 | Not specified | [16] |
| Ray Cartilage | Papain digestion | 5.27 | Not specified | [16] |
| Raja porosa (skate) | Enzymatic hydrolysis | 16.36 | High (after CPC precipitation) | [17] |
| Microbial (Recombinant B. subtilis) | Fermentation | 5.22 g/L (this compound) | Not applicable | [2] |
Note: Yield and purity can vary significantly based on the specific extraction and purification protocols used.
Experimental Protocols
Protocol 1: Enzymatic Extraction of this compound Sulfate from Bovine Trachea (Lab-Scale)
1. Cartilage Preparation:
- Obtain fresh bovine trachea and remove any adhering non-cartilaginous tissue.
- Cut the cartilage into small pieces and freeze-dry.
- Grind the lyophilized cartilage into a fine powder.
2. Defatting:
- Suspend the cartilage powder in 20 volumes of 95% ethanol and stir for 24 hours at room temperature.
- Filter and discard the ethanol. Repeat the process once more.
- Air-dry the defatted cartilage powder.
3. Enzymatic Digestion:
- Suspend the defatted cartilage powder in 50 volumes of 0.1 M sodium phosphate (B84403) buffer, pH 6.5, containing 5 mM EDTA and 5 mM L-cysteine.
- Add papain to a final concentration of 0.25% (w/w of cartilage).[10]
- Incubate at 60°C for 24-48 hours with constant stirring.
4. Deproteinization:
- Cool the digest to room temperature and add trichloroacetic acid (TCA) to a final concentration of 10% (w/v).[10]
- Stir for 30 minutes and then centrifuge at 10,000 x g for 30 minutes to pellet the precipitated proteins.
- Carefully collect the supernatant containing the crude this compound sulfate.
5. Precipitation of this compound Sulfate:
- To the supernatant, add 3 volumes of cold 95% ethanol containing 1% (w/v) sodium acetate.
- Allow the precipitation to occur overnight at 4°C.
- Collect the precipitate by centrifugation at 10,000 x g for 30 minutes.
6. Purification:
- Dissolve the precipitate in a minimal volume of deionized water and dialyze extensively against deionized water for 48 hours with several changes of water.
- The dialyzed solution can be further purified by anion-exchange chromatography (e.g., DEAE-Sephacel or Q-Sepharose column) using a salt gradient (e.g., 0-2 M NaCl).
- Collect the fractions containing this compound sulfate (assayed by a suitable method like the DMMB assay).
- Pool the positive fractions, dialyze against deionized water, and lyophilize to obtain purified this compound sulfate.
Protocol 2: HPLC Analysis of this compound Sulfate Disaccharides
1. Enzymatic Digestion:
- Dissolve a known amount of this compound sulfate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
- Add chondroitinase ABC to a final concentration of 0.1-0.2 U/mL.[18]
- Incubate at 37°C for 2-4 hours to ensure complete digestion into unsaturated disaccharides.[18]
- Terminate the reaction by boiling for 5 minutes.
- Filter the digest through a 0.45 µm membrane filter before injection.[18]
2. HPLC Conditions (Example):
- Column: A strong anion-exchange (SAX) or reversed-phase C18 column with an ion-pairing reagent.
- Mobile Phase A: 0.1 M sodium phosphate, pH 7.0.[19]
- Mobile Phase B: Mobile Phase A with a high concentration of NaCl (e.g., 2 M).
- Gradient: A linear gradient from a low to high concentration of Mobile Phase B to elute the different sulfated disaccharides.
- Flow Rate: Typically 0.5-1.0 mL/min.
- Detection: UV absorbance at 232 nm (for unsaturated disaccharides).
- Injection Volume: 10-20 µL.
3. Quantification:
- Prepare a standard curve using commercially available this compound sulfate disaccharide standards (e.g., ΔDi-0S, ΔDi-4S, ΔDi-6S).
- Quantify the amount of each disaccharide in the sample by comparing the peak areas to the standard curve.
- The total this compound sulfate content is the sum of the individual disaccharides.[19]
Visualizations
Caption: Biosynthesis pathway of this compound sulfate.
Caption: General workflow for this compound sulfate extraction.
Caption: Troubleshooting logic for CS production.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of this compound Sulfate’s Preparation, Properties, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Concise Review of Extraction and Characterization of this compound Sulphate from Fish and Fish Wastes for Pharmacological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. HPLC Method for Analysis of this compound sulfate on BIST A Column | SIELC Technologies [sielc.com]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. thaiscience.info [thaiscience.info]
- 17. academic.oup.com [academic.oup.com]
- 18. scribd.com [scribd.com]
- 19. Determination of this compound Sulfate Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection After Enzymatic Hydrolysis: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability and recovery of chondroitin sulfate disaccharides during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of chondroitin sulfate (B86663) (CS) disaccharides. The information is tailored for researchers, scientists, and drug development professionals to improve the stability and recovery of these molecules in their experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the sample preparation, handling, and analysis of this compound sulfate disaccharides.
Sample Preparation and Handling
Q1: I am experiencing low recovery of CS disaccharides after solvent evaporation. What is the recommended method?
A1: For solvent exchange, vacuum evaporation using a SpeedVac is generally much preferable to lyophilization (freeze-drying)[1][2][3][4][5]. Studies have shown that lyophilization can lead to significant sample loss, whereas vacuum centrifugation provides better recovery rates. Additionally, higher recovery is typically observed in aqueous solutions compared to solutions with a high organic solvent content[1][2][3].
Q2: How should I store my digested CS disaccharide samples before HPLC analysis?
A2: Storage of the resulting disaccharide mixture in typical HPLC injection solvents is critical. Decomposition can begin after just 12 hours, even when stored at 4°C[1][2][3]. Therefore, it is recommended to not keep the mixtures in the sample tray of an automatic injector for extended periods. For methanol-based solvents, storage in an autosampler is not recommended for over 12 hours due to a high rate of decomposition for all CS disaccharides[1]. In acetonitrile (B52724) (ACN)-based solvents, storage is best in 50:50 v/v and 75:25 v/v ACN:water, as this can result in a bias-free analysis even after 24 hours[1].
Q3: What could be causing inconsistent results in my CS disaccharide analysis?
A3: Inconsistency in analysis is often due to a combination of recovery issues during sample preparation and instability during autosampler storage[1]. It is crucial to optimize both solvent evaporation methods and autosampler storage conditions to ensure reproducible results. Potential decomposition pathways for CS disaccharides include beta-elimination, sulfate loss, and monosaccharide loss[1].
Enzymatic Digestion
Q4: How can I ensure the complete digestion of this compound sulfate chains?
A4: The efficiency of enzymatic digestion is crucial for accurate analysis. Chondroitinase ABC is a commonly used enzyme that cleaves CS-GAG chains into unsaturated disaccharide units[6]. It's important to use fresh or properly stored enzyme, as freeze-thawing can significantly reduce its activity, particularly for non-sulfated and hyaluronan-containing GAGs[6]. Monitoring the release of ΔHA (hyaluronan) disaccharides can serve as an internal control for Chondroitinase ABC enzymatic activity and overall GAG digestion efficiency[6].
Q5: Can the choice of enzyme affect the types of disaccharides produced?
A5: Yes, different enzymes have varying specificities. For instance, Chondroitinase ABC can degrade this compound, CS (A and C), dermatan sulfate, and hyaluronic acid, producing unsaturated disaccharides[7]. The selection of specific enzymes can be used to generate well-defined oligosaccharides for structural studies[8].
Chromatography and Mass Spectrometry
Q6: What are the common analytical techniques for separating and quantifying CS disaccharides?
A6: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary methods used. Various HPLC approaches have been developed, including those using amido and amino columns under acidic conditions for the separation of 4- and 6-sulfated disaccharides[9][10]. Mass spectrometry-based techniques, such as electrospray ionization-tandem mass spectrometry (ESI-MS/MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS), offer high sensitivity and detailed structural information[6][11].
Q7: I'm having trouble separating isomeric CS disaccharides. What can I do?
A7: The separation of sulfated isomers, such as 4-sulfated and 6-sulfated disaccharides, can be challenging. Specialized HPLC columns, like amino-cyano or amido columns, with optimized mobile phases can achieve successful separation[9][10][12]. Additionally, MALDI-TOF/TOF mass spectrometry has been shown to discriminate between monosulfated CS disaccharide isomers through specific fragmentation patterns[11].
Quantitative Data Summary
The following tables summarize key quantitative findings related to the stability and recovery of this compound sulfate disaccharides under various experimental conditions.
Table 1: Recovery of CS Disaccharides after Solvent Evaporation
| Evaporation Method | Solvent | Relative Recovery (%) |
| SpeedVac | Aqueous | High |
| Lyophilization | Aqueous | Lower than SpeedVac |
| SpeedVac | High Organic Content | Lower than Aqueous |
Data compiled from findings indicating vacuum evaporation is preferable to lyophilization and that aqueous solutions yield higher recovery[1][2][3][4][5].
Table 2: Stability of CS Disaccharides in Autosampler at 4°C
| Injection Solvent | Storage Time | Stability |
| Methanol-based | > 12 hours | Significant decomposition |
| 75:25 v/v ACN:water | 24 hours | Stable for monosulfated disaccharides |
| 50:50 v/v ACN:water | 24 hours | Stable for monosulfated disaccharides |
Based on studies showing decomposition starts after 12 hours and that certain acetonitrile mixtures offer better stability[1].
Experimental Protocols
This section provides a detailed methodology for a key experiment in CS disaccharide analysis.
Protocol 1: Enzymatic Digestion of this compound Sulfate from Tissue Samples
This protocol outlines the steps for the enzymatic release of CS disaccharides from fixed brain tissue using Chondroitinase ABC, followed by purification for mass spectrometry analysis[6].
Materials:
-
Fixed brain tissue sections
-
Chondroitinase ABC (ChABC)
-
Digestion Buffer (e.g., Tris-HCl based buffer)
-
Purification cartridges/columns
-
HPLC-grade water and solvents
Procedure:
-
Tissue Preparation: Wash fixed brain sections to remove preservatives and equilibrate in the digestion buffer.
-
Enzymatic Digestion: Incubate the tissue sections with a solution of Chondroitinase ABC. The optimal enzyme concentration and incubation time should be determined empirically but a common starting point is 500 mU/mL[6].
-
Enzyme Inactivation: After incubation, inactivate the enzyme, typically by heating the sample.
-
Disaccharide Isolation: Isolate the released disaccharides from the remaining tissue and enzyme. This can be achieved through centrifugation and collection of the supernatant.
-
Purification: Purify the isolated disaccharides using appropriate solid-phase extraction or chromatography techniques to remove salts and other contaminants prior to MS analysis.
-
Analysis: Analyze the purified disaccharides by LC-MS/MS or another suitable method.
Visualizations
The following diagrams illustrate key workflows and concepts in the analysis of this compound sulfate disaccharides.
References
- 1. Stability and recovery issues concerning this compound sulfate disaccharide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and recovery issues concerning this compound sulfate disaccharide analysis - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability and recovery issues concerning this compound sulfate disaccharide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and recovery issues concerning this compound sulfate disaccharide analysis [agris.fao.org]
- 6. Quantitative analysis of this compound sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of polysulfated this compound disaccharides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Digestion of Chondroitin Sulfate for Structural Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic digestion of chondroitin sulfate (B86663) (CS) for accurate structural analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the enzymatic digestion of this compound sulfate and subsequent analysis.
Q1: Why am I seeing incomplete digestion of my this compound sulfate sample?
A1: Incomplete digestion can arise from several factors. Here's a troubleshooting guide to address this issue:
-
Enzyme Activity:
-
Improper Storage: Ensure your chondroitinase has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can reduce its activity.[1]
-
Expired Enzyme: Check the expiration date of the enzyme.
-
Insufficient Enzyme Concentration: The enzyme-to-substrate ratio is critical. You may need to increase the concentration of the chondroitinase.
-
-
Reaction Conditions:
-
Suboptimal pH and Temperature: Different chondroitinases have specific optimal pH and temperature requirements. Verify that your buffer pH and incubation temperature align with the enzyme's specifications (see Table 1).[1][2] For instance, Chondroitinase ABC generally works best at a pH of 8.0 and a temperature of 37°C.
-
Incorrect Buffer Composition: The presence of certain ions or additives can inhibit enzyme activity. Use the recommended buffer system for your specific chondroitinase. A common buffer for Chondroitinase ABC is Tris-HCl with sodium acetate.
-
-
Substrate-Related Issues:
-
Contaminants in the Sample: Impurities in your CS sample, such as other glycosaminoglycans or proteins, can interfere with enzymatic digestion.[3] Consider additional purification steps for your sample.
-
Highly Sulfated Regions: Some regions of the this compound sulfate chain with complex sulfation patterns may be more resistant to digestion.[4]
-
Q2: My disaccharide yields are low and inconsistent. What could be the cause?
A2: Low and variable recovery of this compound sulfate disaccharides is a common challenge. The following factors are often implicated:
-
Sample Preparation and Handling:
-
Solvent Evaporation Method: Studies have shown that vacuum evaporation (e.g., using a SpeedVac) is preferable to lyophilization (freeze-drying) for solvent exchange, as it leads to better recovery of disaccharides.[5][6]
-
High Organic Solvent Content: Higher recovery rates are generally observed in aqueous solutions compared to solutions with a high organic solvent content.[5][6]
-
-
Storage of Digested Samples:
-
Decomposition Over Time: Digested disaccharide mixtures can be unstable, even at low temperatures. Decomposition can start after just 12 hours of storage at 4°C in typical HPLC injection solvents.[5][7] It is recommended to analyze the samples as soon as possible after digestion.
-
Instability in Autosamplers: Leaving samples in an HPLC autosampler for extended periods can lead to degradation.[5]
-
Q3: I am observing unexpected or strange peaks in my HPLC or mass spectrometry analysis. What do they represent?
A3: The presence of unexpected peaks can be attributed to several sources:
-
Enzyme-Related Impurities: Some commercial enzyme preparations may contain carrier proteins like bovine serum albumin (BSA) which could appear in your analysis.[1]
-
Disaccharide Decomposition Products: Sulfated CS disaccharides can undergo desulfation (sulfuric acid elimination) during sample processing or storage, leading to the appearance of new peaks.[5] Decomposition into monosaccharide units can also occur.[5]
-
Contaminants from Sample Source: The original tissue source of the this compound sulfate may contain other related glycosaminoglycans, such as dermatan sulfate or hyaluronic acid, which can be partially digested by some enzymes.[8][9] Chondroitinase ABC, for example, also has activity towards hyaluronic acid.[10]
-
Reaction Buffer Components: Components of the digestion buffer may interfere with the analysis. It is advisable to run a buffer blank.
Q4: How do I choose the right chondroitinase for my experiment?
A4: The choice of enzyme depends on the specific type of this compound sulfate you are analyzing and the structural information you wish to obtain.
-
Chondroitinase ABC: This is the most commonly used enzyme as it digests a broad range of this compound sulfates (A and C) and dermatan sulfate (also known as this compound sulfate B).[10][11] It is ideal for a general analysis of the overall disaccharide composition.
-
Chondroitinase ACII: This enzyme is specific for this compound sulfates A and C and does not cleave dermatan sulfate.[11][12] It is useful for distinguishing between different types of this compound sulfate.
-
Chondroitinase B: This enzyme is specific for dermatan sulfate and is used to identify and quantify this specific type of this compound sulfate.[11][13]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing the enzymatic digestion of this compound sulfate.
Table 1: Optimal Reaction Conditions for Common Chondroitinases
| Enzyme | Optimal pH | Optimal Temperature (°C) | Recommended Buffer System |
| Chondroitinause ABC | 8.0 | 37 | 50 mM Tris-HCl, 60 mM Sodium Acetate[2] |
| Chondroitinase ACII | 6.0 | 37 | 50 mM Phosphate Buffer[1] |
| Chondroitinase B | 8.0 | 30 | 50 mM Tris-HCl[1] |
Detailed Experimental Protocols
This section provides a detailed methodology for a typical enzymatic digestion of this compound sulfate for disaccharide analysis.
Protocol: Enzymatic Digestion of this compound Sulfate with Chondroitinase ABC
Materials:
-
This compound sulfate sample
-
Chondroitinase ABC (from Proteus vulgaris)
-
Digestion Buffer: 50 mM Tris-HCl, 60 mM Sodium Acetate, pH 8.0
-
Bovine Serum Albumin (BSA) solution (0.01% w/v, optional)
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Prepare the Digestion Buffer: Prepare a solution of 50 mM Tris-HCl and 60 mM Sodium Acetate. Adjust the pH to 8.0 at 37°C.
-
Reconstitute the Enzyme: Immediately before use, reconstitute the Chondroitinase ABC in a small amount of cold 0.01% BSA solution or the digestion buffer to the desired stock concentration.[2] Avoid repeated freeze-thaw cycles.[1]
-
Prepare the this compound Sulfate Sample: Dissolve the this compound sulfate sample in the digestion buffer to a final concentration of approximately 1 mg/mL.
-
Set up the Digestion Reaction: In a microcentrifuge tube, combine the this compound sulfate sample with the reconstituted Chondroitinase ABC. A typical enzyme concentration is 10 mU per 10 µg of substrate in a final reaction volume of 50 µL.[1]
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time can vary from 1 hour to overnight, depending on the desired extent of digestion.[1] For complete digestion, a longer incubation time may be necessary.
-
Terminate the Reaction: To stop the digestion, heat the sample at 100°C for 1 minute.[1]
-
Sample Storage: If not analyzing immediately, store the digested sample at 4°C for no longer than 12 hours, or at -20°C for longer-term storage.[1][5][7]
Visualizations
The following diagrams illustrate key workflows and relationships in the enzymatic digestion and analysis of this compound sulfate.
Caption: Experimental workflow for this compound sulfate digestion and analysis.
Caption: Troubleshooting workflow for incomplete this compound sulfate digestion.
References
- 1. This compound sulfate/dermatan sulfate-digesting enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploiting enzyme specificities in digestions of this compound sulfates A and C: Production of well-defined hexasaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and recovery issues concerning this compound sulfate disaccharide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and recovery issues concerning this compound sulfate disaccharide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound Sulfate Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection After Enzymatic Hydrolysis: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Research and Application of this compound Sulfate/Dermatan Sulfate-Degrading Enzymes [frontiersin.org]
- 10. Chondroitinase ABC - Creative Enzymes [creative-enzymes.com]
- 11. amsbio.com [amsbio.com]
- 12. Cloning and Expression of Recombinant Chondroitinase ACII and Its Comparison to the Arthrobacter aurescens Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical characterization of the chondroitinase B active site - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common issues in chondroitin sulfate gel electrophoresis
Welcome to the technical support center for chondroitin sulfate (B86663) (CS) gel electrophoresis. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best type of gel to use for separating this compound sulfate? A1: The choice between agarose (B213101) and polyacrylamide gel electrophoresis (PAGE) depends on the experimental goal. Agarose gels (0.5-2.0%) are typically used for separating large, intact CS chains.[1][2] Polyacrylamide gels (e.g., 10%) are better suited for resolving smaller fragments, such as the unsaturated disaccharides produced after enzymatic digestion with chondroitinases.[3] For high-sensitivity analysis and fine structure determination, Fluorophore-Assisted Carbohydrate Electrophoresis (FACE), which uses polyacrylamide gels, is a powerful technique.[4][5][6]
Q2: Which staining method is recommended for visualizing this compound sulfate in gels? A2: The most common stains for CS are cationic dyes that bind to the negatively charged sulfate and carboxyl groups. Toluidine Blue and Alcian Blue are widely used. For instance, a typical staining solution is 0.1% Toluidine Blue in a solution of acetic acid, ethanol, and water, or 0.5% Alcian Blue in an ethanol/acetic acid solution.[1][3] Silver staining can also be used for enhanced sensitivity.[7][8]
Q3: What are the critical parameters that affect the migration of this compound sulfate in a gel? A3: Several factors influence CS migration:
-
Gel Concentration: Higher percentage gels improve the resolution of smaller molecules, while lower percentages are better for larger molecules.[9]
-
Voltage: Applying too high a voltage can cause overheating, leading to "smiling" bands and poor resolution.[10][11] Conversely, a very low voltage can increase run time and lead to band diffusion.[10]
-
Buffer System: The choice of buffer (e.g., TBE, barium acetate, 1,3-diaminopropane (B46017) acetate) affects the resolution and migration speed.[1][3][12] Some buffers are terrible for electrophoresis due to high salt content, which causes thermal heating.[9]
-
Molecular Size and Charge: The degree of sulfation and the length of the polysaccharide chain are intrinsic properties that determine its migration rate.
Q4: What is Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)? A4: FACE is a highly sensitive method for analyzing the structure of glycosaminoglycans like this compound sulfate.[4] The technique involves digesting the CS chains into disaccharides using specific enzymes (e.g., chondroitinase ABC).[4][13] These disaccharides are then fluorescently labeled (fluorotagged) at their reducing terminus.[4] The labeled products are separated by high-resolution PAGE and quantified by their molar fluorescence, providing detailed information on the composition and structure of the original CS.[4][14]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Smeared or Distorted Bands
Q: Why do my this compound sulfate bands look smeared or distorted? A: Smeared or distorted bands are a common issue in gel electrophoresis and can arise from several factors.[10][11]
-
Sample Overload: Loading too much CS in the well is a primary cause of smearing.[15] The excess material cannot migrate as a tight band, leading to a vertical streak.
-
High Voltage: Excessive voltage generates heat, which can cause the bands to migrate unevenly (the "smiling effect") and become diffuse.[11] Running the gel at a lower voltage for a longer period, or in a cold room, can mitigate this.[9]
-
Inappropriate Buffer Concentration: Using a running buffer with too high or too low an ionic strength can affect band resolution. Excessive buffer covering the gel can also decrease DNA mobility.[11][16]
-
Poor Sample Quality: The presence of contaminants, such as salts or residual proteins in the CS preparation, can interfere with migration.[10] Ensure proper sample purification.
-
Incomplete Enzyme Digestion (for FACE): If analyzing digested CS, incomplete cleavage by chondroitinases will result in a ladder of oligosaccharides instead of distinct disaccharide bands, which can appear as a smear.[5]
Issue 2: Poor Resolution or No Separation
Q: My bands are too close together or have not separated properly. How can I improve the resolution? A: Poor resolution prevents the clear distinction between different CS species or fragments.[10]
-
Incorrect Gel Percentage: The gel's pore size must be appropriate for the size of the CS molecules. For small disaccharides (~0.5 kDa), a high-concentration polyacrylamide gel (e.g., 20%) is needed.[5] For large, intact CS chains (4-40 kDa), a lower concentration agarose gel (e.g., 1-2%) is more suitable.[7][8][9]
-
Suboptimal Running Conditions:
-
Voltage: As mentioned, lower the voltage to improve separation of closely sized bands.[17]
-
Run Time: Increasing the run time can enhance separation, but be careful not to run the smaller fragments off the gel.
-
-
Buffer System: The choice of buffer is critical. For instance, Tris-Borate-EDTA (TBE) buffer often provides better resolution than Tris-Acetate-EDTA (TAE) for smaller fragments.[17]
-
Gel Thickness: Thinner gels can sometimes improve resolution by reducing thermal effects.[17]
Issue 3: No Bands or Very Faint Bands
Q: I don't see any bands on my gel after staining. What went wrong? A: The absence of visible bands can be frustrating and points to several potential issues.
-
Incorrect Polarity: Ensure the electrophoresis leads are correctly oriented. If reversed, the negatively charged CS will migrate off the top of the gel.
-
Insufficient Sample: The amount of CS loaded may be below the detection limit of the stain. Try loading a higher concentration of the sample. For reference, loading 0.5–4.0 μg of purified protein is recommended for Coomassie Blue staining.
-
Staining/Destaining Issues: The staining solution may be old or improperly prepared. Alternatively, excessive destaining can wash the dye from the bands.[18]
-
Sample Degradation: Ensure samples were stored properly and have not degraded.
-
Problems with FACE Labeling: In FACE experiments, inefficient fluorotagging with the dye (e.g., 2-aminoacridone) will result in faint or no visible bands under UV light.[14]
Diagrams and Workflows
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in CS gel electrophoresis.
References
- 1. Systematic Analysis of Pharmaceutical Preparations of this compound Sulfate Combined with Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound sulfate/dermatan sulfate-digesting enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorophore-assisted carbohydrate electrophoresis (FACE) of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.sbbq.org.br [www2.sbbq.org.br]
- 6. academic.oup.com [academic.oup.com]
- 7. Detection of Glycosaminoglycans by Polyacrylamide Gel Electrophoresis and Silver Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Glycosaminoglycans by Polyacrylamide Gel Electrophoresis and Silver Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 9 Tips to Troubleshoot Challenges in Gel Electrophoresis [igenels.com]
- 11. youtube.com [youtube.com]
- 12. News - USP Quality Standard for Sodium this compound Sulfate â Purity Test by Electrophoresis [gelepchina.com]
- 13. Microdetermination of this compound sulfate in normal human plasma by fluorophore-assisted carbohydrate electrophoresis (FACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. twu-ir.tdl.org [twu-ir.tdl.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. uspbpep.com [uspbpep.com]
Refinements to protocols for the chemical modification of chondroitin sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chemical modification of chondroitin sulfate (B86663) (CS).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of this compound sulfate and how does the source affect chemical modification?
A1: this compound sulfate is a natural polysaccharide found in the connective tissues of animals.[1] Commercial CS is primarily extracted from bovine, porcine, avian, and marine sources like shark cartilage.[1] The specific source can significantly impact the chemical modification process due to inherent structural heterogeneity in terms of molecular weight, sulfation pattern, and purity.[1] For instance, CS from marine sources often has a higher molecular weight than that from terrestrial animals.[1] This variability can affect reagent stoichiometry and reaction kinetics. It is crucial to characterize the starting material to ensure reproducibility.
Q2: What are the key chemical modifications performed on this compound sulfate and their primary applications?
A2: The primary chemical modifications of this compound sulfate include:
-
Desulfation: Removal of sulfate groups to study the role of sulfation in biological activities or to create new biomaterials.
-
Carboxyl Reduction: Conversion of carboxylic acid groups to primary alcohols to alter the charge and hydrophilicity of the polymer.
-
Conjugation: Attachment of molecules such as peptides, drugs, or fluorescent labels to the CS backbone for targeted delivery, imaging, or therapeutic applications.
Q3: How can I monitor the progress of my chemical modification reaction?
A3: The progress of the reaction can be monitored using various analytical techniques:
-
Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to track the appearance or disappearance of functional groups. For example, the reduction of carboxyl groups will lead to a decrease in the C=O stretching vibration.
-
Chromatography: Size-exclusion chromatography (SEC) can be used to monitor changes in molecular weight, which might indicate degradation of the CS backbone. Ion-exchange chromatography can be used to separate species with different charge densities, which is useful for monitoring desulfation or carboxyl reduction.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can provide detailed structural information about the modified CS, allowing for the quantification of the degree of modification.
Q4: What are the critical considerations for purifying modified this compound sulfate?
A4: Purification of modified this compound sulfate is essential to remove unreacted reagents, byproducts, and any unmodified CS. Common purification techniques include:
-
Dialysis: Effective for removing small molecules like salts and unreacted reagents. The choice of molecular weight cut-off (MWCO) for the dialysis membrane is critical to retain the modified CS while allowing contaminants to pass through.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size and is useful for removing byproducts and purifying the modified polymer.
-
Ion-Exchange Chromatography: Can be used to separate the modified CS from the unmodified polymer based on differences in charge.
Troubleshooting Guides
Desulfation of this compound Sulfate
Troubleshooting Common Issues in CS Desulfation
| Problem | Possible Cause | Recommended Solution |
| Incomplete Desulfation | Insufficient reaction time or temperature. | Increase the reaction time or temperature. Monitor the reaction progress using techniques like FTIR or NMR to determine the optimal conditions. |
| Inefficient reagent concentration. | Optimize the concentration of the desulfating agent. | |
| Poor solubility of CS in the reaction solvent. | Ensure that the CS is fully dissolved in the solvent before starting the reaction. Sonication or gentle heating may aid dissolution. | |
| Degradation of CS Backbone | Harsh reaction conditions (e.g., high temperature, strong acid/base). | Use milder reaction conditions. For example, perform the reaction at a lower temperature for a longer duration. Monitor the molecular weight of the CS using SEC to assess for degradation. |
| Presence of impurities in the starting material. | Use highly purified, pharmaceutical-grade this compound sulfate to minimize side reactions.[1] | |
| Low Yield of Desulfated CS | Loss of product during purification. | Optimize the purification method. If using dialysis, ensure the MWCO of the membrane is appropriate to retain the desulfated CS. If using precipitation, ensure complete precipitation and careful collection of the product. |
| Incomplete reaction. | Address the causes of incomplete desulfation as mentioned above. |
This protocol describes a common method for the desulfation of this compound sulfate using a solvent-based method.
Materials:
-
This compound sulfate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sulfur trioxide pyridine complex
-
Sodium bicarbonate solution (saturated)
-
Ethanol
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolve this compound sulfate in DMSO.
-
Add pyridine to the solution and stir.
-
Slowly add the sulfur trioxide pyridine complex to the reaction mixture at a controlled temperature (e.g., 80°C).
-
Allow the reaction to proceed for a specified time (e.g., 2 hours).
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Precipitate the desulfated this compound sulfate by adding ethanol.
-
Collect the precipitate by centrifugation.
-
Redissolve the precipitate in deionized water and dialyze extensively against deionized water.
-
Lyophilize the dialyzed solution to obtain the purified desulfated this compound sulfate.
Quantitative Data Example for Desulfation
| Parameter | Unmodified CS | Desulfated CS |
| Sulfur Content (%) | 5.8 | < 0.5 |
| Molecular Weight (kDa) | 50 | 45 |
| Degree of Desulfation (%) | N/A | > 95% |
Carboxyl Reduction of this compound Sulfate
Troubleshooting Common Issues in CS Carboxyl Reduction
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reduction | Insufficient amount of reducing agent. | Increase the molar excess of the reducing agent (e.g., sodium borohydride). |
| Inactive reducing agent due to hydrolysis. | Use fresh sodium borohydride (B1222165). Adding a small amount of sodium hydroxide (B78521) can reduce the rate of hydrolysis.[2] | |
| Formation of unreactive carboxylate ions. | The reaction is often more efficient in slightly acidic conditions before the addition of the reducing agent. | |
| Side Reaction: Formation of N-acylurea | Reaction of the activated carboxyl group with the carbodiimide (B86325). | This is a common side reaction with carbodiimide chemistry.[3] Optimize the reaction conditions (pH, temperature, and reaction time) to favor the desired reduction reaction. Purification by dialysis or chromatography is necessary to remove this byproduct. |
| Degradation of CS Backbone | Harsh reaction conditions or prolonged reaction times. | Monitor the molecular weight of the CS using SEC. Optimize reaction conditions to minimize degradation. |
| Low Yield of Reduced CS | Loss during purification steps. | Optimize purification methods. Ensure complete precipitation and careful handling of the product. |
This protocol utilizes a carbodiimide-mediated approach for the reduction of carboxyl groups.
Materials:
-
This compound sulfate
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Sodium borohydride (NaBH4)
-
MES buffer (pH 6.0)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolve this compound sulfate in MES buffer.
-
Add EDC and NHS to the solution to activate the carboxyl groups.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).
-
Add a solution of sodium borohydride to the reaction mixture to reduce the activated carboxyl groups.
-
Allow the reduction reaction to proceed overnight at 4°C.
-
Quench the reaction by adding an excess of a quenching agent (e.g., acetone).
-
Dialyze the reaction mixture extensively against deionized water.
-
Lyophilize the dialyzed solution to obtain the carboxyl-reduced this compound sulfate.
Quantitative Data Example for Carboxyl Reduction
| Parameter | Unmodified CS | Carboxyl-Reduced CS |
| Carboxyl Group Content (mmol/g) | 2.1 | 0.5 |
| Molecular Weight (kDa) | 50 | 48 |
| Degree of Reduction (%) | N/A | ~75% |
Conjugation to this compound Sulfate
Troubleshooting Common Issues in CS Conjugation
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Inefficient activation of carboxyl groups. | Optimize the EDC/NHS ratio and reaction time for activation. Ensure the pH of the reaction buffer is optimal for carbodiimide chemistry (typically pH 4.5-6.0 for activation). |
| Hydrolysis of the activated ester. | Perform the conjugation step immediately after the activation step. | |
| Steric hindrance of the molecule to be conjugated. | Consider using a spacer arm to reduce steric hindrance. | |
| Precipitation of Reactants | Poor solubility of the molecule to be conjugated in the reaction buffer. | Use a co-solvent system if compatible with the reactants. Ensure the concentration of reactants is below their solubility limit. |
| Cross-linking of CS Chains | If the molecule to be conjugated has multiple amine groups, it can act as a cross-linker. | Control the stoichiometry of the reactants to favor single-point attachment. |
| Difficulty in Purifying the Conjugate | Similar size and charge of the conjugate and unreacted CS. | Use a purification method that can differentiate based on the properties of the conjugated molecule (e.g., affinity chromatography if the conjugated molecule has a specific tag). |
This protocol describes the conjugation of a primary amine-containing molecule to the carboxyl groups of this compound sulfate.
Materials:
-
This compound sulfate
-
Molecule with a primary amine group (e.g., peptide, drug)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (pH 6.0)
-
PBS (pH 7.4)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolve this compound sulfate in MES buffer.
-
Add EDC and NHS to activate the carboxyl groups. Stir for 15-30 minutes at room temperature.
-
Dissolve the amine-containing molecule in PBS.
-
Add the solution of the amine-containing molecule to the activated this compound sulfate solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching agent like hydroxylamine.
-
Purify the conjugate by dialysis against deionized water.
-
Lyophilize the purified conjugate.
Quantitative Data Example for Conjugation
| Parameter | Unmodified CS | CS-Peptide Conjugate |
| Peptide Content (µg/mg CS) | 0 | 50 |
| Molecular Weight (kDa) | 50 | 55 |
| Conjugation Efficiency (%) | N/A | 15% |
Visualizations
Caption: Experimental workflow for the desulfation of this compound sulfate.
Caption: Workflow for the carboxyl reduction of this compound sulfate.
Caption: Workflow for EDC/NHS conjugation to this compound sulfate.
References
Technical Support Center: Enhancing Mechanical Properties of Chondroitin Sulfate-Based Biomaterials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and characterization of chondroitin sulfate (B86663) (CS)-based biomaterials.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low Mechanical Strength of Hydrogel | Insufficient crosslinking density.[1] | Increase the concentration of the crosslinking agent. Optimize the crosslinking time and conditions (e.g., temperature, light intensity for photocrosslinking).[2] Consider using a more efficient crosslinking method or a combination of methods. |
| Low polymer concentration.[1] | Increase the concentration of this compound sulfate or the co-polymer in the hydrogel formulation. | |
| Inappropriate choice of co-polymer or blend component. | Select a co-polymer known to enhance mechanical properties, such as gelatin methacrylate (B99206) (GelMA),[3][4] hyaluronic acid,[5][6] or poly(ethylene glycol) diacrylate (PEGDA).[7] | |
| Hydrogel Fails to Form or is Too Viscous | Incorrect ratio of polymer to crosslinker.[1] | Systematically vary the ratio of the polymer components and the crosslinker to find the optimal concentration for gelation.[1] |
| pH of the pre-gel solution is not optimal for the crosslinking reaction. | Adjust the pH of the solution to the optimal range for the specific crosslinking chemistry being used. For example, Schiff base reactions between aldehyde and amine groups are pH-dependent.[3] | |
| Incomplete dissolution or mixing of components. | Ensure all components are fully dissolved and the pre-gel solution is homogeneous before initiating crosslinking. Sonication may aid in dissolution and mixing.[1] | |
| Rapid Hydrogel Degradation | Low crosslinking density.[8] | Increase the degree of crosslinking to create a more stable network that is less susceptible to enzymatic or hydrolytic degradation.[8] |
| High concentration of degradable components. | If blending with a rapidly degradable polymer, consider reducing its concentration or using a less degradable alternative. | |
| Presence of enzymes in the in vitro or in vivo environment.[8] | Chemically modify the this compound sulfate or other polymers to protect cleavage sites from enzymatic attack. | |
| Inconsistent or Non-Reproducible Mechanical Properties | Variability in raw materials (e.g., molecular weight, purity of CS).[9] | Characterize the molecular weight and purity of the starting materials to ensure consistency between batches. |
| Inconsistent experimental conditions (e.g., temperature, humidity, mixing speed). | Standardize all experimental parameters and document them meticulously for each experiment. | |
| Inhomogeneous mixing of components. | Implement a standardized and thorough mixing protocol to ensure a homogenous distribution of all components in the pre-gel solution. | |
| High Swelling Ratio Leading to Poor Mechanical Integrity | Low crosslinking density. | A higher crosslinking density will restrict polymer chain movement and reduce the equilibrium swelling ratio.[8] |
| High concentration of hydrophilic groups. | While CS is inherently hydrophilic, consider incorporating a more hydrophobic co-polymer to modulate the overall hydrophilicity and swelling behavior of the hydrogel. |
Frequently Asked Questions (FAQs)
1. What are the primary strategies to improve the mechanical properties of this compound sulfate (CS)-based biomaterials?
The main strategies include:
-
Chemical Crosslinking: Introducing covalent bonds within the polymer network. This can be achieved by modifying CS with functional groups like methacrylates or aldehydes, followed by polymerization.[2][3] Using crosslinking agents such as N,N′-methylenebisacrylamide (MBA) or genipin (B1671432) is also common.[10][11]
-
Blending with Other Polymers:
-
Natural Polymers: Incorporating polymers like gelatin,[3][4] collagen,[12] or hyaluronic acid[5][6] can create composite hydrogels with enhanced mechanical properties and bioactivity.
-
Synthetic Polymers: Blending with synthetic polymers like poly(ethylene glycol) (PEG) or polycaprolactone (B3415563) (PCL) can significantly improve the stiffness and strength of the resulting biomaterial.[7][13]
-
-
Forming Interpenetrating Polymer Networks (IPNs) or Double-Network (DN) Hydrogels: This involves creating a second, intermeshed polymer network within the primary CS network, which can lead to a substantial increase in toughness and strength.[7]
-
Incorporating Reinforcing Fillers: Adding nanoparticles or other microscale materials can act as reinforcing agents within the hydrogel matrix.[14]
2. How does the choice of crosslinker affect the final mechanical properties?
The type and concentration of the crosslinker are critical. Long, flexible crosslinkers may result in more elastic hydrogels, while short, rigid crosslinkers can lead to stiffer but more brittle materials. The concentration of the crosslinker directly influences the crosslinking density; a higher concentration generally leads to a higher modulus and lower swelling ratio.[7] Some crosslinkers can also introduce specific functionalities, such as biodegradability or stimuli-responsiveness.
3. What is the impact of blending CS with other natural polymers like gelatin or hyaluronic acid?
Blending CS with other natural polymers can offer several advantages:
-
Improved Mechanical Properties: Gelatin and collagen can introduce sites for physical or chemical crosslinking, enhancing the overall strength of the hydrogel.[3][12] Hyaluronic acid can also contribute to the viscoelastic properties of the blend.[5][6]
-
Enhanced Biocompatibility and Bioactivity: These natural polymers are components of the native extracellular matrix (ECM) and can improve cell attachment, proliferation, and differentiation.[13]
-
Controlled Degradation: The degradation rate of the hydrogel can be tailored by adjusting the ratio of the blended polymers.
4. Can the mechanical properties be tuned without altering the chemical composition?
Yes, to some extent. For photocrosslinkable systems, adjusting the duration and intensity of the light exposure can alter the crosslinking density and, consequently, the mechanical properties.[2] For physically crosslinked hydrogels, factors like temperature and pH can influence the mechanical behavior. Additionally, post-fabrication processing steps like dehydration and rehydration can affect the final mechanical properties.
5. How do I choose an appropriate method for mechanical testing?
The choice of mechanical testing method depends on the intended application of the biomaterial:
-
Compression Testing: Suitable for materials designed for load-bearing applications, such as cartilage tissue engineering. It measures properties like compressive modulus.[5][6]
-
Tensile Testing: Appropriate for materials that will experience stretching forces, such as wound dressings or materials for tendon repair. It determines properties like tensile strength and elongation at break.[13]
-
Rheology: Provides information on the viscoelastic properties of the hydrogel, such as the storage (G') and loss (G'') moduli. This is particularly useful for injectable hydrogels.[10]
Quantitative Data Summary
The following tables summarize quantitative data on the mechanical properties of various CS-based hydrogel formulations from the literature.
Table 1: Compressive Modulus of this compound Sulfate-Based Hydrogels
| Hydrogel Composition | Crosslinking Method/Agent | Compressive Modulus (kPa) | Reference |
| Gelatin Methacrylate (GelMA) / Oxidized this compound Sulfate (OCS) | Schiff Base Reaction | ~80 | [4] |
| This compound Sulfate / Hyaluronic Acid Blend | Thiol-ene reaction | Varied with composition | [5] |
| Methacrylated this compound Sulfate (MCS) / Poly(ethylene glycol) diacrylate (PEGDA) / Polyacrylamide (PAAm) Double Network | Photopolymerization | Up to 3300 | [7] |
| Gelatin / this compound Sulfate | Genipin | ~210 | [10] |
Table 2: Swelling Ratio of this compound Sulfate-Based Hydrogels
| Hydrogel Composition | Swelling Medium | Swelling Ratio (%) | Reference |
| 7:3 CS/HA Blend | PBS | Increased compared to 3:7 blend | [6] |
| This compound Sulfate-Maleimide / Hyaluronic Acid-Methylfuran Double Network | PBS | 600 - 1200 | [15][16] |
| Gelatin / this compound Sulfate | Deionized Water | ~103 - 104 | [10] |
| This compound Sulfate / Pluronic F-127 | pH 7.4 Buffer | Higher than at pH 1.2 | [11] |
Experimental Protocols
Protocol 1: Fabrication of a Photocrosslinked Methacrylated this compound Sulfate (CSmA) Hydrogel
-
Objective: To prepare a CSmA hydrogel with tunable mechanical properties.
-
Materials: this compound sulfate, glycidyl (B131873) methacrylate (GMA), photoinitiator (e.g., Irgacure 2959), phosphate-buffered saline (PBS), dialysis tubing (MWCO 12-14 kDa).
-
Procedure:
-
Methacrylation of this compound Sulfate:
-
Dissolve this compound sulfate in PBS.
-
Slowly add glycidyl methacrylate to the CS solution while stirring.
-
Allow the reaction to proceed for a specified time (e.g., 24-72 hours) at room temperature. The degree of methacrylation can be controlled by adjusting the reaction time and the ratio of GMA to CS.[2]
-
Dialyze the resulting CSmA solution against deionized water for several days to remove unreacted GMA.
-
Lyophilize the purified CSmA solution to obtain a dry powder.
-
-
Hydrogel Fabrication:
-
Dissolve the lyophilized CSmA and a photoinitiator in PBS to the desired concentrations.
-
Pipette the pre-gel solution into a mold of the desired shape and size.
-
Expose the solution to UV light (e.g., 365 nm) for a specific duration to initiate photocrosslinking.[2] The mechanical properties can be tuned by varying the CSmA concentration, photoinitiator concentration, and UV exposure time.
-
-
Protocol 2: Compressive Mechanical Testing of Hydrogels
-
Objective: To determine the compressive modulus of a hydrated hydrogel sample.
-
Equipment: Universal testing machine with a compression platen, calipers.
-
Procedure:
-
Sample Preparation:
-
Testing:
-
Data Analysis:
-
Plot the stress versus strain curve.
-
The compressive modulus is calculated from the slope of the linear region of the stress-strain curve, typically between 10-20% strain.[5]
-
-
Protocol 3: Swelling Ratio Measurement
-
Objective: To quantify the swelling behavior of a hydrogel.
-
Materials: Fabricated hydrogels, PBS or deionized water, analytical balance.
-
Procedure:
-
Record the initial weight of the as-prepared hydrogel (W_initial).
-
Immerse the hydrogel in a swelling medium (e.g., PBS) at 37°C.[15]
-
At predetermined time points, remove the hydrogel from the medium, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).
-
Continue until the hydrogel reaches an equilibrium weight (i.e., the weight no longer changes significantly between time points).
-
To determine the dry weight (W_dry), lyophilize the swollen hydrogel.
-
Calculation:
-
Swelling Ratio = (W_swollen - W_dry) / W_dry
-
Equilibrium Water Content (%) = [(W_equilibrium - W_dry) / W_equilibrium] x 100
-
-
Visualizations
Caption: Workflow for photocrosslinked CSmA hydrogel fabrication.
Caption: Strategies to enhance CS biomaterial mechanical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifunctional this compound sulphate for cartilage tissue-biomaterial integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Sulfate Improves Mechanical Properties of Gelatin Hydrogel for Cartilage Regeneration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Sulfate/Hyaluronic Acid-Blended Hydrogels Suppress Chondrocyte Inflammation under Pro-Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Functional Hydrogels with this compound Sulfate Release Properties Regulate the Angiogenesis Behaviors of Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Incorporation of a Collagen-Binding this compound Sulfate Molecule to a Collagen Type I and II Blend Hydrogel for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fabrication and In Vitro Evaluation of A this compound Sulphate-Polycaprolactone Composite Nanofibrous Scaffold for Potential Use in Dermal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Viscoelastic this compound Sulfate and Hyaluronic Acid Double-Network Hydrogels with Reversible Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Batch-to-Batch Variability in Commercial Chondroitin Sulfate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with commercial chondroitin sulfate (B86663) (CS) preparations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges of batch-to-batch variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in commercial this compound sulfate?
A1: The primary sources of variability in commercial CS preparations stem from a combination of factors related to its origin and processing. These include:
-
Animal and Tissue Source: CS is extracted from various animal cartilages, such as bovine, porcine, avian, and marine sources (e.g., shark, skate).[1][2] The specific species and the anatomical location of the cartilage (e.g., trachea, nasal septum) significantly influence the molecular weight, sulfation pattern, and overall structure of the CS.[1][3]
-
Extraction and Purification Processes: The methods used to extract and purify CS from its native tissue can introduce variability. These processes can lead to differences in molecular weight distribution, desulfation, and the presence of contaminants.[2]
-
Contaminants: Commercial CS preparations can contain various impurities that affect their quality and performance. Common contaminants include other glycosaminoglycans (GAGs) like keratan (B14152107) sulfate, dermatan sulfate, and hyaluronic acid, as well as proteins, and in some cases, even residual solvents or microbes.[4][5]
-
Purity and Composition: The actual content of CS in a commercial product can vary significantly, with some studies reporting discrepancies between the labeled amount and the actual amount.[4] The ratio of different sulfated disaccharides (e.g., this compound-4-sulfate vs. This compound-6-sulfate) can also differ between batches.[1]
Q2: How can batch-to-batch variability impact my experimental results?
A2: Batch-to-batch variability in CS can have a profound impact on experimental outcomes, leading to issues with reproducibility and data interpretation. Specific impacts include:
-
Inconsistent Biological Activity: The biological activity of CS is closely linked to its structural characteristics, such as sulfation pattern and molecular weight. Variations in these properties can lead to inconsistent effects on cell signaling, proliferation, and other biological processes.
-
Altered Signaling Pathway Modulation: The interaction of CS with signaling molecules like growth factors and their receptors is highly specific to the CS structure. Different batches with varying sulfation patterns may modulate signaling pathways (e.g., TGF-β, Wnt, FGF, Hedgehog) differently.[6][7][8][9]
-
Variable Physical Properties: Differences in molecular weight and purity can alter the physicochemical properties of CS solutions, such as viscosity, which can be critical in certain applications.
-
Analytical Challenges: The presence of contaminants or variations in the primary structure of CS can interfere with analytical methods, leading to inaccurate quantification and characterization.
Q3: What are the key analytical techniques for characterizing this compound sulfate and assessing its variability?
A3: A multi-faceted analytical approach is often necessary to thoroughly characterize CS and assess its variability. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for CS analysis.
-
Size-Exclusion Chromatography (SEC): Determines the molecular weight distribution of the CS polymer.[10]
-
Ion-Exchange Chromatography (IEC) and Reversed-Phase (RP) HPLC: After enzymatic digestion of CS into disaccharides, these methods are used to separate and quantify the different sulfated forms.[11][12]
-
-
Capillary Electrophoresis (CE): CE is a high-resolution technique for the analysis of both intact CS and its constituent disaccharides.[13][14] It is particularly useful for assessing purity and identifying contaminants.[15]
-
Agarose (B213101) Gel Electrophoresis: This method provides a visual assessment of the purity and electrophoretic mobility of CS, helping to detect the presence of other GAGs.[5][16]
-
Enzymatic Digestion: The use of specific enzymes called chondroitinases (e.g., chondroitinase ABC, AC) to break down the CS polymer into its repeating disaccharide units is a crucial step for detailed structural analysis by HPLC or CE.[11]
-
Spectroscopy (NMR and Mass Spectrometry): Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information, including the precise sulfation pattern and the identity of monosaccharide units.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Replace the column with a new one. 2. Adjust the mobile phase pH to be within the optimal range for the column and analytes. 3. Reduce the amount of sample injected. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Column temperature variation. 3. Air bubbles in the system. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pump to remove air bubbles. |
| Ghost Peaks | 1. Contaminants in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared samples. 2. Implement a thorough needle wash protocol between injections. |
| Low Recovery of Disaccharides | 1. Incomplete enzymatic digestion. 2. Degradation of disaccharides during sample preparation or storage. | 1. Optimize digestion conditions (enzyme concentration, incubation time, temperature). 2. Prepare samples fresh and store them at low temperatures for short periods. Avoid prolonged storage in the autosampler. |
Capillary Electrophoresis (CE)
| Problem | Possible Cause(s) | Solution(s) |
| Peak Splitting or Tailing | 1. Sample matrix effects (high salt concentration). 2. Inconsistent capillary coating. 3. Adsorption of analytes to the capillary wall. | 1. Desalt the sample before analysis. 2. Use a new capillary or recondition the existing one according to the manufacturer's instructions. 3. Adjust the buffer pH or add modifiers to the buffer to reduce analyte-wall interactions. |
| Fluctuating Migration Times | 1. Changes in electroosmotic flow (EOF). 2. Inconsistent buffer composition. 3. Temperature fluctuations. | 1. Rinse the capillary thoroughly with the running buffer between runs. 2. Prepare fresh buffer daily and ensure consistent composition. 3. Use a capillary thermostat to maintain a constant temperature. |
| No Peaks or Very Small Peaks | 1. Insufficient sample concentration. 2. Incorrect injection parameters. 3. Clogged capillary. | 1. Concentrate the sample. 2. Optimize injection time and voltage/pressure. 3. Flush the capillary with appropriate cleaning solutions. |
Agarose Gel Electrophoresis
| Problem | Possible Cause(s) | Solution(s) |
| Smeared Bands | 1. Sample overload. 2. High voltage during electrophoresis. 3. Degraded sample. | 1. Reduce the amount of sample loaded into the well. 2. Decrease the voltage and increase the run time. 3. Use fresh samples and handle them carefully to avoid degradation. |
| Distorted Bands ("Smiling") | 1. Uneven heating of the gel. | 1. Run the gel at a lower voltage. 2. Ensure the electrophoresis tank is on a level surface. |
| No Bands Visible | 1. Insufficient staining. 2. Sample ran off the gel. 3. Incorrect gel concentration for the size of the CS. | 1. Increase staining time or use a more concentrated staining solution. 2. Ensure the gel is run in the correct direction and for an appropriate amount of time. 3. Use a lower percentage agarose gel for larger CS molecules. |
Data Presentation: Variability in Commercial this compound Sulfate
The following tables summarize quantitative data from studies on commercial this compound sulfate preparations, highlighting the extent of batch-to-batch variability.
Table 1: Purity and Composition of Commercial this compound Sulfate Preparations
| Parameter | Range of Variation Reported | Reference(s) |
| This compound Sulfate Content | 0% to >100% of label claim | [4] |
| Contaminating Glycosaminoglycans (e.g., Keratan Sulfate) | Up to 18% | [1] |
| Non-GAG Contaminants (e.g., maltodextrin, lactose) | Main component in some preparations | [17] |
Table 2: Molecular Weight Distribution of Commercial this compound Sulfate
| Source of this compound Sulfate | Reported Molecular Weight (kDa) | Reference(s) |
| Bovine | 14 - 26 | [3] |
| Porcine | 14 - 26 | [3] |
| Avian (Chicken) | 14 - 26 | [3] |
| Marine (Shark, Skate) | 50 - 70 | [3] |
Table 3: Sulfation Pattern of Commercial this compound Sulfate Preparations
| Disaccharide Type | Range of Variation Reported (%) | Reference(s) |
| Non-sulfated | 2 - 6 | [1] |
| 4-sulfated (CS-A) | 23 - 85 | [1] |
| 6-sulfated (CS-C) | 11 - 58 | [1] |
| Di-sulfated | 0 - 18 | [1] |
Experimental Protocols
Protocol 1: Enzymatic Digestion of this compound Sulfate for Disaccharide Analysis
-
Sample Preparation: Dissolve the CS sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.[11]
-
Enzyme Addition: Add chondroitinase ABC to the sample solution to a final concentration of 0.1-0.2 U/mL.[11]
-
Incubation: Incubate the reaction mixture at 37°C for at least 2 hours. For complete digestion, an overnight incubation may be necessary.[5]
-
Enzyme Inactivation: Stop the reaction by heating the sample at 100°C for 5-10 minutes.[5]
-
Centrifugation: Centrifuge the digested sample to pellet any denatured enzyme or insoluble material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter before analysis by HPLC or CE.[11]
Protocol 2: HPLC Analysis of this compound Sulfate Disaccharides (Reversed-Phase)
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 232 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a standard curve using commercially available CS disaccharide standards.
Protocol 3: Capillary Electrophoresis of Intact this compound Sulfate
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm effective length).
-
Running Buffer: 50 mM phosphate (B84403) buffer, pH 3.5.[18]
-
Voltage: -25 kV (reversed polarity).[18]
-
Temperature: 25°C.[18]
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 192 nm.[18]
-
Sample Preparation: Dissolve the CS sample in the running buffer to a concentration of 1 mg/mL.
Protocol 4: Agarose Gel Electrophoresis of this compound Sulfate
-
Gel Preparation: Prepare a 0.5% (w/v) agarose gel in 0.05 M 1,3-diaminopropane-acetate buffer, pH 9.0.[5]
-
Sample Loading: Mix 5 µg of the CS sample with loading buffer and load into the wells.[5]
-
Electrophoresis: Run the gel at 100 V for 1-2 hours.[5]
-
Staining: Stain the gel with a 0.1% (w/v) toluidine blue solution in 1% acetic acid.[5]
-
Destaining: Destain the gel with 1% acetic acid until the bands are clearly visible.
Signaling Pathway Diagrams
The following diagrams illustrate the involvement of this compound sulfate in key signaling pathways.
Caption: TGF-β signaling pathway and the modulatory role of this compound sulfate.
Caption: Hedgehog signaling pathway and the influence of this compound sulfate.
Caption: Wnt/β-catenin signaling pathway and the role of this compound sulfate.
Caption: FGF signaling pathway and the co-receptor function of this compound sulfate.
References
- 1. Discrepancies in Composition and Biological Effects of Different Formulations of this compound Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Highly purified this compound sulfate: a literature review on clinical efficacy and pharmacoeconomic aspects in osteoarthritis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Analysis of Pharmaceutical Preparations of this compound Sulfate Combined with Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 4-O-sulfotransferase-1 modulates Wnt-3a signaling through control of E disaccharide expression of this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heparan and this compound sulfate on growth plate perlecan mediate binding and delivery of FGF-2 to FGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transforming growth factor β-induced expression of this compound sulfate proteoglycans is mediated through non-Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sulfatases differentially regulate Wnt signaling in prostate stem cells through effects on SHP2, phospho-ERK1/2, and Dickkopf Wnt signaling pathway inhibitor (DKK3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jascoinc.com [jascoinc.com]
- 11. scribd.com [scribd.com]
- 12. Determination of this compound Sulfate Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection After Enzymatic Hydrolysis: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capillary electrophoresis for the quality control of this compound sulfates in raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. An agarose gel electrophoretic method for analysis of sulfated glycosaminoglycans of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [Determination of this compound sulfate in food supplements by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chondroitin Sulfate Purification with Ion-Exchange Chromatography
Welcome to the technical support center for the purification of chondroitin sulfate (B86663) (CS) using ion-exchange chromatography (IEC). This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their purification processes. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the ion-exchange chromatography of this compound sulfate.
| Problem | Potential Cause | Recommended Solution |
| Low Yield: CS in Flow-through | Incorrect Buffer pH: The pH of the binding buffer may not be appropriate for CS to carry a net negative charge. | Ensure the buffer pH is at least 1 pH unit above the pI of any contaminating proteins you want to remove and allows for strong binding of the negatively charged CS.[1][2] |
| Ionic Strength of Sample/Buffer is Too High: High salt concentration in the sample or binding buffer can prevent CS from binding to the anion-exchange resin.[2][3] | Desalt the sample before loading or dilute it with the binding buffer. Ensure the binding buffer has a low ionic strength.[2] | |
| Column Overload: The amount of CS loaded exceeds the binding capacity of the column.[3] | Reduce the sample load or use a column with a larger bed volume or a resin with higher binding capacity.[2][3] | |
| Flow Rate Too High: A high flow rate can reduce the interaction time between CS and the resin, leading to inefficient binding. | Decrease the flow rate during sample application and washing steps. | |
| Low Yield: CS Not Eluting | Elution Buffer Ionic Strength Too Low: The salt concentration in the elution buffer is insufficient to displace the highly charged CS from the resin.[3] | Increase the salt concentration (e.g., NaCl) in the elution buffer. A gradient elution from low to high salt concentration is often effective.[4] |
| Precipitation on Column: CS may precipitate on the column if the elution conditions are not optimal. | Check the solubility of CS in the elution buffer. Adding agents like urea (B33335) or glycerol (B35011) to the buffer can sometimes help.[5] | |
| Poor Resolution: Broad Peaks | Non-Optimal Gradient Slope: A steep salt gradient may cause co-elution of CS with other charged molecules. | Use a shallower, more linear salt gradient to improve the separation of molecules with different charge densities.[3] |
| Column Inefficiency: The column may be poorly packed or contaminated. | Repack the column if necessary. Perform a cleaning-in-place (CIP) procedure to remove any contaminants. | |
| Sample Viscosity: A highly viscous sample can lead to poor peak shape.[3] | Dilute the sample with the binding buffer to reduce viscosity before loading.[3] | |
| High Backpressure | Clogged Column Frit or Resin: Particulates in the sample or precipitated material can clog the column.[5] | Filter the sample before loading. If the column is clogged, a cleaning-in-place (CIP) procedure may be necessary.[5] |
| Contaminated Resin: Fouling of the resin by proteins, lipids, or other contaminants can increase backpressure. | Implement a regular column cleaning and regeneration protocol.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What type of ion-exchange resin is best for this compound sulfate purification?
A1: this compound sulfate is a glycosaminoglycan with a high negative charge due to its sulfate and carboxyl groups.[8] Therefore, anion-exchange chromatography is the method of choice. Both weak anion exchangers like DEAE (diethylaminoethyl) and strong anion exchangers like Q Sepharose are commonly used.[4][9][10] The choice may depend on the specific contaminants you need to remove and the desired purity of the final product.
Q2: How do I choose the right pH and salt concentration for my buffers?
A2: For binding to an anion exchanger, the pH of your buffer should be chosen to ensure that CS is negatively charged and that the charge difference between CS and the contaminants is maximized. A common starting point is a buffer pH between 6.0 and 8.0.[9][11] The binding buffer should have a low salt concentration (e.g., 20-50 mM) to facilitate binding. For elution, a salt gradient (e.g., 0.2 M to 2.0 M NaCl) is typically used to separate molecules based on their charge density.[9]
Q3: How can I remove other glycosaminoglycans (GAGs) like keratan (B14152107) sulfate or dermatan sulfate from my CS preparation?
A3: Ion-exchange chromatography can separate different GAGs based on their differences in charge density.[12] For instance, keratan sulfate can be detected as a separate peak in anion-exchange chromatography of shark-derived CS.[12] Optimizing the salt gradient is crucial for resolving different GAGs. In some cases, enzymatic digestion of the contaminating GAGs prior to chromatography can be employed for higher purity.
Q4: My CS preparation is very viscous. How does this affect my chromatography run?
A4: High sample viscosity can lead to poor column performance, including broad peaks and increased backpressure.[3] It is recommended to dilute viscous samples with the equilibration buffer before loading them onto the column.
Q5: How can I monitor the purity of my CS fractions during and after purification?
A5: The purity of CS fractions can be monitored using several methods. During chromatography, UV absorbance at 210-232 nm can be used to detect the eluted CS.[4][13] After purification, techniques like agarose (B213101) gel electrophoresis, size-exclusion chromatography (SEC), and high-performance liquid chromatography (HPLC) after enzymatic digestion with chondroitinase can be used to assess purity and determine the disaccharide composition.[12][14]
Quantitative Data Summary
The efficiency of this compound sulfate purification by ion-exchange chromatography can vary depending on the source material, the type of resin used, and the specific protocol. The following table summarizes some reported data on purity and yield.
| Source Material | Ion-Exchange Resin | Elution Conditions | Purity (%) | Yield (%) | Reference |
| Chinese Sturgeon Cartilage (Head) | DEAE-Sepharose FF | Stepwise elution with 0.2 M, 0.5 M, and 2.0 M NaCl in 50 mM phosphate (B84403) buffer (pH 6.0) | 98.6 | 30.74 | [9] |
| Chinese Sturgeon Cartilage (Backbone) | DEAE-Sepharose FF | Stepwise elution with 0.2 M, 0.5 M, and 2.0 M NaCl in 50 mM phosphate buffer (pH 6.0) | 96.0 | 25.63 | [9] |
| Chinese Sturgeon Cartilage (Fin) | DEAE-Sepharose FF | Stepwise elution with 0.2 M, 0.5 M, and 2.0 M NaCl in 50 mM phosphate buffer (pH 6.0) | 97.5 | 28.91 | [9] |
| Skate Cartilage | Not specified, mentions use of ion-exchange resins like silica (B1680970) gel | Not specified | >53.93 (after ultrafiltration, before IEC) | - | [15] |
| Marine Tissues (various) | Q Sepharose Fast Flow | Stepwise elution with pure water, 0.2 M NaCl, and 3.2 M NaCl | High (qualitative) | - | [4] |
Experimental Protocols
Protocol 1: Purification of this compound Sulfate using DEAE-Sepharose
This protocol is a general guideline for purifying CS from a crude extract using a DEAE-Sepharose column.
1. Materials:
-
DEAE-Sepharose Fast Flow resin
-
Chromatography column
-
Peristaltic pump and fraction collector
-
UV detector (210-232 nm)
-
Equilibration/Binding Buffer: 50 mM Phosphate Buffer with 0.2 M NaCl, pH 6.0[9]
-
Elution Buffer: 50 mM Phosphate Buffer with 2.0 M NaCl, pH 6.0[9]
-
Regeneration Solution: 0.5 M NaOH followed by 1 M NaCl
-
Crude CS extract, dialyzed against the binding buffer
2. Column Packing and Equilibration:
-
Prepare a slurry of DEAE-Sepharose resin in the binding buffer.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with a pump at a slightly higher flow rate than the operational flow rate.
-
Equilibrate the packed column by washing with at least 5-10 column volumes of the binding buffer until the pH and conductivity of the eluate are the same as the buffer.
3. Sample Loading:
-
Clarify the crude CS sample by centrifugation or filtration (0.45 µm filter) to remove any particulate matter.
-
Load the pre-treated sample onto the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min for a lab-scale column).
4. Washing:
-
Wash the column with 5-10 column volumes of the binding buffer to remove unbound and weakly bound impurities.
-
Monitor the UV absorbance of the eluate until it returns to baseline.
5. Elution:
-
Elute the bound CS from the column using the elution buffer. This can be done in a single step or with a linear gradient of increasing NaCl concentration (from 0.2 M to 2.0 M). A stepwise elution can also be performed.[9]
-
Collect fractions and monitor the UV absorbance to identify the peak containing CS.
6. Analysis and Post-Purification Processing:
-
Pool the fractions containing the purified CS.
-
Desalt the pooled fractions by dialysis against deionized water or by using a desalting column.
-
Lyophilize the desalted sample to obtain the purified CS powder.
-
Assess the purity of the final product using appropriate analytical techniques (e.g., electrophoresis, HPLC).
7. Column Regeneration and Storage:
-
Wash the column with 2-3 column volumes of high salt buffer (e.g., 2 M NaCl).
-
Clean the column with 2-3 column volumes of 0.5 M NaOH.
-
Re-equilibrate the column with the binding buffer or wash with water and store in 20% ethanol.
Visualizations
Caption: Workflow for this compound Sulfate Purification by IEC.
Caption: Troubleshooting Decision Tree for CS Purification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. chondrex.com [chondrex.com]
- 7. chondrex.com [chondrex.com]
- 8. A Concise Review of Extraction and Characterization of this compound Sulphate from Fish and Fish Wastes for Pharmacological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Analysis of Pharmaceutical Preparations of this compound Sulfate Combined with Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. View of Separation and purification of low-molecular-weight this compound sulfates and their anti-oxidant properties | Bangladesh Journal of Pharmacology [banglajol.info]
- 14. Determination of this compound Sulfate Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection After Enzymatic Hydrolysis: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of Chondroitin Sulfate in Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the accurate quantification of chondroitin sulfate (B86663) (CS) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound sulfate?
A1: The most prevalent methods for CS quantification include colorimetric assays like the 1,9-dimethylmethylene blue (DMMB) assay, and chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[1][2][3] The choice of method often depends on the sample complexity, required sensitivity, and the need for structural information.
Q2: Why is enzymatic digestion necessary for many CS quantification methods?
A2: Enzymatic digestion, typically with chondroitinase ABC, ACII, or B, breaks down the long, complex CS polysaccharide chains into smaller, more manageable disaccharide units.[1][4][5] This is crucial for methods like HPLC-MS, as it allows for the separation and quantification of different sulfated disaccharide isomers, providing insights into the overall sulfation pattern of the original CS chains.[4][6]
Q3: What are the key challenges in accurately quantifying CS in biological samples?
A3: Key challenges include:
-
Sample Complexity: Biological samples contain numerous molecules that can interfere with CS quantification.[7]
-
Structural Heterogeneity: CS chains vary in length and sulfation patterns, making it difficult to find a single, truly representative standard.[1][8]
-
Low Abundance: In some biological samples, CS may be present at low concentrations, requiring highly sensitive detection methods.
-
Sample Preparation: Inefficient extraction and purification can lead to significant loss of CS and inaccurate results.[9][10]
Q4: How can I ensure the stability of my CS samples and standards during analysis?
A4: Sample and standard stability is critical for reproducible results. For disaccharide analysis, it is recommended to avoid long-term storage in the autosampler, as decomposition can begin after 12 hours, even at 4°C.[6][9][10][11] For solvent exchange, vacuum evaporation (e.g., SpeedVac) is generally preferable to lyophilization to improve recovery.[9][10]
Troubleshooting Guides
DMMB Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Non-linear standard curve | Incorrect pH of the DMMB reagent. Interference from other sulfated glycosaminoglycans (sGAGs) or polyanions (e.g., DNA, RNA, alginate).[7][12][13] Saturation of the signal at high concentrations. | Verify and adjust the DMMB reagent pH; pH 3.0 is common, but pH 1.5 may be used for specific sample types like alginate beads.[7][12] To minimize interference, consider adding salt (NaCl) to the dye or pretreating samples with enzymes like hyaluronidase (B3051955) or DNase.[7] Dilute samples to ensure they fall within the linear range of the assay.[12] An alternative protocol involves measuring the absorbance of the supernatant at 595 nm after centrifuging the CS-dye complex, which may offer better linearity and reproducibility.[13] |
| High background or sample turbidity | Precipitation of the dye-substrate complex.[7] Interference from hyaluronic acid (HA), especially in samples like synovial fluid.[7] | Ensure rapid measurement after adding the DMMB reagent. Using a formate (B1220265) buffer for the dye may improve stability.[7] Pre-treat HA-rich samples with hyaluronidase to reduce interference.[7] |
| Low sensitivity | Suboptimal pH of the DMMB dye. | Adjusting the dye pH can alter sensitivity. For instance, a pH 3 dye solution generally shows greater sensitivity to this compound sulfate than a pH 1.5 solution.[7] Using the difference in absorbance at two wavelengths (e.g., OD525 - OD595) can also enhance sensitivity.[7] |
HPLC-MS Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution | Inappropriate column chemistry or mobile phase composition. Co-elution of isomeric disaccharides. | A variety of chromatographic methods can be used, including reversed-phase with ion-pairing, size exclusion, graphitized carbon, HILIC, and HILIC-WAX chromatography.[6] Optimize the mobile phase gradient and buffer composition. For isomeric separation, specialized columns and methods, such as those involving chemical derivatization, may be necessary.[4][14] |
| Low signal intensity or poor recovery | Inefficient extraction or purification of CS from the sample matrix. Loss of sample during solvent evaporation steps.[9][10] In-source fragmentation of sulfated disaccharides in the mass spectrometer.[15] | Optimize the extraction protocol, which may involve enzymatic digestion of tissues and precipitation steps.[16][17] Use vacuum evaporation (SpeedVac) instead of lyophilization for solvent exchange to improve recovery.[9][10] Adjust mass spectrometer source conditions to minimize in-source decay, although this may lead to a trade-off with overall sensitivity.[15] |
| Inaccurate quantification | Decomposition of disaccharides in the autosampler.[6][10][11] Interference from other glycosaminoglycans (GAGs) or contaminants.[1][18] Lack of appropriate internal standards. | Analyze samples promptly after preparation and avoid storing them in the autosampler for more than 12 hours at 4°C.[6][10][11] Ensure the enzymatic digestion is specific to CS (e.g., using chondroitinase ACII to avoid co-digestion of dermatan sulfate).[1] Employ isotopically labeled internal standards to correct for variability in sample preparation and instrument response.[8] |
| Variable results between runs | Instability of derivatization reagents or derivatized samples. Inconsistent enzymatic digestion. | Prepare derivatization reagents fresh and assess the stability of derivatized samples over time. Ensure consistent enzyme activity and digestion conditions (temperature, time, pH).[19][20] |
Experimental Protocols & Data
Experimental Workflow for CS Disaccharide Analysis by LC-MS
The following diagram illustrates a typical workflow for the quantification of this compound sulfate disaccharides from a biological sample using enzymatic digestion followed by liquid chromatography-mass spectrometry.
Caption: Workflow for CS disaccharide analysis.
Detailed Method for Enzymatic Digestion of this compound Sulfate
This protocol is a general guideline for the digestion of purified CS to disaccharides.
-
Sample Preparation: Prepare a solution of purified CS in a suitable buffer, such as 50 mM ammonium (B1175870) acetate, pH 8.0.[19]
-
Enzyme Addition: Add chondroitinase ABC to the sample. A common concentration is 5 milli-international units (mIU) per microgram of sulfated GAG.[19]
-
Incubation: Incubate the mixture at 37°C for 16 hours.[19]
-
Reaction Termination: Terminate the reaction by boiling the sample for 5-10 minutes.[17][20]
-
Sample Clarification: Centrifuge the digested sample to pellet any precipitate.
-
Analysis: The supernatant containing the CS disaccharides is now ready for analysis by HPLC-MS or other methods.
Quantitative Data Summary: Recovery of CS Disaccharides
The following table summarizes the recovery of this compound sulfate disaccharides after different solvent evaporation methods. Data is presented as a percentage of the non-evaporated control.
| Evaporation Method | Solvent | Average Recovery (%) |
| Vacuum Evaporation (SpeedVac) | Aqueous Solution | High |
| Lyophilization | Aqueous Solution | Lower than SpeedVac |
| Vacuum Evaporation (SpeedVac) | High Organic Content | Lower than Aqueous |
| Lyophilization | High Organic Content | Lowest |
This table is a qualitative summary based on findings that vacuum evaporation is preferable to lyophilization, and recovery is higher from aqueous solutions compared to those with high organic solvent content.[9][10]
Signaling Pathway Involving this compound Sulfate Proteoglycans (CSPGs)
The diagram below illustrates a simplified signaling pathway where CSPGs in the extracellular matrix (ECM) can modulate growth factor signaling.
Caption: CSPG modulation of growth factor signaling.
References
- 1. Determination of this compound Sulfate Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection After Enzymatic Hydrolysis: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS(n) analysis of isomeric this compound sulfate oligosaccharides using a chemical derivatization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting enzyme specificities in digestions of this compound sulfates A and C: Production of well-defined hexasaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and recovery issues concerning this compound sulfate disaccharide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fact versus artifact: Avoiding erroneous estimates of sulfated glycosaminoglycan content using the dimethylmethylene blue colorimetric assay for tissue-engineered constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycoform Quantification of this compound/Dermatan Sulfate using an LC/MS/MS Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and recovery issues concerning this compound sulfate disaccharide analysis - ProQuest [proquest.com]
- 10. Stability and recovery issues concerning this compound sulfate disaccharide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of this compound sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Structural Characterization and Glycosaminoglycan Impurities Analysis of this compound Sulfate from Chinese Sturgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of this compound sulfate, hyaluronic acid and N-glycans in synovial fluid – A technical performance study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic Production of this compound Oligosaccharides and Its Sulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the efficacy of chondroitin sulfate in osteoarthritis clinical trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of chondroitin sulfate's performance against other alternatives in the management of osteoarthritis. The following sections detail the experimental data from key clinical trials, outline the methodologies employed, and visualize the underlying biological pathways and experimental workflows.
This compound sulfate (B86663), a major glycosaminoglycan in articular cartilage, has been extensively studied as a symptomatic slow-acting drug for osteoarthritis (SYSADOA).[1] Its proposed mechanism of action involves stimulating the synthesis of proteoglycans, reducing the catabolic activity of chondrocytes, and exerting anti-inflammatory effects.[1] However, clinical trial results have been inconsistent, leading to ongoing debate about its efficacy.[2] This guide synthesizes the evidence from significant clinical trials and meta-analyses to provide a clear comparison of its effectiveness.
Comparative Efficacy of this compound Sulfate
The clinical efficacy of this compound sulfate has been evaluated against placebo, non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257), and another popular supplement, glucosamine (B1671600).
This compound Sulfate vs. Placebo
Multiple meta-analyses have shown that this compound sulfate provides a statistically significant, albeit modest, benefit in pain reduction and functional improvement compared to placebo in patients with knee osteoarthritis.[2][3] However, the magnitude of this effect is a subject of debate, with some analyses suggesting that when only large, high-quality trials are considered, the benefit is minimal or non-existent.[4][5] A 2019 meta-analysis highlighted that the inconsistency in results could be attributed to factors like the risk of bias in studies, the brand of this compound sulfate used, and the study size.[3] For instance, pharmaceutical-grade this compound sulfate of a specific origin (IBSA) demonstrated a greater reduction in pain and improvement in function compared to other preparations.[3]
This compound Sulfate vs. Celecoxib
The this compound versus CElecoxib versus Placebo Trial (CONCEPT) provided key insights into the comparative efficacy of pharmaceutical-grade this compound sulfate and celecoxib. The trial, which involved 604 patients with knee osteoarthritis, found that 800 mg/day of this compound sulfate was superior to placebo and demonstrated comparable efficacy to 200 mg/day of celecoxib in reducing pain and improving function over a 6-month period.[6][7][8] Both active treatments showed a significantly greater reduction in pain on a Visual Analogue Scale (VAS) and improvement in the Lequesne Index (LI) compared to placebo.[6][8]
This compound Sulfate vs. Glucosamine and Combination Therapy
The evidence comparing this compound sulfate to glucosamine and their combination is mixed. The Glucosamine/chondroitin Arthritis Intervention Trial (GAIT) found that glucosamine and this compound sulfate, alone or in combination, did not effectively reduce pain in the overall group of patients with knee osteoarthritis.[9] However, an exploratory analysis suggested that the combination might be effective in a subgroup of patients with moderate-to-severe knee pain.[9] Conversely, a more recent six-month multicenter, randomized, double-blind, placebo-controlled clinical trial concluded that the combination of this compound sulfate and glucosamine sulfate showed no superiority over placebo in reducing joint pain and functional impairment.[10][11] Another study comparing glucosamine-chondroitin sulfate with and without methylsulfonylmethane (MSM) found that the combination with MSM showed a clinical benefit in patients with early-stage knee osteoarthritis. A systematic review and meta-analysis concluded that while both glucosamine and this compound sulfate individually reduce pain in knee OA, their combination does not offer an additional effect.[12]
Quantitative Data from Clinical Trials
The following tables summarize the quantitative data from key clinical trials, providing a direct comparison of treatment effects.
| Table 1: this compound Sulfate vs. Placebo and Celecoxib (CONCEPT Trial) [6][7] | |||
| Outcome Measure | This compound Sulfate (800 mg/day) | Celecoxib (200 mg/day) | Placebo |
| Mean Change in Pain (VAS) at Day 182 | -42.6 mm (p=0.001 vs. Placebo) | -39.5 mm (p=0.009 vs. Placebo) | -33.3 mm |
| Mean Change in Lequesne Index at Day 182 | -4.7 (p=0.023 vs. Placebo) | -4.6 (p=0.015 vs. Placebo) | -3.7 |
| Minimum Clinically Important Improvement (MCII) Responders at Day 182 | Significant improvement | Significant improvement | - |
| Patient Acceptable Symptom State (PASS) Responders at Day 182 | Significant improvement | Significant improvement | - |
| Table 2: Glucosamine/Chondroitin Sulfate Combination vs. Placebo (GAIT Trial - Overall Group) [9] | ||
| Treatment Group | Response Rate | P-value vs. Placebo |
| Glucosamine (1500 mg/day) | 64.0% | 0.30 |
| This compound Sulfate (1200 mg/day) | 65.4% | 0.17 |
| Glucosamine + this compound Sulfate | 66.6% | 0.09 |
| Celecoxib (200 mg/day) | 70.1% | 0.008 |
| Placebo | 60.1% | - |
| Table 3: Glucosamine/Chondroitin Sulfate Combination vs. Placebo (GAIT Trial - Moderate-to-Severe Pain Subgroup) [9] | ||
| Treatment Group | Response Rate | P-value vs. Placebo |
| Glucosamine + this compound Sulfate | 79.2% | 0.002 |
| Placebo | 54.3% | - |
Experimental Protocols
Detailed methodologies are crucial for interpreting the results of clinical trials. Below are the protocols for two key studies.
CONCEPT Trial Protocol[6][7]
-
Study Design: A prospective, randomized, 6-month, 3-arm, double-blind, double-dummy, placebo- and celecoxib-controlled trial.
-
Participants: 604 patients with symptomatic knee osteoarthritis according to the American College of Rheumatology (ACR) criteria, recruited from five European countries.
-
Interventions:
-
Pharmaceutical-grade this compound Sulfate (800 mg/day)
-
Celecoxib (200 mg/day)
-
Placebo
-
-
Primary Endpoints:
-
Change in pain on a Visual Analogue Scale (VAS).
-
Change in the Lequesne Index (LI).
-
-
Secondary Endpoints:
-
Minimal-Clinically Important Improvement (MCII).
-
Patient-Acceptable Symptom State (PASS).
-
-
Follow-up: 182 days.
GAIT Trial Protocol[9]
-
Study Design: A multicenter, double-blind, placebo- and celecoxib-controlled trial.
-
Participants: 1583 patients with symptomatic knee osteoarthritis. Patients were stratified by pain severity (mild vs. moderate to severe).
-
Interventions:
-
Glucosamine sulfate (1500 mg daily)
-
This compound sulfate (1200 mg daily)
-
Glucosamine and this compound sulfate combined
-
Celecoxib (200 mg daily)
-
Placebo
-
-
Primary Outcome: A 20% or greater decrease in knee pain from baseline to week 24.
-
Rescue Analgesia: Acetaminophen (up to 4000 mg daily) was permitted.
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound sulfate are attributed to its influence on various cellular signaling pathways involved in inflammation and cartilage degradation.
This compound Sulfate Signaling Pathways in Osteoarthritis
Caption: this compound sulfate inhibits key inflammatory signaling pathways in chondrocytes.
This compound sulfate has been shown to inhibit the activation of the NF-κB and MAP kinase (p38 and Erk1/2) pathways, which are crucial in the inflammatory and catabolic processes of osteoarthritis.[13] By inhibiting these pathways, this compound sulfate can reduce the production of pro-inflammatory mediators and matrix-degrading enzymes, thereby protecting the cartilage.[13][14][15]
Representative Clinical Trial Workflow
Caption: A typical workflow for a randomized controlled trial in osteoarthritis.
The workflow for a typical randomized controlled trial investigating this compound sulfate involves several key stages, from patient recruitment and randomization to intervention, outcome assessment, and data analysis. This rigorous process is essential for generating high-quality evidence on the efficacy and safety of the treatment.
References
- 1. Effects of this compound sulfate in the pathophysiology of the osteoarthritic joint: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Sulfate Supplements for Osteoarthritis: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound Sulfate in Patients with Knee Osteoarthritis: A Comprehensive Meta-Analysis Exploring Inconsistencies in Randomized, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Class Act: Is there clinical evidence for the use of this compound sulfate in the treatment of osteoarthritis? – Clinical Correlations [clinicalcorrelations.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical-grade this compound sulfate is as effective as celecoxib and superior to placebo in symptomatic knee osteoarthritis: the this compound versus CElecoxib versus Placebo Trial (CONCEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Grade this compound Sulfate Improves Knee Osteoarthritis Symptoms More Than Placebo and As Much As Celecoxib: Results of the this compound Vs Celecoxib Vs Placebo Trial (CONCEPT) - ACR Meeting Abstracts [acrabstracts.org]
- 8. ard.bmj.com [ard.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Placebo Outperforms Glucosamine/Chondroitin Sulfate for Knee OA - The Rheumatologist [the-rheumatologist.org]
- 11. Combined Treatment With this compound Sulfate and Glucosamine Sulfate Shows No Superiority Over Placebo for Reduction of Joint Pain and Functional Impairment in Patients With Knee Osteoarthritis: A Six-Month Multicenter, Randomized, Double-Blind, Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of glucosamine and this compound sulfate in symptomatic knee osteoarthritis: a systematic review and meta-analysis of randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Sulfate in the Treatment of Osteoarthritis: From in Vitro Studies to Clinical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms and potential applications of this compound sulphate in managing post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Glucosamine and this compound Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chondroitin Sulfate from Diverse Animal Origins
For Researchers, Scientists, and Drug Development Professionals
Chondroitin sulfate (B86663) (CS), a major glycosaminoglycan in connective tissues, is a widely utilized therapeutic agent, primarily in the management of osteoarthritis.[1][2] However, the therapeutic efficacy and biological activity of CS can vary significantly depending on its animal source.[3][4] This guide provides an objective comparison of this compound sulfate derived from bovine, porcine, avian, and marine sources, supported by experimental data, to aid researchers in selecting the most appropriate CS for their studies and drug development endeavors.
Physicochemical Properties: A Tale of Two Origins
The structural characteristics of this compound sulfate, including molecular weight (MW) and sulfation pattern, are pivotal to its biological function and differ notably between terrestrial and marine sources.[5][6][7]
This compound sulfate sourced from terrestrial animals such as cattle (bovine), pigs (porcine), and chickens (avian) generally possesses a lower molecular weight, typically ranging from 14 to 26 kDa.[5] In contrast, CS extracted from marine animals, particularly sharks and skates, exhibits a considerably higher molecular weight, often between 50 and 70 kDa.[5]
The sulfation pattern, which refers to the position and number of sulfate groups on the repeating disaccharide units, also shows distinct variations. Bovine CS typically has a balanced proportion of this compound-4-sulfate (C4S) and this compound-6-sulfate (C6S).[5] Porcine and avian CS, on the other hand, are characterized by a higher prevalence of C4S.[5] Marine-derived CS, especially from sharks and skates, is distinguished by a greater abundance of C6S and the presence of disulfated units, which are largely absent in terrestrial CS.[5][8]
Table 1: Comparative Physicochemical Properties of this compound Sulfate from Different Animal Sources
| Property | Bovine | Porcine | Avian (Chicken) | Marine (Shark/Skate) |
| Average Molecular Weight (kDa) | 14 - 26 | 14 - 26 | 14 - 26 | 50 - 70 |
| Predominant Sulfation Type | Balanced C4S & C6S | High C4S | High C4S | High C6S |
| Presence of Disulfated Units | Negligible | Negligible | Negligible | Present (15-18%) |
| Charge Density | ~0.90 - 0.96 | ~0.90 - 0.96 | ~0.90 - 0.96 | ~1.08 - 1.20 |
Biological Activity and Therapeutic Efficacy
The differences in physicochemical properties translate to varied biological activities, including anti-inflammatory effects and the ability to influence bone cell activity.
Anti-inflammatory Effects: this compound sulfate's anti-inflammatory properties are a cornerstone of its therapeutic use. Studies have shown that the source of CS can influence its effectiveness in mitigating inflammatory responses in chondrocytes, the primary cells in cartilage. For instance, some studies suggest that bovine-derived CS may have a more consistent anti-inflammatory profile compared to other sources.[9] The anti-inflammatory action of CS is partly attributed to its ability to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[3][4][10]
Effects on Osteoclast Activity: Osteoclasts are cells responsible for bone resorption, and their overactivity can contribute to the progression of osteoarthritis. Research comparing CS from different origins has revealed that bovine-derived CS consistently suppresses osteoclast activity at low concentrations.[11][12] In contrast, the effects of porcine and marine (fish) derived CS on osteoclast activity have been found to be less consistent.[11][12]
The choice between pharmaceutical-grade and nutraceutical-grade CS is also critical, as the latter can exhibit significant variations in purity, composition, and, consequently, biological effects.[5][9] Some nutraceutical-grade products have been shown to have weak or even pro-inflammatory effects.[9]
Experimental Protocols
1. Determination of Molecular Weight by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This method provides an absolute measurement of the molecular weight of this compound sulfate without relying on column calibration standards.[1][9][13]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., TSKgel G3000SWXL), a multi-angle light scattering (MALS) detector (e.g., DAWN®), and a differential refractive index (dRI) detector.[14]
-
Mobile Phase: A suitable aqueous buffer, such as 0.7% sodium sulfate, to minimize non-specific interactions.[14]
-
Sample Preparation: Dissolve the this compound sulfate sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm membrane filter before injection.
-
Chromatographic Conditions:
-
Data Analysis: The MALS and dRI data are collected and analyzed using specialized software (e.g., ASTRA®). The software calculates the molar mass at each elution volume, providing the weight-average molecular mass (Mw) and polydispersity index (Mw/Mn) of the sample.[1]
2. Analysis of Disaccharide Composition by Enzymatic HPLC
This technique is used to determine the relative amounts of different sulfated and non-sulfated disaccharides in a this compound sulfate sample.[5]
-
Enzymatic Digestion:
-
Dissolve the this compound sulfate sample in a suitable buffer (e.g., Tris-acetate buffer, pH 8.0).[5]
-
Add chondroitinase ABC enzyme to the solution.
-
Incubate the mixture at 37°C for a sufficient time (e.g., 2 hours) to ensure complete digestion of the polysaccharide into unsaturated disaccharides.[5]
-
Terminate the reaction by heating (e.g., boiling for 10 minutes) to inactivate the enzyme.[15]
-
Centrifuge the digest to remove any precipitate and collect the supernatant.
-
-
HPLC Analysis:
-
Column: A suitable column for separating anionic disaccharides, such as a strong anion exchange (SAX) or an amino column.
-
Mobile Phase: A gradient of a suitable buffer, such as a phosphate (B84403) buffer at a specific pH, is typically used for elution.
-
Detection: The separated disaccharides are detected by UV absorbance at approximately 230-240 nm.[2]
-
-
Quantification: The peak areas of the different disaccharides are compared to those of known standards to determine their relative abundance in the original this compound sulfate sample.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound sulfate exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and cartilage homeostasis.
Caption: Experimental workflow for comparative analysis of this compound sulfate.
The NF-κB signaling pathway is a central regulator of inflammatory gene expression. In chondrocytes, pro-inflammatory stimuli like interleukin-1β (IL-1β) can activate this pathway, leading to the production of inflammatory mediators. This compound sulfate has been shown to inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[10]
Caption: Inhibition of the NF-κB signaling pathway by this compound sulfate.
The Wnt/β-catenin signaling pathway plays a crucial role in chondrocyte differentiation and cartilage homeostasis. Dysregulation of this pathway is implicated in the pathogenesis of osteoarthritis. Some studies suggest that this compound sulfate may modulate Wnt/β-catenin signaling, thereby influencing chondrocyte function and cartilage health.
Caption: Overview of the Wnt/β-catenin signaling pathway in chondrocytes.
Conclusion
The selection of this compound sulfate for research and therapeutic development requires careful consideration of its animal origin. Terrestrial and marine sources yield CS with distinct physicochemical properties that significantly influence their biological activities. Bovine-derived CS, with its balanced sulfation and consistent anti-inflammatory and anti-resorptive effects, is a well-characterized option. Marine-derived CS offers a higher molecular weight and unique sulfation patterns that may confer different biological properties. The methodologies outlined in this guide provide a framework for the comprehensive characterization and comparative evaluation of this compound sulfate from diverse sources, ultimately facilitating the development of more effective chondroprotective therapies.
References
- 1. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 2. Determination of this compound Sulfate Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection After Enzymatic Hydrolysis: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sulphate inhibits NF-κB activity induced by interaction of pathogenic and damage associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-4-sulphate inhibits NF-kB translocation and caspase activation in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Secretome analysis of this compound sulfate-treated chondrocytes reveals anti-angiogenic, anti-inflammatory and anti-catabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the protective effects of this compound sulfate oligosaccharide against osteoarthritis via inactivation of NLRP3 inflammasome by in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. This compound sulfate inhibits the nuclear translocation of nuclear factor-kappaB in interleukin-1beta-stimulated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wyatt.com [wyatt.com]
- 12. researchgate.net [researchgate.net]
- 13. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Chondroitin Sulfate and Glucosamine for Cartilage Repair
For Researchers, Scientists, and Drug Development Professionals
The management of cartilage degradation, a hallmark of osteoarthritis (OA), remains a significant challenge in musculoskeletal medicine. Among the plethora of therapeutic agents, chondroitin sulfate (B86663) and glucosamine (B1671600) have emerged as widely used nutraceuticals purported to support cartilage health and repair. This guide provides an objective, data-driven comparison of their efficacy, delving into their mechanisms of action, and presenting supporting experimental evidence from clinical, in vivo, and in vitro studies.
At a Glance: this compound Sulfate vs. Glucosamine
| Feature | This compound Sulfate | Glucosamine |
| Primary Mechanism | Anti-inflammatory, anti-catabolic, anabolic | Anabolic, anti-catabolic, anti-inflammatory |
| Key Molecular Targets | Inhibits NF-κB, MMPs, ADAMTSs; stimulates proteoglycan & collagen synthesis | Inhibits NF-κB, MMPs; stimulates GAG, proteoglycan & collagen synthesis |
| Clinical Efficacy (Pain) | Significant reduction in pain (VAS)[1][2] | Significant reduction in pain (VAS)[1][2] |
| Clinical Efficacy (Structure) | May slow joint space narrowing[3] | May prevent joint space narrowing[4] |
| In Vitro Efficacy | Inhibits MMP-13; stimulates proteoglycan and collagen synthesis[1][5][6] | Inhibits MMP-13, ADAMTS-4, ADAMTS-5; stimulates aggrecan and collagen type II synthesis[2][5][7] |
| Combination Therapy | Often used in combination with glucosamine, with some studies suggesting synergistic effects[5] | Often used in combination with this compound sulfate; however, some meta-analyses show no additional benefit over monotherapy[1][2] |
Quantitative Data from Head-to-Head Studies
Table 1: Clinical Efficacy on Osteoarthritis Symptoms (WOMAC Scores)
| Study | Treatment Group | Baseline WOMAC Pain Score (Mean ± SD) | Change from Baseline at 12 Weeks (Mean ± SD) | p-value vs. Placebo |
| Lubis et al. | Glucosamine + this compound Sulfate (GC) | 27.73 ± 9.3 | - | >0.05 |
| GC + MSM | 34.16 ± 15.9 | - | <0.05 | |
| Placebo | 34.65 ± 7.5 | - | - | |
| MOVES Trial[8] | This compound Sulfate + Glucosamine HCl | - | -185.7 (decrease of 50.1%) | 0.92 (vs. Celecoxib) |
| Celecoxib (B62257) | - | -186.8 (decrease of 50.2%) | - |
Note: The Lubis et al. study did not show a significant clinical improvement for the GC group alone compared to placebo for grade I-II knee OA. The MOVES trial demonstrated non-inferiority of the combination therapy to celecoxib in patients with moderate-to-severe knee pain.
Table 2: In Vitro Effects on Gene Expression of Catabolic Enzymes in Bovine Cartilage Explants
| Treatment | Target Gene | Fold Change vs. IL-1β Control (24 hours) |
| Glucosamine (GLN) | MMP-13 | ↓ (Suppressed induction) |
| This compound Sulfate (CS) | MMP-13 | ↓ (Suppressed induction) |
| GLN + CS | MMP-13 | ↓ (Suppressed induction) |
| GLN | ADAMTS-4 | ↓ |
| CS | ADAMTS-4 | No significant effect |
| GLN + CS | ADAMTS-4 | ↓ |
| GLN | ADAMTS-5 | ↓ |
| CS | ADAMTS-5 | No significant effect |
| GLN + CS | ADAMTS-5 | ↓ |
Data adapted from a study on bovine cartilage explants stimulated with IL-1β.[1][2] Glucosamine demonstrated a broader inhibitory effect on key catabolic enzymes compared to this compound sulfate in this model.
Signaling Pathways in Cartilage Homeostasis
Both this compound sulfate and glucosamine exert their effects by modulating key signaling pathways involved in inflammation and cartilage matrix turnover. The Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are central to these processes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and catabolism in chondrocytes.[1][2][9][10] Pro-inflammatory cytokines like IL-1β and TNF-α activate this pathway, leading to the transcription of genes encoding matrix metalloproteinases (MMPs) and other inflammatory mediators. Both glucosamine and this compound sulfate have been shown to inhibit NF-κB activation, thereby reducing the expression of these catabolic enzymes.[11][12]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway plays a dual role in chondrocyte function, influencing both anabolic and catabolic processes.[13] Activation of this pathway can promote chondrocyte survival and matrix synthesis.[4] However, it can also be activated by inflammatory cytokines, contributing to matrix degradation. The precise effects of this compound sulfate and glucosamine on this pathway are still under investigation, but modulation of this pathway is a potential mechanism for their chondroprotective effects.
Experimental Protocols
Primary Chondrocyte Isolation and Culture
This protocol outlines the general steps for isolating and culturing primary chondrocytes for in vitro studies.
Detailed Methodology:
-
Cartilage Harvest: Aseptically harvest articular cartilage from a suitable source (e.g., bovine knee joints, human tissue from joint replacement surgery).
-
Mincing: Finely mince the cartilage into small pieces (approximately 1-2 mm³) using a sterile scalpel blade.
-
Washing: Wash the minced cartilage pieces multiple times with sterile phosphate-buffered saline (PBS) containing antibiotics to remove any contaminants.
-
Enzymatic Digestion: Digest the cartilage pieces with a solution of collagenase type II (e.g., 0.1-0.2% in DMEM/F-12 medium) overnight at 37°C with gentle agitation.[10]
-
Cell Filtration: Filter the resulting cell suspension through a 70-100 µm cell strainer to remove undigested tissue fragments.[8][14]
-
Centrifugation and Washing: Centrifuge the filtered cell suspension to pellet the chondrocytes. Wash the cell pellet with fresh culture medium to remove residual enzymes.
-
Cell Plating: Resuspend the chondrocytes in a complete culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics) and plate them in culture flasks.
-
Treatment: Once the cells reach a desired confluency, treat them with various concentrations of glucosamine or this compound sulfate for the specified duration of the experiment.
Histological Analysis of Cartilage Repair
Safranin O staining is a standard histological technique used to visualize proteoglycan content in cartilage sections. The intensity of the red stain is proportional to the amount of proteoglycans, providing a qualitative and semi-quantitative measure of cartilage matrix health.
Detailed Staining Protocol:
-
Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[11][14][15][16]
-
Nuclear Staining: Stain with Weigert's iron hematoxylin (B73222) for 10 minutes to stain the cell nuclei black.[11][14][15]
-
Counterstaining: Stain with a 0.001% Fast Green solution for 5 minutes to stain the cytoplasm and background tissues green.[14][15][16]
-
Acetic Acid Rinse: Briefly rinse with 1% acetic acid to differentiate the staining.[14][15][16]
-
Proteoglycan Staining: Stain with a 0.1% Safranin O solution for 5 minutes to stain proteoglycans an orange-red color.[14][15][16]
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a resinous mounting medium.[14][15][16]
Histological Scoring (OARSI Score): The Osteoarthritis Research Society International (OARSI) has developed a grading system to semi-quantitatively assess the severity of cartilage damage in histological sections. This scoring system evaluates parameters such as cartilage structure, cellularity, and Safranin O staining intensity.
Measurement of Cartilage Degradation Biomarkers
Urinary C-terminal telopeptide of type II collagen (uCTX-II) is a specific biomarker for type II collagen degradation, the primary collagen in articular cartilage.[12] Elevated levels of uCTX-II in urine are associated with increased cartilage breakdown.
Methodology for uCTX-II Measurement:
-
Urine Sample Collection: Collect second morning void urine samples from subjects.
-
Sample Preparation: Centrifuge the urine samples to remove any sediment and store them at -80°C until analysis.
-
ELISA Assay: Measure uCTX-II concentrations using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Normalization: Normalize the uCTX-II concentration to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Conclusion
Both this compound sulfate and glucosamine demonstrate chondroprotective properties through various mechanisms, including anti-inflammatory, anti-catabolic, and anabolic effects. In vitro and in vivo studies provide evidence for their ability to modulate key signaling pathways, reduce the expression of degradative enzymes, and stimulate the synthesis of essential cartilage matrix components.
Head-to-head comparisons suggest that glucosamine may have a broader inhibitory effect on catabolic enzymes in vitro. However, clinical trial results on pain and function are often comparable between the two, and the efficacy of their combination remains a subject of ongoing research. For drug development professionals, understanding the distinct and overlapping mechanisms of these compounds is crucial for designing novel therapeutic strategies that target specific aspects of cartilage degeneration. Further high-quality, long-term clinical trials with standardized methodologies are needed to definitively elucidate the comparative and synergistic effects of this compound sulfate and glucosamine in the management of osteoarthritis.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Glucosamine Hydrochloride but Not this compound Sulfate Prevents Cartilage Degradation and Inflammation Induced by Interleukin-1α in Bovine Cartilage Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of arthritis in rats with mBSA [protocols.io]
- 4. Effects of Glucosamine and this compound Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine and this compound for the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. boneandcancer.org [boneandcancer.org]
- 8. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 9. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Glucosamine and this compound Sulfate: Is There Any Scientific Evidence for Their Effectiveness as Disease-Modifying Drugs in Knee Osteoarthritis Preclinical Studies?-A Systematic Review from 2000 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound and glucosamine sulfate in a dietary bar formulation on inflammation, interleukin-1beta, matrix metalloprotease-9, and cartilage damage in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Chondroitin Sulfate Versus Hyaluronic Acid: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the anti-inflammatory properties of chondroitin sulfate (B86663) (CS) and hyaluronic acid (HA), two major glycosaminoglycans (GAGs) utilized in the management of inflammatory joint diseases like osteoarthritis. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their mechanisms of action, supporting experimental data, and relevant methodologies.
Mechanisms of Anti-inflammatory Action
This compound sulfate and hyaluronic acid exert their anti-inflammatory effects through distinct molecular pathways. While both can modulate inflammatory responses in joint tissues, their primary targets and downstream signaling cascades differ significantly.
1.1. This compound Sulfate: Inhibition of the NF-κB Signaling Pathway
This compound sulfate primarily targets the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1][2][3][4][5][6][7][8][9][10][11] In inflammatory conditions such as osteoarthritis, pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) activate this pathway in chondrocytes and synoviocytes.[6][9]
The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This allows the p50/p65 subunits of NF-κB to translocate from the cytoplasm to the nucleus, where they bind to the promoter regions of target genes, upregulating the expression of various inflammatory mediators, including:
-
Enzymes: Cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs)[4][5][9]
This compound sulfate has been shown to inhibit the nuclear translocation of NF-κB.[1][2][3][4][5][6][10] This inhibitory action is thought to be mediated, at least in part, by the suppression of upstream kinases such as p38 mitogen-activated protein kinase (p38MAPK) and extracellular signal-regulated kinase 1/2 (Erk1/2).[1][6] By blocking NF-κB activation, this compound sulfate effectively downregulates the production of a wide array of inflammatory molecules, thereby alleviating inflammation and protecting cartilage from degradation.[8][9]
1.2. Hyaluronic Acid: Modulation of Cell Signaling via CD44 and Other Receptors
Hyaluronic acid's anti-inflammatory effects are more complex and appear to be dependent on its molecular weight.[12][13][14][15] High molecular weight hyaluronic acid (HMW-HA), similar to that found in healthy synovial fluid, generally exhibits anti-inflammatory properties.[14][15] In contrast, low molecular weight HA (LMW-HA) fragments can be pro-inflammatory.[12][15]
The primary receptor for HA is CD44, a cell surface glycoprotein (B1211001) expressed on various cell types, including chondrocytes, synoviocytes, and immune cells.[13][16][17][18] The binding of HMW-HA to CD44 can initiate several anti-inflammatory signaling events:
-
Steric Hindrance: HMW-HA can form a pericellular coat around cells, sterically hindering the interaction of inflammatory molecules with their receptors.
-
Receptor Competition: HMW-HA can compete with LMW-HA and other pro-inflammatory ligands for binding to CD44 and other receptors like Toll-like receptor 4 (TLR4).[12][15]
-
Intracellular Signaling: The interaction of HMW-HA with CD44 can trigger intracellular signaling cascades that suppress the production of pro-inflammatory mediators.[13][16] This can include the downregulation of NF-κB activity and the production of MMPs and prostaglandins.[14]
Furthermore, HA can interact with other receptors, such as the Receptor for Hyaluronan-Mediated Motility (RHAMM) and Intercellular Adhesion Molecule-1 (ICAM-1), which also play roles in inflammation and cell migration.[14][16]
References
- 1. This compound sulfate inhibits the nuclear translocation of nuclear factor-kappaB in interleukin-1beta-stimulated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of this compound sulphate: new functions from an old natural macromolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound sulfate inhibits lipopolysaccharide-induced inflammation in rat astrocytes by preventing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of inflammation by this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory and anti-inflammatory effects of this compound sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound sulphate inhibits NF-κB activity induced by interaction of pathogenic and damage associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zpd.dk [zpd.dk]
- 9. Anti-inflammatory activity of this compound sulfate - Summit Nutritionals [summitnutritionals.com]
- 10. researchgate.net [researchgate.net]
- 11. Alone or in combination, hyaluronic acid and this compound sulfate alleviate ECM degradation in osteoarthritis by inhibiting the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Editorial: Interaction Between Hyaluronic Acid and Its Receptors (CD44, RHAMM) Regulates the Activity of Inflammation and Cancer [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Inflammatory Effects of Intra-Articular Hyaluronic Acid: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effects of Intra-Articular Hyaluronic Acid: A Systematic Review. [vivo.weill.cornell.edu]
- 16. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Hyaluronic Acid and this compound Sulfate Drug Delivery Systems - CD Bioparticles [cd-bioparticles.net]
- 18. mdpi.com [mdpi.com]
Comparative study of different analytical techniques for chondroitin sulfate characterization
A Comparative Guide to Analytical Techniques for Choindroitin Sulfate (B86663) Characterization
Chondroitin sulfate (CS) is a sulfated glycosaminoglycan (GAG) that plays a crucial role in various biological processes, including tissue development and cell signaling.[1] As a major component of cartilage and connective tissues, its structural integrity and composition are critical for its therapeutic efficacy in treating conditions like osteoarthritis.[2] This guide provides a comparative overview of key analytical techniques used to characterize this compound sulfate, offering researchers, scientists, and drug development professionals a basis for selecting the most appropriate methods for their needs.
Quantitative Data Summary
The selection of an analytical technique for this compound sulfate characterization often depends on the specific parameters being investigated, such as molecular weight, purity, and disaccharide composition. The following tables summarize the quantitative performance of several common methods.
Table 1: Comparison of Techniques for Disaccharide Composition Analysis
| Technique | Limit of Quantification (LOQ) | Analysis Time | Key Advantages | Key Disadvantages |
| HPLC/UHPLC-MS | 0.5 µg/mL[3] | < 10 minutes for disaccharide separation[3] | High sensitivity and specificity, allows for detailed structural analysis.[4] | Requires enzymatic digestion, expensive instrumentation.[3] |
| Capillary Electrophoresis (CE) | 30.0 µg/mL for CS[5][6] | ~12 minutes[5][6] | High precision and accuracy, good for impurity screening.[5][6] | Can be sensitive to sample matrix effects.[3] |
| FACE (Fluorophore-Assisted Carbohydrate Electrophoresis) | Attogram level with LIF detection[7] | Longer than HPLC or CE due to labeling and electrophoresis | High sensitivity, good for complex samples.[8] | Multi-step process, requires fluorescent labeling.[8][9] |
Table 2: Comparison of Techniques for Molecular Weight and Purity Analysis
| Technique | Parameter Measured | Typical Range/Value | Key Advantages | Key Disadvantages |
| SEC-MALS | Weight-average molecular weight (Mw), Polydispersity Index (Mw/Mn) | Mw: 6.9 - 96,000 Da[10][11][12] | Absolute method, provides detailed distribution information.[10][13] | Can be less sensitive to low molecular weight species.[14] |
| NMR Spectroscopy | Structural integrity, purity, composition | N/A | Provides detailed structural information without standards.[15][16] | Lower sensitivity compared to other methods, expensive.[17] |
| Agarose Gel Electrophoresis | Purity, relative molecular size | Linearity from 1.0 to 8.0 µg | Simple, inexpensive, good for screening. | Low resolution, not an absolute method for molecular weight. |
Experimental Workflows and Signaling Pathways
Understanding the experimental process and the biological context of this compound sulfate is essential for comprehensive characterization.
References
- 1. An Overview of in vivo Functions of this compound Sulfate and Dermatan Sulfate Revealed by Their Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wyatt.com [wyatt.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of a method for simultaneous analysis of glycosaminoglycan disaccharides and evaluating the quality of this compound sulfate and hyaluronic acid in food raw materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis for the quality control of this compound sulfates in raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microanalysis of enzyme digests of hyaluronan and this compound/dermatan sulfate by fluorophore-assisted carbohydrate electrophoresis (FACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comparative Analysis of Physicochemical Characteristics of this compound Sulfate from Avian Cartilage: Antioxidant, Anti-inflammatory and Anti-nociceptive Properties | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 15. Multicomponent analysis of dietary supplements containing glucosamine and this compound: comparative low- and high-field NMR spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative 2D 1 H, 13 C HSQC NMR Spectroscopy for the Determination of this compound Sulfate and Dermatan Sulfate Content in Danaparoid Sodium | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Navigating the Complex Landscape of Commercial Chroitin Sulfate: A Guide to Purity and Structural Integrity
For researchers, scientists, and drug development professionals, the quality of chondroitin sulfate (B86663) (CS) is paramount. This guide provides a comparative analysis of commercially available this compound sulfate, focusing on purity, structural integrity, and the analytical methods essential for their assessment. The significant variability among products, particularly between pharmaceutical-grade and nutraceutical supplements, underscores the critical need for rigorous quality control.
This compound sulfate, a sulfated glycosaminoglycan, is a vital component of the extracellular matrix, playing a crucial role in cartilage health and various signaling pathways. However, the commercial CS market is fraught with inconsistencies, with studies revealing substantial discrepancies between the labeled content and the actual amount of CS in many products. These inconsistencies, coupled with the presence of contaminants, can profoundly impact experimental outcomes and therapeutic efficacy.
Comparative Analysis of Commercial this compound Sulfate
The purity and composition of this compound sulfate can vary significantly depending on its biological source (bovine, porcine, avian, or marine) and the extraction and purification processes employed.[1][2] Pharmaceutical-grade CS generally adheres to stricter quality standards than nutraceutical or food supplement-grade products.[3][4]
| Parameter | Pharmaceutical-Grade CS | Nutraceutical/Food Supplement-Grade CS | Potential Impact |
| This compound Sulfate Content | Typically >90-95% of labeled amount[5][6] | Highly variable, can be as low as <15% of labeled amount[3][5] | Inaccurate dosing, reduced efficacy in studies and treatments. |
| Contaminants | |||
| Other Glycosaminoglycans (GAGs) | Low levels of keratan (B14152107) sulfate (KS), dermatan sulfate (DS), hyaluronic acid (HA)[4][7] | Often contains significant amounts of other GAGs, with KS being a common contaminant[4][7] | Interference with biological activity, potential for immunogenic reactions[3][7] |
| Proteins and Nucleic Acids | Minimal protein content (<1-5%)[1][5] | Can have higher and variable protein content[1][3] | Potential for allergic and immunologic reactions[3] |
| Heavy Metals | Tested for and within safe limits | May contain contaminants like lead[8] | Safety concerns, potential for toxicity. |
| Adulterants | Unlikely | May be adulterated with cheaper polysaccharides like maltodextrin (B1146171) or lactose[5][9] | Lack of efficacy, misleading analytical results from non-specific assays. |
| Structural Integrity | |||
| Molecular Weight | Generally consistent and within a defined range (e.g., 20-29 kDa)[5][10] | Highly variable, with some sources (e.g., shark) having significantly higher molecular weights (50-70 kDa)[10] | Affects bioavailability and biological activity. |
| Sulfation Pattern | Consistent ratio of 4-sulfated to 6-sulfated disaccharides[5][10] | Variable sulfation patterns depending on the source; marine sources often have higher levels of disulfated units[10] | Influences binding to growth factors and signaling molecules, altering biological function. |
Experimental Protocols for Quality Assessment
Accurate assessment of this compound sulfate purity and structure requires a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) following enzymatic digestion is considered the gold standard for detailed characterization.[11][12]
Quantification and Purity Analysis by HPLC
This method allows for the precise quantification of this compound sulfate and the identification of other glycosaminoglycans.
Methodology:
-
Enzymatic Digestion: The CS sample is depolymerized into unsaturated disaccharides using specific chondroitinases (e.g., chondroitinase ABC, AC).
-
Fluorophore Labeling: The resulting disaccharides are derivatized with a fluorescent tag (e.g., 2-aminoacridone) to enhance detection sensitivity.
-
HPLC Separation: The labeled disaccharides are separated using a suitable HPLC column (e.g., reversed-phase or anion-exchange).
-
Detection and Quantification: A fluorescence detector is used to identify and quantify the different disaccharides based on their retention times and peak areas, compared to known standards.
Molecular Weight Determination by Size-Exclusion Chromatography (SEC)
SEC is used to determine the average molecular weight and polydispersity of the this compound sulfate polymers.
Methodology:
-
Sample Preparation: The CS sample is dissolved in an appropriate mobile phase.
-
Chromatographic Separation: The sample is injected into an SEC column, which separates molecules based on their hydrodynamic volume. Larger molecules elute first.
-
Detection: A refractive index (RI) detector is commonly used to monitor the elution of the polymer.
-
Calibration and Analysis: The system is calibrated with a series of polymer standards of known molecular weights. The molecular weight of the CS sample is then determined by comparing its elution volume to the calibration curve.
Spectrophotometric Assays (Screening Methods)
While less specific than HPLC, spectrophotometric methods can be used for rapid, routine quantification.
-
1,9-Dimethylmethylene Blue (DMMB) Assay: This colorimetric assay is based on the binding of the DMMB dye to sulfated GAGs, resulting in a color shift that can be measured spectrophotometrically.[11] It is a simple and fast method but can be interfered with by other sulfated molecules.[11]
-
Cetylpyridinium Chloride (CPC) Titration: This method relies on the precipitation of the negatively charged CS with the positively charged CPC.[9] It is also a relatively simple method but lacks specificity and can give positive results for other GAGs and potential adulterants.[9]
Visualizing Experimental and Biological Pathways
To aid in understanding the analytical workflow and the biological context of this compound sulfate, the following diagrams are provided.
Caption: Workflow for this compound sulfate analysis using HPLC.
This compound sulfate plays a significant role in various signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial for skeletal development and homeostasis.[13]
Caption: Modulation of TGF-β signaling by this compound sulfate.
Conclusion
The purity and structural integrity of commercially available this compound sulfate are highly variable, which can have significant implications for research and clinical applications. For reliable and reproducible results, it is imperative for researchers and drug development professionals to utilize well-characterized, pharmaceutical-grade this compound sulfate. Furthermore, employing robust analytical methods, such as HPLC with enzymatic digestion, is essential to verify the quality and composition of CS materials. As our understanding of the nuanced roles of specific CS structures in biological processes grows, the demand for high-quality, well-defined this compound sulfate will only intensify.
References
- 1. A Review of this compound Sulfate’s Preparation, Properties, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound Sulfate Supplements for Osteoarthritis: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Sulfate in USA Dietary Supplements in Comparison to Pharma Grade Products: Analytical Fingerprint and Potential Anti-Inflammatory Effect on Human Osteoartritic Chondrocytes and Synoviocytes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacoproteomic Study of Three Different this compound Sulfate Compounds on Intracellular and Extracellular Human Chondrocyte Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Sulfate Safety and Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 9. This compound remains one of ‘most adulterated supplements in the market’ [nutraingredients.com]
- 10. mdpi.com [mdpi.com]
- 11. rass-biosolution.com [rass-biosolution.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound sulfate and growth factor signaling in the skeleton: Possible links to MPS VI - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Biological Activities of Different Chondroitin Sulfate Isomers
For Researchers, Scientists, and Drug Development Professionals
Chondroitin sulfate (B86663) (CS), a major component of the extracellular matrix, is a sulfated glycosaminoglycan involved in a multitude of biological processes. The structural heterogeneity of CS, arising from variations in its sulfation pattern, gives rise to different isomers, primarily this compound sulfate A (CSA), this compound sulfate C (CSC), this compound sulfate D (CSD), and this compound sulfate E (CSE). These subtle structural differences translate into a diverse range of biological activities, making them a subject of intense research for therapeutic applications. This guide provides a comparative overview of the biological activities of these key this compound sulfate isomers, supported by experimental data and detailed methodologies.
Comparative Biological Activities of this compound Sulfate Isomers
The distinct biological functions of this compound sulfate isomers are largely dictated by their specific sulfation patterns, which determine their interactions with various proteins, including growth factors, cytokines, and cell surface receptors.[1] This section summarizes the key differential activities of CSA, CSC, CSD, and CSE in critical biological processes.
Anti-inflammatory Activity
This compound sulfate, in general, exhibits anti-inflammatory properties by modulating the NF-κB signaling pathway.[2] However, the efficacy can vary between isomers. While comprehensive comparative studies are still emerging, existing evidence suggests that the degree and position of sulfation influence the anti-inflammatory potential. For instance, some studies indicate that the anti-inflammatory activity may be related to the molecular weight and the total amount of sulfation.[3]
Nerve Regeneration
The role of this compound sulfate proteoglycans (CSPGs) in the central nervous system is complex, with evidence suggesting both inhibitory and promoting effects on neurite outgrowth.[4] The specific CS isomer plays a crucial role in determining the outcome. Notably, this compound sulfate D (CSD) has been shown to promote neurite outgrowth by acting as a ligand for the neuronal integrin αVβ3.[5] In contrast, other CS structures can be inhibitory.
Cancer Progression
The involvement of CS isomers in cancer is multifaceted, with effects on cell migration, invasion, and proliferation that can be pro- or anti-tumorigenic depending on the cancer type and the specific isomer.
-
This compound Sulfate A (CSA) and this compound Sulfate C (CSC): In human glioma, both CSA and CSC have been shown to be upregulated and to promote cell viability, migration, and invasion.[6] Their effects are mediated, at least in part, through the activation of the PI3K/AKT signaling pathway.[6]
-
This compound Sulfate E (CSE): CSE has been demonstrated to specifically enhance the invasive activity of basal-like breast cancer cells.[7] This effect is mediated through the N-cadherin/β-catenin signaling pathway.[7] Interestingly, in another study, exogenous CSE was found to interfere with the invasive protrusion formation and migration of breast cancer cells by negatively regulating a pro-tumorigenic Wnt/β-catenin-Collagen 1 axis.
Atherosclerosis
A comparative clinical study on the effects of different CS isomers on atherosclerosis revealed that their efficacy is dependent on the degree of sulfation. This compound polysulfate was found to be the most effective in reducing mortality and serum cholesterol, and in prolonging thrombus formation time, followed by CSA and CSC.
Data Presentation: A Comparative Summary
The following tables summarize the key comparative biological activities of this compound sulfate isomers based on available experimental data.
| Biological Activity | This compound Sulfate A (CSA) | This compound Sulfate C (CSC) | This compound Sulfate D (CSD) | This compound Sulfate E (CSE) | References |
| Anti-inflammatory | Moderate activity | Moderate activity | Activity under investigation | Activity under investigation | [2][3] |
| Nerve Regeneration | Generally inhibitory | Generally inhibitory | Promotes neurite outgrowth | Can be inhibitory | [4][5] |
| Cancer Cell Migration/Invasion | Promotes (Glioma) | Promotes (Glioma) | Under investigation | Promotes (Breast Cancer), Inhibits (Breast Cancer - exogenous) | [6][7] |
| Atherosclerosis Treatment | Effective | Effective | Not specifically studied | Not specifically studied in this context |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the review.
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This protocol is designed to assess the anti-inflammatory effects of different this compound sulfate isomers by measuring their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound sulfate isomers (CSA, CSC, CSD, CSE)
-
Griess Reagent System for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 12-24 hours.
-
Treatment: Pre-treat the cells with various concentrations of each CS isomer (e.g., 50, 100, 200 µg/mL) for 2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Determine the NO concentration using the Griess Reagent System according to the manufacturer's instructions.
-
Cytokine Measurement: Use the remaining supernatant to measure the concentrations of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each CS isomer compared to the LPS-only control.
Neurite Outgrowth Assay (PC12 or Dorsal Root Ganglion Neurons)
This assay evaluates the potential of different this compound sulfate isomers to promote or inhibit neurite outgrowth from neuronal cells.
Materials:
-
PC12 cells or primary Dorsal Root Ganglion (DRG) neurons
-
Cell culture medium appropriate for the chosen cell type (e.g., DMEM for PC12, Neurobasal medium for DRGs)
-
Nerve Growth Factor (NGF) for PC12 cell differentiation
-
This compound sulfate isomers (CSA, CSC, CSD, CSE)
-
Poly-L-lysine or other appropriate coating substrate
-
24-well or 48-well cell culture plates with glass coverslips
-
Microscope with a camera for imaging
-
Image analysis software for neurite length measurement
Procedure:
-
Plate Coating: Coat the wells of the culture plates or coverslips with poly-L-lysine to promote cell attachment.
-
Substrate Preparation: For testing inhibitory effects, coat the poly-L-lysine layer with different concentrations of CS isomers. For promoting effects, CS isomers can be added to the culture medium.
-
Cell Seeding: Seed PC12 cells or dissociated DRG neurons onto the prepared plates at a suitable density.
-
Differentiation (for PC12 cells): If using PC12 cells, induce differentiation by adding NGF to the culture medium.
-
Treatment: Add different concentrations of CS isomers to the culture medium if not used as a coating.
-
Incubation: Culture the cells for 24-72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.
-
Imaging and Analysis: Capture images of the neurons using a microscope. Use image analysis software to measure the length of the longest neurite per neuron and the percentage of neurite-bearing cells.
-
Data Analysis: Compare the neurite lengths and the percentage of neurite-bearing cells between the different CS isomer treatment groups and the control group.
Cell Migration and Invasion Assays
Wound Healing (Scratch) Assay:
This assay assesses the effect of CS isomers on the migration of adherent cells, such as glioma cells.
Materials:
-
Adherent cell line (e.g., U251 glioma cells)
-
Complete cell culture medium
-
Serum-free medium
-
This compound sulfate isomers (CSA, CSC)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing different concentrations of CS isomers to the wells. Use serum-free medium alone as a control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at each time point. Calculate the percentage of wound closure for each treatment group compared to the initial wound width.
Transwell Invasion Assay:
This assay is used to evaluate the invasive potential of cancer cells through a basement membrane matrix in response to CS isomers.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound sulfate isomers
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or a similar basement membrane matrix
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Insert Coating: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend the cancer cells in serum-free medium containing the desired concentration of the CS isomer and seed them into the upper chamber of the coated inserts.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invasive Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Imaging and Quantification: Count the number of stained cells in several random fields of view under a microscope.
-
Data Analysis: Compare the number of invading cells between the different CS isomer treatment groups and the control group.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound sulfate isomers are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
Figure 1: PI3K/Akt signaling pathway activated by CSA and CSC in glioma cells.
Figure 2: General mechanism of this compound sulfate's anti-inflammatory effect via NF-κB pathway inhibition.
Figure 3: Proposed mechanism of exogenous CSE in inhibiting Wnt/β-catenin signaling in breast cancer cells.
References
- 1. Frontiers | Role of Wnt signaling pathway in joint development and cartilage degeneration [frontiersin.org]
- 2. Targeting this compound Sulfate Reduces Invasiveness of Glioma Cells by Suppressing CD44 and Integrin β1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Effects of this compound Sulfate on Inhibiting CDKs in Colorectal Cancer Based on Bioinformatic Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. This compound sulfate-E is a negative regulator of a pro-tumorigenic Wnt/beta-catenin-Collagen 1 axis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling Regulates Physiological and Pathological Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Chondroitin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides a comprehensive overview of the proper disposal procedures for chondroitin, emphasizing safety, regulatory compliance, and operational best practices. Adherence to these guidelines will help safeguard personnel and the environment.
Standard Operating Procedure for this compound Disposal
The disposal of this compound, as with any laboratory chemical, must be approached systematically. The primary principle is to prevent its release into the environment, particularly into sewer systems and waterways.[1][2][3]
1. Waste Identification and Segregation:
-
Solid this compound Waste: Unused or expired this compound powder, as well as contaminated lab materials (e.g., weighing paper, gloves), should be collected in a designated and clearly labeled waste container.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not mix with other chemical waste streams unless compatibility has been verified.
2. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles[4]
-
Chemical-resistant gloves[1]
-
A lab coat[5]
-
In situations where dust may be generated, a dust mask (e.g., N95) is recommended.[2]
3. Spill Management: In the event of a spill:
-
Solid Spills: Carefully sweep or vacuum the spilled powder, avoiding dust generation.[4] Place the collected material into a sealed container for disposal.
-
Liquid Spills: Absorb the liquid with an inert material (e.g., vermiculite, sand, or commercial absorbent pads).[5] Scoop the absorbed material into a suitable container for disposal.
-
Following the initial cleanup, decontaminate the area with a suitable cleaning agent.
4. Final Disposal Methods: The recommended disposal routes for this compound waste are as follows:
-
Licensed Waste Disposal Contractor: The most appropriate and compliant method for disposing of this compound waste is to engage a licensed chemical waste disposal company.[1][6] These contractors are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
-
Incineration: Controlled incineration, often with flue gas scrubbing, is a suitable method for the destruction of this compound.[1] This should be carried out by a certified facility.
-
Sanitary Landfill: While not the preferred method for the chemical itself, contaminated packaging that has been triple-rinsed may be disposed of in a sanitary landfill, provided it is punctured to prevent reuse.[1]
Important Precaution: Under no circumstances should this compound or its solutions be discharged into the sewer system.[1][2][3]
Quantitative Data on this compound Disposal
Currently, publicly available safety data sheets and disposal guidelines do not specify quantitative limits for this compound disposal, such as concentration thresholds for drain disposal (which is generally prohibited). The emphasis is on complete containment and disposal through certified waste management channels.
| Parameter | Value | Source |
| Drain Disposal | Prohibited | [1][2][3] |
| Recommended Disposal Methods | Licensed Chemical Destruction, Controlled Incineration | [1] |
Experimental Protocols for Waste Inactivation
The available literature and safety documentation do not provide specific experimental protocols for the chemical inactivation or neutralization of this compound waste within a laboratory setting. The standard and required practice is to collect the waste for professional disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Chondroitin
For laboratory professionals, including researchers, scientists, and those in drug development, ensuring safety during the handling of chemical compounds is paramount. Chondroitin sulfate, a glycosaminoglycan commonly used in research and pharmaceutical applications, requires specific personal protective equipment (PPE) to minimize exposure and ensure a safe laboratory environment. Adherence to these guidelines is crucial for protecting personnel from potential irritation and other health effects.
Recommended Personal Protective Equipment
When handling this compound sulfate, particularly in its powdered form, a comprehensive approach to personal protection is necessary. This includes safeguarding the eyes, skin, and respiratory system.
Eye and Face Protection: To prevent eye irritation from dust particles, tightly fitting safety goggles with side-shields are recommended.[1][2] These should conform to recognized standards such as EN 166 in the European Union or NIOSH standards in the United States.[1][2] Standard safety glasses with side-shields also offer a degree of protection.[3][4]
Skin Protection: Protective gloves and impervious clothing are essential to prevent skin contact.[1][2][4][5] Gloves must be inspected for integrity before each use, and hands should be thoroughly washed and dried after handling the substance.[1][6] Nitrile rubber gloves are a suitable option for handling this compound sulfate.[6] The selection of gloves should comply with standards such as EU Directive 89/686/EEC and EN 374.[1]
Respiratory Protection: In situations where dust may be generated and exposure limits could be exceeded, or if irritation is experienced, respiratory protection is advised.[1][2] A respiratory protective device equipped with a particle filter is a suitable choice.[7] For more significant exposures, a full-face respirator may be necessary.[1][2] However, under normal handling conditions with adequate ventilation, respiratory protection may not be required.[4][8]
Summary of Personal Protective Equipment for this compound
| Protection Type | Equipment | Standard/Specification | Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) | Recommended to prevent eye irritation from dust.[1][2] |
| Safety glasses with side-shields | - | Provides a basic level of protection.[3][4] | |
| Skin Protection | Protective gloves | EN 374, EU Directive 89/686/EEC | Nitrile rubber is a suitable material. Inspect before use.[1][6] |
| Impervious clothing/Lab coat | - | To prevent contamination of personal clothing.[1][2][4][5] | |
| Respiratory Protection | Respiratory protective device with particle filter | - | Use when dust is generated.[7] |
| Full-face respirator | - | Recommended if exposure limits are exceeded or irritation occurs.[1][2] |
Procedural Workflow for PPE Selection
The selection of appropriate PPE is a critical step that should be integrated into the experimental workflow. The following diagram outlines the decision-making process for ensuring adequate protection when handling this compound sulfate.
Disposal and Decontamination
Proper disposal of contaminated materials is a critical final step. All disposable PPE, such as gloves, should be discarded in accordance with institutional and local regulations for chemical waste. Reusable items must be decontaminated appropriately. The work area should be thoroughly cleaned after handling is complete to prevent unintended exposure. Following these comprehensive safety and disposal protocols will ensure a secure research environment for all personnel.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. nasc.cc [nasc.cc]
- 5. fishersci.com [fishersci.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
